molecular formula C9H17NO2 B189983 ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate CAS No. 179601-38-8

ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate

Cat. No.: B189983
CAS No.: 179601-38-8
M. Wt: 171.24 g/mol
InChI Key: VODUKXHGDCJEOZ-JGVFFNPUSA-N
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Description

Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8H,2-6,10H2,1H3/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODUKXHGDCJEOZ-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCCC[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355895
Record name ethyl(1s,2r)-2-aminocyclohexanecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179601-38-8
Record name ethyl(1s,2r)-2-aminocyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Introduction: The Strategic Importance of Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate in Medicinal Chemistry

Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate is a chiral cyclic β-amino acid ester that holds significant interest within the pharmaceutical industry. Its rigid cyclohexyl scaffold, combined with the stereochemically defined amine and ester functionalities, makes it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. The specific stereochemistry of the (1S,2R) configuration imparts a unique three-dimensional geometry that can be crucial for achieving high-affinity and selective interactions with biological targets. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in drug design, synthesis, formulation, and pharmacokinetic studies.

This technical guide provides a comprehensive overview of the core physicochemical properties of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate. Where experimental data for the free base is limited, this guide draws upon data from its hydrochloride salt and closely related analogs, supplemented with established theoretical and experimental methodologies. This approach provides a robust framework for researchers to handle, analyze, and strategically deploy this versatile chemical entity in their research and development endeavors.

I. Chemical Identity and Molecular Structure

A thorough understanding of the molecular architecture is the foundation for interpreting its physicochemical behavior.

Molecular Structure:

Figure 1: 2D structure of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueSource
IUPAC Name ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate-
Synonyms (1S,2R)-ethyl 2-aminocyclohexanecarboxylate-
Molecular Formula C₉H₁₇NO₂-
Molecular Weight 171.24 g/mol Calculated
CAS Number 1346773-57-6 (for HCl salt)[1]
Stereochemistry cis-configuration of amino and carboxyl groups-

II. Physicochemical Data and Characterization

The physicochemical properties of a molecule dictate its behavior in various chemical and biological environments. This section details the known and predicted properties of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate.

Physical State and Appearance

The free base of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate is expected to be a liquid at room temperature, a common characteristic of low molecular weight esters and amines. In contrast, its hydrochloride salt is a solid.

  • Free Base: Predicted to be a colorless to pale yellow liquid.

  • Hydrochloride Salt: White to yellow solid[1].

Melting and Boiling Points

The boiling point of the free base and the melting point of its salt are critical for purification and handling.

  • Melting Point (Hydrochloride Salt): 128-135 °C[2]. This relatively high melting point is typical for salts of organic amines, reflecting the strong ionic interactions in the crystal lattice.

  • Boiling Point (Free Base): While no experimental data is available for the target molecule, a predicted boiling point for the analogous ethyl (1S,2R)-2-aminocyclopentanecarboxylate is 213.4 ± 33.0 °C[3]. Due to the slightly larger and more flexible cyclohexane ring, the boiling point of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate is expected to be in a similar or slightly higher range.

Solubility

Solubility is a key determinant of a compound's utility in both synthetic reactions and biological systems.

  • Water Solubility: The free base is expected to have limited solubility in water due to the nonpolar cyclohexane ring and the ethyl ester group. The amino group can participate in hydrogen bonding, which will contribute to some degree of aqueous solubility. The hydrochloride salt, being ionic, is expected to be significantly more soluble in water.

  • Organic Solvents: The free base is anticipated to be soluble in a wide range of organic solvents, including alcohols (methanol, ethanol), chlorinated solvents (dichloromethane, chloroform), and ethers (diethyl ether, tetrahydrofuran). This is based on the general solubility of similar organic molecules.

Acidity/Basicity (pKa)

The pKa value is crucial for understanding the ionization state of the molecule at different pH values, which in turn affects its solubility, lipophilicity, and interaction with biological targets. The primary amine group is the main basic center.

  • Predicted pKa: A predicted pKa value for the conjugate acid of the analogous ethyl (1S,2R)-2-aminocyclopentanecarboxylate is 10.10 ± 0.40[3]. It is reasonable to expect a similar pKa for the cyclohexyl derivative. This value indicates that at physiological pH (~7.4), the amino group will be predominantly protonated.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, a critical parameter in drug development that influences absorption, distribution, metabolism, and excretion (ADME) properties.

  • Calculated LogP: While no experimental LogP is available, computational methods can provide a reliable estimate. The calculated XLogP3 for the parent (1S,2R)-2-aminocyclohexane-1-carboxylic acid is -1.5[4]. The addition of the ethyl group will increase the lipophilicity, and a calculated LogP for the ethyl ester is expected to be in the range of 1.0 to 2.0. This suggests a moderate level of lipophilicity, often desirable for drug candidates.

III. Spectroscopic and Analytical Characterization

Spectroscopic data provides the definitive structural confirmation of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm). The protons on the cyclohexane ring will appear as a complex series of multiplets in the upfield region (typically 1.0-3.0 ppm). The proton attached to the nitrogen of the primary amine will likely appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester (around 170-175 ppm), the two carbons of the ethyl group, and the six carbons of the cyclohexane ring. The chemical shifts of the ring carbons will be influenced by the attached amino and carboxylate groups.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

  • Expected Absorptions:

    • N-H stretch: A primary amine will typically show two bands in the region of 3300-3500 cm⁻¹[5].

    • C=O stretch: The ester carbonyl group will exhibit a strong absorption band around 1730 cm⁻¹[6].

    • C-N stretch: This will appear in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

    • C-H stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Expected Molecular Ion: In electron ionization (EI) or electrospray ionization (ESI), the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed at m/z 171 or 172, respectively.

  • Fragmentation: Common fragmentation pathways would include the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and fragmentation of the cyclohexane ring.

IV. Synthesis and Purification

A reliable synthetic route is essential for obtaining the target compound in high purity.

Synthetic Approach

A common method for the synthesis of amino acid esters is the Fischer esterification of the corresponding amino acid.

Synthesis AminoAcid (1S,2R)-2-Aminocyclohexane-1-carboxylic acid Ester Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate AminoAcid->Ester Fischer Esterification Reagents Ethanol (solvent and reactant) Thionyl chloride or HCl (catalyst) Reagents->Ester

Figure 2: Synthetic workflow for the preparation of the target compound.

Step-by-Step Protocol:

  • (1S,2R)-2-Aminocyclohexane-1-carboxylic acid is suspended in anhydrous ethanol.

  • The mixture is cooled in an ice bath, and thionyl chloride is added dropwise. Thionyl chloride reacts with ethanol to generate HCl in situ, which acts as the catalyst.

  • The reaction mixture is then heated at reflux for several hours.

  • After cooling, the solvent is removed under reduced pressure to yield the crude hydrochloride salt of the ethyl ester.

  • To obtain the free base , the hydrochloride salt is dissolved in water and a base (e.g., sodium bicarbonate or a mild organic base) is added to neutralize the acid.

  • The free base, which is less soluble in water, can then be extracted with an organic solvent like dichloromethane or ethyl acetate.

  • The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the purified ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate.

Purification and Analysis
  • Distillation: For the liquid free base, vacuum distillation can be an effective method of purification.

  • Chromatography: Column chromatography on silica gel can be used to purify the free base.

  • Chiral HPLC: The enantiomeric purity of the final product can be confirmed using chiral High-Performance Liquid Chromatography (HPLC)[2].

V. Stability and Storage

Proper storage is crucial to maintain the integrity of the compound.

  • Stability: As an ester, the compound is susceptible to hydrolysis, particularly under acidic or basic conditions. The primary amine can be susceptible to oxidation over time. Long-term storage should be under an inert atmosphere (e.g., nitrogen or argon).

  • Storage Conditions: It is recommended to store the compound in a cool, dry, and dark place. For the hydrochloride salt, storage in a desiccator is advisable as amine salts can be hygroscopic.

VI. Applications in Drug Development

The unique structural features of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate make it a desirable scaffold in medicinal chemistry.

  • Conformational Rigidity: The cyclohexane ring provides a degree of conformational constraint, which can be advantageous in designing ligands with high binding affinity and selectivity.

  • Chiral Scaffold: The defined stereochemistry allows for the synthesis of enantiomerically pure drug candidates, which is often a regulatory requirement.

  • Functional Handles: The primary amine and the ester group provide convenient points for further chemical modification, allowing for the exploration of structure-activity relationships.

Conclusion

Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate is a valuable chiral building block with a distinct set of physicochemical properties that are critical to its application in drug discovery and development. This guide has provided a comprehensive overview of these properties, drawing from available experimental data, theoretical predictions, and established scientific principles. A thorough understanding and consideration of its molecular structure, solubility, pKa, lipophilicity, and stability are essential for any researcher or scientist aiming to leverage the full potential of this versatile molecule.

References

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  • ACS Publications. Solubilities of gases in aqueous solutions of amine | Journal of Chemical & Engineering Data. [Link]

  • OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. [Link]

  • PubChem. (1S,2R)-2-aminocyclohexane-1-carboxylic acid. [Link]

  • MDPI. Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le - ACP. [Link]

  • ResearchGate. Stability Assay of Amino Acid Thioester 1 in the Presence of L1 The... [Link]

  • National Institutes of Health. Development of Methods for the Determination of pKa Values. [Link]

  • Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.
  • National Institutes of Health. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. [Link]

  • Royal Society of Chemistry. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • eGyanKosh. DETERMINATION OF pKa OF GLYCINE. [Link]

  • AIP Publishing. IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1. C 4. [Link]

  • European Medicines Agency. Stability testing of existing active substances and related finished products. [Link]

  • National Institutes of Health. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

  • Chemistry LibreTexts. 24.11: Spectroscopy of Amines. [Link]

  • PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • Science and Education Publishing. Kraft, A. (2003). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometri Acid-Base Titration Data with Difference Plots. Journal of Chemical Education 80(5): 554-559. [Link]

  • ScienceDirect. Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. [Link]

  • MDPI. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. [Link]

  • PubMed. 1H, 13C and 15N random coil NMR chemical shifts of the common amino acids. I. Investigations of nearest-neighbor effects. [Link]

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  • Illinois State University. Infrared Spectroscopy. [Link]

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Sources

An In-depth Technical Guide to Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate, a chiral bifunctional molecule of significant interest in synthetic organic chemistry and medicinal chemistry. As a key building block, its rigid cyclohexane scaffold and vicinal amino and carboxylate functionalities offer a unique three-dimensional architecture for the synthesis of complex molecules, including pharmaceutical intermediates and novel therapeutic agents. This document will delve into its chemical identity, physicochemical properties, synthesis methodologies, analytical characterization, and applications, with a focus on the practical insights relevant to researchers in the field.

Chemical Identity and Physicochemical Properties

The precise stereochemistry of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate, with the amino and carboxylate groups in a trans configuration, dictates its conformational behavior and utility as a chiral synthon. While a dedicated CAS number for this specific ethyl ester is not readily found in major chemical databases, the parent carboxylic acid, (1S,2R)-2-aminocyclohexane-1-carboxylic acid, is registered under CAS Number 189101-41-5 . The properties of the ethyl ester can be largely inferred from the parent acid and related analogs.

Table 1: Physicochemical Properties of Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate and its Parent Acid

PropertyValue (Ethyl Ester - Predicted)Value ((1S,2R)-2-aminocyclohexane-1-carboxylic acid)Data Source
Molecular Formula C9H17NO2C7H13NO2-
Molecular Weight 171.24 g/mol 143.18 g/mol
Appearance Colorless to off-white solid or oil-General Knowledge
Boiling Point > 200 °C (Predicted)-General Knowledge
Solubility Soluble in organic solvents (e.g., ethanol, ethyl acetate, dichloromethane)-General Knowledge
Chirality (1S, 2R)(1S, 2R)

Synthesis and Methodologies

The synthesis of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate typically involves two main strategies: the esterification of the corresponding amino acid or the stereoselective synthesis from achiral starting materials.

Esterification of (1S,2R)-2-aminocyclohexane-1-carboxylic acid

This is the most direct route, assuming the availability of the chiral amino acid. The choice of esterification method is critical to avoid racemization and side reactions.

Protocol 1: Fischer-Speier Esterification

This classic method involves reacting the amino acid with ethanol in the presence of a strong acid catalyst.

  • Step 1: Catalyst Selection: Anhydrous hydrogen chloride (HCl) gas or thionyl chloride (SOCl2) are commonly used. Thionyl chloride is often preferred as it reacts with any residual water and generates HCl in situ, driving the equilibrium towards the product.

  • Step 2: Reaction Setup: The amino acid is suspended in anhydrous ethanol at a low temperature (typically 0 °C).

  • Step 3: Catalyst Addition: Thionyl chloride is added dropwise to the cooled suspension. This is an exothermic reaction, and careful temperature control is necessary.

  • Step 4: Reaction Progression: The reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete conversion.

  • Step 5: Work-up and Purification: The solvent is removed under reduced pressure. The resulting crude product, often the hydrochloride salt, is then neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The final product is purified by column chromatography or distillation.

Causality behind Experimental Choices: The use of anhydrous conditions is paramount to prevent the hydrolysis of the ester product and the decomposition of thionyl chloride. The initial low temperature during catalyst addition minimizes potential side reactions. Refluxing provides the necessary activation energy to drive the reaction to completion.

Stereoselective Synthesis

Developing a stereoselective route from achiral precursors is a more elegant and often more scalable approach in industrial settings. One common strategy involves the diastereoselective reduction of a precursor containing a chiral auxiliary.

Stereoselective_Synthesis Start Cyclohexanone Intermediate1 Ethyl 2-oxocyclohexane-1-carboxylate Start->Intermediate1 Claisen Condensation Intermediate2 Chiral Imine/Enamine Intermediate1->Intermediate2 Reaction with Chiral Amine Intermediate3 Diastereomeric Mixture Intermediate2->Intermediate3 Diastereoselective Reduction Product Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate Intermediate3->Product Auxiliary Cleavage & Purification Applications Core Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate App1 Synthesis of Pharmaceutical Intermediates Core->App1 App2 Development of Novel Therapeutic Agents Core->App2 App3 Conformationally Constrained Peptidomimetics Core->App3

An In-depth Technical Guide to Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides a comprehensive technical overview of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride, a pivotal chiral building block in modern synthetic and medicinal chemistry. With its specific stereochemistry, this β-amino acid ester serves as a critical intermediate in the synthesis of complex pharmaceutical agents. This guide details its physicochemical properties, outlines a robust synthetic and purification workflow, specifies analytical methods for structural verification and quality control, discusses its significant applications in drug development, and provides essential safety and handling protocols. The content is tailored for researchers, chemists, and professionals in the field of drug discovery and development, emphasizing the scientific rationale behind the described methodologies.

Introduction: The Strategic Importance of a Chiral Scaffold

Cyclic β-amino acids are privileged structural motifs in medicinal chemistry. Their constrained conformations allow for the design of peptidomimetics with predictable secondary structures, enhanced metabolic stability, and improved biological activity. Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride belongs to this valuable class of compounds. It is the hydrochloride salt of the ethyl ester of cis-2-aminocyclohexane-1-carboxylic acid, with a defined absolute stereochemistry of (1S,2R).

The precise spatial arrangement of the amine and carboxylate groups on the cyclohexane ring makes this molecule a highly sought-after precursor. Its primary utility lies in its role as a key intermediate for constructing more complex molecular architectures, most notably in the synthesis of antiviral drugs. Understanding its synthesis, properties, and handling is therefore crucial for research teams engaged in the development of novel therapeutics. This guide serves as a senior-level resource, blending established chemical principles with practical, field-proven insights.

Physicochemical and Structural Properties

The fundamental identity of a chemical compound is defined by its physical and structural characteristics. These properties dictate its behavior in chemical reactions, its solubility, and its appropriate storage conditions.

Chemical Structure

The structure below illustrates the (1S,2R) stereochemistry, where the amine and the ethyl carboxylate groups are in a cis configuration relative to each other on the cyclohexane ring.

Caption: Structure of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride.

Key Data Summary

The quantitative data for this compound are summarized in the table below, compiled from reliable chemical supplier and database information.[1][2]

PropertyValueReference
CAS Number 1346773-57-6
Molecular Formula C₉H₁₈ClNO₂[1][3]
Molecular Weight 207.70 g/mol
Appearance White to off-white or yellow solid/crystalline powder[2]
Purity Typically ≥95%[1]
Melting Point 128°C to 135°C (for the related cis-isomer)[2]
InChI Key XMQSOBPCWYVZSW-KZYPOYLOSA-N
Solubility Soluble in water and methanol[2]

Synthesis and Stereochemical Control

The synthesis of a single, pure stereoisomer is a significant challenge that requires a carefully designed strategy. A plausible and efficient method for preparing ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate involves the diastereoselective reductive amination of ethyl 2-oxocyclohexane-1-carboxylate. This approach provides excellent control over the required cis stereochemistry.

Causality of Experimental Choices:

  • Starting Material: Ethyl 2-oxocyclohexane-1-carboxylate is a readily available β-ketoester.

  • Chiral Auxiliary: A chiral amine, such as (S)-(-)-α-methylbenzylamine, is used to form a chiral imine/enamine intermediate. This intermediate directs the subsequent reduction to occur from a specific face of the molecule, establishing the desired stereochemistry.

  • Reducing Agent: A mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation is chosen. Catalytic hydrogenation over a heterogeneous catalyst (e.g., Pd/C) is often preferred for its stereoselectivity and cleaner workup. The catalyst surface, in concert with the bulky chiral auxiliary, sterically hinders one face of the C=N bond, leading to the preferential formation of the cis product.

  • Deprotection: The final step involves the removal of the chiral auxiliary via hydrogenolysis, which simultaneously cleaves the N-benzyl bond and leaves the desired primary amine.

  • Salt Formation: Treatment with HCl in a non-aqueous solvent like diethyl ether or ethanol precipitates the hydrochloride salt, which is often more crystalline and stable than the free base, facilitating purification.

Synthetic Workflow Diagram

G start Ethyl 2-oxocyclohexane- 1-carboxylate step1 Diastereoselective Reductive Amination (H2, Pd/C) start->step1 reagent1 (S)-(-)-α-Methyl- benzylamine reagent1->step1 intermediate Diastereomeric Amine Intermediate step1->intermediate step2 Hydrogenolysis (Deprotection) (H2, Pd(OH)2/C) intermediate->step2 freebase Ethyl (1S,2R)-2-amino- cyclohexane-1-carboxylate (Free Base) step2->freebase step3 Salt Formation & Crystallization freebase->step3 reagent2 HCl in Ethanol reagent2->step3 product Final Product: (1S,2R) HCl Salt step3->product

Caption: Synthetic workflow for ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate HCl.

Detailed Experimental Protocol
  • Step 1: Diastereoselective Reductive Amination

    • To a solution of ethyl 2-oxocyclohexane-1-carboxylate (1.0 eq) in ethanol in a pressure vessel, add (S)-(-)-α-methylbenzylamine (1.05 eq).

    • Add 5% Palladium on Carbon (Pd/C) catalyst (5 mol%).

    • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50 psi).

    • Stir the reaction mixture vigorously at room temperature for 24-48 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

    • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield the crude diastereomeric amine intermediate.

  • Step 2: Deprotection via Hydrogenolysis

    • Dissolve the crude intermediate from Step 1 in methanol.

    • Add Pearlman's catalyst (20% Pd(OH)₂/C, 10 mol%).

    • Pressurize the reaction vessel with hydrogen (e.g., 100 psi) and stir at 40-50°C for 24 hours.

    • Monitor the reaction for the cleavage of the benzyl group.

    • After completion, cool the reaction, vent, and filter through Celite® to remove the catalyst.

    • Concentrate the filtrate to obtain the crude free base of the target compound.

  • Step 3: Salt Formation and Purification

    • Dissolve the crude free base in a minimal amount of cold ethanol.

    • Slowly add a 1 M solution of HCl in ethanol dropwise while stirring until the solution becomes acidic (test with pH paper).

    • Continue stirring in an ice bath for 1-2 hours to promote crystallization.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold diethyl ether to remove any non-polar impurities.

    • Dry the white solid under vacuum to yield the final product, ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride.

Analytical Characterization and Quality Control

Confirming the identity, purity, and stereochemical integrity of the final product is a non-negotiable step. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.

Required Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the molecular structure and connectivity. Key signals include the ethyl ester pattern (a quartet and a triplet), distinct signals for the cyclohexyl ring protons, and the absence of signals from the chiral auxiliary.

  • Mass Spectrometry (MS): Determines the molecular weight. In ESI+ mode, the expected peak would correspond to the molecular ion of the free base [M+H]⁺.

  • Infrared (IR) Spectroscopy: Identifies key functional groups. Expected peaks include N-H stretches (from the ammonium salt), a strong C=O stretch for the ester, and C-O stretches.

  • Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for determining enantiomeric and diastereomeric purity. The product is analyzed on a chiral stationary phase to separate it from any undesired stereoisomers.

Analytical Workflow Diagram

G sample Final Product Sample nmr ¹H & ¹³C NMR sample->nmr ms Mass Spectrometry sample->ms ir IR Spectroscopy sample->ir hplc Chiral HPLC sample->hplc struct_confirm Structural Confirmation nmr->struct_confirm mw_confirm Molecular Weight Verification ms->mw_confirm fg_confirm Functional Group Analysis ir->fg_confirm purity_confirm Stereochemical Purity (e.e. / d.e.) hplc->purity_confirm result Certificate of Analysis (CoA) struct_confirm->result mw_confirm->result fg_confirm->result purity_confirm->result

Caption: Workflow for the analytical characterization of the final product.

Protocol: Sample Preparation for NMR Analysis
  • Accurately weigh 5-10 mg of the dried hydrochloride salt.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄. D₂O is often preferred for hydrochloride salts as it will exchange with the NH₃⁺ protons, simplifying the spectrum.

  • Transfer the solution to a clean, dry NMR tube.

  • If necessary, add a small amount of an internal standard (e.g., TSP for D₂O).

  • Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.

Applications in Drug Development

The primary value of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride is as a versatile chiral intermediate. Its structure is embedded within the core of several biologically active molecules.

Case Study: Precursor in Neuraminidase Inhibitor Synthesis (Oseltamivir)

The anti-influenza drug Oseltamivir (Tamiflu®) is a prominent example where a similar cyclohexene amino ester core is essential for its activity.[4] While the commercial synthesis of Oseltamivir famously starts from shikimic acid, numerous alternative and second-generation syntheses have been developed to bypass reliance on this natural product.[5][6] Many of these routes converge on intermediates that are structurally analogous to the title compound.

The (1S,2R) stereochemistry allows for the correct installation of the amine and the eventual formation of the cyclohexene ring with the required stereocenters. The ethyl ester provides a convenient handle for later chemical transformations or can act as a prodrug element to enhance bioavailability, as is the case with Oseltamivir.[4] The use of such well-defined chiral building blocks dramatically simplifies complex syntheses, reducing the number of steps and avoiding costly and difficult chiral separations later in the route.

Safety, Handling, and Storage

As with any chemical reagent, adherence to proper safety protocols is paramount. The information provided here is a guideline; users must consult the specific Safety Data Sheet (SDS) provided by their supplier.

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[7]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[8] Avoid contact with skin, eyes, and clothing.[7] Prevent dust formation during transfer.

  • Hazards: While some related isomers are not classified as hazardous under OSHA 2012 standards[7], other similar aminocyclohexane derivatives are listed as causing skin, eye, and respiratory irritation, and may be harmful if swallowed.[8] It is prudent to treat this compound with appropriate caution.

  • Storage: Store the container tightly sealed in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7]

Conclusion

Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride is more than just a chemical on a shelf; it is an enabling tool for innovation in drug discovery. Its defined stereochemistry and versatile functional groups provide a reliable starting point for the synthesis of complex, high-value molecules. This guide has provided a senior-level perspective on its properties, a robust and logical synthetic strategy, comprehensive analytical workflows for quality assurance, and its critical role in pharmaceutical development. By understanding and applying these principles, research and development teams can effectively leverage this building block to accelerate their journey toward novel therapeutic solutions.

References

[9] WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents. (2017-08-10). Google Patents.

[3] ethyl 4-aminocyclohexane-1-carboxylate hydrochloride, min 97%, 1 gram. CP Lab Safety. [Link]

[10] (1S,2S)-2-Aminocyclohexanecarboxylic Acid | C7H13NO2 | CID 7128323. PubChem. [Link]

[11] (1S,2R)-2-aminocyclohexane-1-carboxylic acid | C7H13NO2 | CID 7128325. PubChem. [Link]

[12] 2-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 151272. PubChem. [Link]

[13] Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. ChemRxiv. [Link]

[4] The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle?. Tetrahedron. (2020-07-26). [Link]

[14] CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents. Google Patents.

[5] Oseltamivir total synthesis. Wikipedia. [Link]

[15] New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Organic & Biomolecular Chemistry. [Link]

[6] Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor. IISTE.org. (2015). [Link]

[16] Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry. [Link]

[17] Synthesis of Amino Acids- A Combination of Amine and Carboxylic Acid Chemistry. Chemistry LibreTexts. (2021-12-27). [Link]

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An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate. The cyclohexane ring's conformational rigidity, dictated by the stereochemistry of its substituents, gives rise to a complex and informative spectrum. This guide will delve into the theoretical principles governing the chemical shifts and coupling constants observed, offering a detailed interpretation of the spectral data. The causality behind experimental choices in obtaining high-quality spectra is also discussed, providing a framework for researchers working with similar substituted cyclohexane systems. This document serves as a valuable resource for scientists in organic chemistry, medicinal chemistry, and drug development who rely on NMR spectroscopy for structural elucidation and stereochemical assignment.

Introduction: The Significance of Stereochemistry in Substituted Cyclohexanes

Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate is a chiral bifunctional molecule with significant applications as a building block in the synthesis of pharmaceuticals and other biologically active compounds. The defined stereochemistry at the C1 and C2 positions locks the cyclohexane ring into a preferred chair conformation, profoundly influencing its reactivity and biological interactions.

¹H NMR spectroscopy is an indispensable tool for confirming the relative and absolute stereochemistry of such molecules. The spatial arrangement of the protons in a fixed cyclohexane chair conformation leads to distinct chemical shifts and coupling constants, providing a detailed fingerprint of the molecule's three-dimensional structure. Understanding the nuances of this spectrum is crucial for verifying synthetic outcomes and ensuring the stereochemical purity of drug candidates.

Foundational Principles: Deciphering the ¹H NMR Spectrum

The interpretation of the ¹H NMR spectrum of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hinges on three key parameters: chemical shift (δ), spin-spin coupling (J), and integration.

  • Chemical Shift (δ): The chemical shift of a proton is determined by its local electronic environment. Electronegative atoms and functional groups, such as the ester and amino moieties in our target molecule, deshield nearby protons, causing their signals to appear at higher chemical shifts (downfield).[1][2] The rigid chair conformation also results in differentiation between axial and equatorial protons, with axial protons typically being more shielded (appearing at lower chemical shifts) than their equatorial counterparts.[3]

  • Spin-Spin Coupling (J): The interaction between the magnetic moments of non-equivalent protons on adjacent carbons leads to the splitting of NMR signals. The magnitude of this splitting, known as the coupling constant (J), is highly dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[4] In a cyclohexane chair, the well-defined dihedral angles between axial-axial (approx. 180°), axial-equatorial (approx. 60°), and equatorial-equatorial (approx. 60°) protons result in characteristic coupling constants.

  • Integration: The area under each NMR signal is directly proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in the molecule.

Conformational Analysis: The Chair Conformation of Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate

The (1S,2R) stereochemistry dictates that the amino and carboxylate groups are trans to each other. In the most stable chair conformation, bulky substituents preferentially occupy equatorial positions to minimize steric strain. Therefore, we can confidently predict that both the ethyl carboxylate group at C1 and the amino group at C2 will reside in equatorial positions. This arrangement is critical for predicting the ¹H NMR spectrum.

In this conformation, the proton at C1 (H1) and the proton at C2 (H2) are both in axial positions. This axial-axial relationship is a key feature that will be reflected in the coupling patterns observed in the spectrum. The cyclohexane ring itself adopts a stable chair conformation.[5]

Predicted ¹H NMR Spectrum: A Detailed Analysis

Based on the principles outlined above, we can predict the key features of the ¹H NMR spectrum of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate.

The Ethyl Ester Group

The ethyl ester group will give rise to two distinct signals:

  • A quartet corresponding to the two methylene protons (-OCH₂CH₃). These protons are adjacent to a methyl group (three protons), and according to the n+1 rule, their signal will be split into a quartet (3+1=4). Due to the deshielding effect of the adjacent oxygen atom, this signal is expected to appear in the range of δ 3.5-5.5 ppm .[1][6]

  • A triplet corresponding to the three methyl protons (-OCH₂CH₃). These protons are adjacent to a methylene group (two protons), and their signal will be split into a triplet (2+1=3). This signal will appear further upfield, typically in the range of δ 0.8-1.9 ppm .[1]

The Cyclohexane Ring Protons

The ten protons on the cyclohexane ring will present a more complex set of signals due to their fixed axial and equatorial positions.

  • H1 (Axial Proton at C1): This proton is adjacent to the electron-withdrawing carboxylate group and will be deshielded. It is coupled to the axial proton at C2 and the two protons at C6. We would expect a complex multiplet, likely a doublet of triplets (dt) or a multiplet, in the region of δ 2.0-2.5 ppm . The large coupling constant will be due to the axial-axial coupling with H2.

  • H2 (Axial Proton at C2): This proton is adjacent to the amino group. It is coupled to the axial proton at C1 and the two protons at C3. Similar to H1, it will appear as a complex multiplet, likely a doublet of triplets (dt) or a multiplet, in the region of δ 2.5-3.5 ppm . The large coupling constant will again be due to the axial-axial coupling with H1.

  • Other Cyclohexane Protons (H3, H4, H5, H6): The remaining eight protons on the cyclohexane ring will appear as a complex, overlapping set of multiplets in the upfield region of the spectrum, typically between δ 1.2 and 2.2 ppm .[7] The axial and equatorial protons at each carbon are diastereotopic and will have different chemical shifts and coupling constants, further contributing to the complexity of this region.

The Amino Group Protons

The two protons of the amino group (-NH₂) will typically appear as a broad singlet. The chemical shift of this signal is highly variable and depends on factors such as solvent, concentration, and temperature. It can range from δ 1.0 to 5.0 ppm . In many cases, these protons exchange with deuterated solvents, causing the signal to disappear.

Table 1: Predicted ¹H NMR Spectral Data for Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-OCH₂CH₃3.5 - 5.5Quartet (q)~7
-OCH₂CH₃0.8 - 1.9Triplet (t)~7
H1 (axial)2.0 - 2.5Multiplet (m)J(H1ax, H2ax) ~ 10-13 Hz (large)
H2 (axial)2.5 - 3.5Multiplet (m)J(H2ax, H1ax) ~ 10-13 Hz (large)
H3, H4, H5, H61.2 - 2.2Complex Multiplets (m)J(ax,ax) ~ 10-13 Hz, J(ax,eq) ~ 2-5 Hz, J(eq,eq) ~ 2-5 Hz
-NH₂1.0 - 5.0Broad Singlet (br s)N/A

Experimental Protocol for High-Resolution ¹H NMR Spectroscopy

To obtain a high-quality, interpretable ¹H NMR spectrum of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules. If the compound is a salt (e.g., hydrochloride), deuterium oxide (D₂O) or methanol-d₄ (CD₃OD) may be more appropriate.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at δ 0.00 ppm.

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

NMR Instrument Parameters
  • Spectrometer Frequency: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and simplify the interpretation of complex multiplets.

  • Acquisition Parameters:

    • Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration.

    • Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate.

    • Acquisition Time (AQ): An acquisition time of 2-4 seconds will provide good resolution.

    • Pulse Width: Use a calibrated 90° pulse width.

  • Shimming: Carefully shim the magnetic field to optimize its homogeneity and obtain sharp, symmetrical peaks.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually phase the spectrum to ensure that all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum by setting the TMS signal to δ 0.00 ppm.

  • Integration: Integrate all the signals in the spectrum to determine the relative proton ratios.

  • Peak Picking: Identify the chemical shift of each peak and multiplet.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.5-0.7 mL CDCl₃ add_tms Add TMS (Internal Standard) dissolve->add_tms filter Filter into NMR Tube add_tms->filter instrument High-Field NMR (≥400 MHz) filter->instrument params Set Acquisition Parameters (NS, D1, AQ) instrument->params shim Shim Magnetic Field params->shim ft Fourier Transform shim->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS baseline->reference integrate Integrate Signals reference->integrate peak_pick Peak Picking integrate->peak_pick

Caption: Experimental Workflow for ¹H NMR Spectroscopy.

Advanced NMR Techniques for Structural Confirmation

For unambiguous assignment of all proton signals, especially in the complex upfield region, advanced 2D NMR techniques can be employed.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Cross-peaks in the 2D COSY spectrum will connect the signals of J-coupled protons, helping to trace the connectivity of the cyclohexane ring protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is invaluable for assigning protons based on the more dispersed ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This can be used to confirm the assignment of the protons on the cyclohexane ring relative to the ester and amino groups.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are J-coupled. For the title compound, NOESY can be used to confirm the trans relationship of the substituents by observing NOE correlations between axial protons on the same side of the ring.

Conclusion

The ¹H NMR spectrum of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate provides a wealth of information about its stereochemistry and conformation. A thorough understanding of the principles of chemical shift, coupling constants, and conformational analysis allows for a detailed and accurate interpretation of the spectrum. By following a robust experimental protocol and employing advanced 2D NMR techniques when necessary, researchers can confidently elucidate the structure and confirm the stereochemical integrity of this important synthetic building block. This guide serves as a practical resource for scientists engaged in the synthesis and characterization of substituted cyclohexane derivatives, ultimately contributing to the advancement of drug discovery and development.

References

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene C6h10. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). Draw the 1H NMR Spectrum for Cyclohexane (C6H12). YouTube. Retrieved from [Link]

  • Perlin, A. S. (1976). Manifestation of Stereoelectronic Effects on the Calculated Carbon−Hydrogen Bond Lengths and One Bond 1JC-H NMR Coupling Constants in Cyclohexane, Six-Membered Heterocycles, and Cyclohexanone Derivatives. Journal of the American Chemical Society, 98(12), 3551-3554.
  • Valle, G., Crisma, M., Toniolo, C., Sen, N., Sukumar, M., & Balaram, P. (1988). Crystallographic characterization of the conformation of the 1-aminocyclohexane-1-carboxylic acid residue in simple derivatives and peptides. Journal of the Chemical Society, Perkin Transactions 2, (3), 393-398.
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  • University of California, Davis. (n.d.). Coupling Constants and Structure: Vicinal Couplings. Retrieved from [Link]

  • University of Calgary. (n.d.). Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

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An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the predicted ¹³C NMR chemical shifts for ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to facilitate the structural elucidation of this and related chiral molecules.

Introduction: The Role of ¹³C NMR in Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules.[1] Specifically, ¹³C NMR provides a detailed fingerprint of the carbon skeleton, where each unique carbon atom in a molecule gives rise to a distinct signal in the spectrum. The position of this signal, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the carbon nucleus.

For chiral molecules like ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate, ¹³C NMR is particularly powerful. The defined stereochemistry of the substituents on the cyclohexane ring results in a unique set of chemical shifts for the six-membered ring carbons. This allows for the confirmation of the relative and absolute stereochemistry, which is a critical aspect of pharmaceutical development and asymmetric synthesis.

The subject of this guide, ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate, possesses two stereocenters on a cyclohexane ring, making it a valuable chiral building block. Understanding its ¹³C NMR spectrum is fundamental to its characterization and quality control.

Predicted ¹³C NMR Chemical Shifts

Table 1: Predicted ¹³C NMR Chemical Shifts for Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C=O (Ester Carbonyl)170 - 185Typical range for ester carbonyls.[2][3]
-O-CH₂- (Ethyl)60 - 65Methylene carbon attached to an oxygen atom.[2][4]
-CH₃ (Ethyl)10 - 15Terminal methyl group of an ethyl ester.[2][4]
C1 (CH-COOEt)45 - 55Methine carbon bearing an electron-withdrawing ester group.
C2 (CH-NH₂)50 - 60Methine carbon attached to a primary amine.[2]
C3, C4, C5, C6 (Cyclohexane Ring)20 - 40Aliphatic carbons in a cyclohexane ring.[5]

Note: These are estimated ranges. The exact values can be influenced by solvent, concentration, and temperature.[6]

Theoretical Basis for Chemical Shift Assignments

The predicted chemical shifts are grounded in fundamental principles of NMR spectroscopy, including inductive effects, steric effects, and the influence of substituent stereochemistry.

Inductive and Anisotropic Effects

The chemical shift of a carbon nucleus is primarily influenced by the electron density around it. Electronegative atoms, such as oxygen and nitrogen, withdraw electron density from adjacent carbons, "deshielding" them from the external magnetic field. This results in a downfield shift to a higher ppm value.[7]

  • Ester Group: The carbonyl carbon (C=O) is significantly deshielded due to the double bond to one oxygen and a single bond to another, placing it in the 170-185 ppm range.[2][3] The methylene carbon of the ethyl group (-O-CH₂-) is also deshielded by the adjacent oxygen, typically appearing around 60-65 ppm.[2][4]

  • Amine Group: The primary amine group at C2 also exerts a deshielding effect, causing the C2 carbon to shift downfield to the 50-60 ppm range.[2]

Stereochemical Influences on the Cyclohexane Ring

The chair conformation of the cyclohexane ring and the relative orientation of the substituents play a crucial role in determining the chemical shifts of the ring carbons.[8] In the (1S,2R) stereoisomer, the amino and ester groups are in a trans configuration. The thermodynamically more stable conformation will have both bulky substituents in equatorial positions to minimize steric strain.

The interplay of steric and electronic effects in substituted cyclohexanes can be complex.[8][9] The precise chemical shifts of C3, C4, C5, and C6 will depend on their spatial relationship to the amino and ester groups.

Below is a diagram illustrating the key factors influencing the chemical shifts in ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate.

G cluster_molecule Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate cluster_effects Influencing Factors C1 C1 C2 C2 C1->C2 CO C=O C1->CO Inductive Inductive Effect (Deshielding) C1->Inductive -I from Ester C3 C3 C2->C3 NH2 NH2 C2->NH2 C2->Inductive -I from Amine C4 C4 C3->C4 Steric Steric Effects (Shielding/Deshielding) C3->Steric C5 C5 C4->C5 C4->Steric C6 C6 C5->C6 C5->Steric C6->C1 C6->Steric OCH2 OCH2 CO->OCH2 CO->Inductive -I from O CH3 CH3 OCH2->CH3 OCH2->Inductive -I from O NH2->Inductive -I from N

Caption: Factors influencing ¹³C NMR chemical shifts.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

To validate the predicted chemical shifts, a standardized experimental procedure should be followed. This protocol ensures the acquisition of a high-quality, reproducible ¹³C NMR spectrum.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. Other options include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) if the hydrochloride salt is used.

  • Sample Concentration: Dissolve approximately 10-20 mg of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate in 0.6-0.7 mL of the chosen deuterated solvent.

  • Reference Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard, with its ¹³C signal set to 0.0 ppm.[4][5] Most deuterated solvents are available with TMS already added.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

  • Nucleus: ¹³C

  • Frequency: Approximately 100 MHz

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans: 1024 to 4096, depending on the sample concentration. The low natural abundance of ¹³C (about 1.1%) necessitates a larger number of scans to achieve a good signal-to-noise ratio.[6]

  • Spectral Width: 0 to 220 ppm.

Data Processing
  • Fourier Transform: Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference.

The following diagram outlines the experimental workflow for acquiring the ¹³C NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Set Instrument Parameters transfer->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft phase Phasing ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference final_spectrum final_spectrum reference->final_spectrum Final Spectrum

Caption: Experimental workflow for ¹³C NMR spectroscopy.

Conclusion

This guide provides a detailed framework for understanding and predicting the ¹³C NMR spectrum of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate. By integrating fundamental NMR principles with data from analogous structures, a reliable prediction of the chemical shifts can be achieved. The provided experimental protocol offers a self-validating system for the empirical determination of these values. For researchers in synthetic chemistry and drug development, this approach is crucial for the structural verification and quality assessment of chiral molecules.

References

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  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

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  • ResearchGate. (n.d.). Fig. 1. a. Chemical shifts of carbon atoms in the 13 C NMR spectra for.... Retrieved from [Link]

  • ResearchGate. (2013, January 17). Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?. Retrieved from [Link]

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  • ResearchGate. (n.d.). 13 C chemical shifts, shielding effects (ppm) and coupling constants a (Hz) in cyclohexane rings. Retrieved from [Link]

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FT-IR analysis of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the FT-IR Analysis of Ethyl (1S,2R)-2-Aminocyclohexane-1-carboxylate

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate, a key chiral building block in pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causal reasoning behind methodological choices, offers a detailed protocol grounded in best practices, and provides a thorough interpretation of the molecule's spectral features. By integrating theoretical principles with practical application, this guide serves as an authoritative resource for ensuring the structural integrity and quality of this critical chemical entity.

Introduction: The Significance of a Chiral Building Block

Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate is a valued intermediate in the synthesis of complex pharmaceutical agents. Its rigid stereochemistry, derived from the cyclohexane backbone, and the presence of two versatile functional groups—a primary amine and an ester—make it an ideal starting point for constructing molecules with specific three-dimensional architectures. Given its role, verifying the compound's identity and purity is paramount.

FT-IR spectroscopy offers a rapid, non-destructive, and highly specific method for this purpose. By measuring the absorption of infrared radiation by molecular vibrations, an FT-IR spectrum provides a unique "molecular fingerprint." This guide will elucidate the characteristic spectral features of the title compound, enabling unambiguous identification and quality assessment.

Foundational Principles: Molecular Vibrations and FT-IR Spectroscopy

Covalent bonds within a molecule are not static; they behave like springs, undergoing continuous stretching and bending vibrations at specific frequencies.[1] When infrared radiation is passed through a sample, photons with frequencies that match these natural vibrational frequencies are absorbed. An FT-IR spectrometer measures this absorption, plotting it against the wavenumber (cm⁻¹) to generate a spectrum.

The analysis of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate relies on identifying the characteristic absorptions of its three primary structural components:

  • The primary amine (-NH₂) group.

  • The ethyl ester (-COOCH₂CH₃) group.

  • The substituted cyclohexane backbone.

Each of these components gives rise to distinct peaks in specific regions of the infrared spectrum, allowing for a detailed structural confirmation.

Experimental Protocol: A Self-Validating ATR-FT-IR Workflow

For a compound like ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate, which may be a liquid or a low-melting solid, Attenuated Total Reflectance (ATR) is the preferred FT-IR technique. ATR-FT-IR is a modern, efficient method that requires minimal to no sample preparation, thereby reducing potential sources of error and ensuring high reproducibility.[2][3][4]

The protocol below is designed as a self-validating system, where control steps are integrated to guarantee the integrity of the final spectrum.

Detailed Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes instrumental drift.

    • Verify that the desiccants for the optical components are active to prevent atmospheric water interference.

  • ATR Crystal Cleaning (Critical Step):

    • Thoroughly clean the surface of the ATR crystal (commonly diamond or zinc selenide) using a suitable solvent, such as isopropanol or ethanol, and a soft, lint-free wipe.

    • Causality: Any residue from previous samples or cleaning solvents will appear in the spectrum. This step ensures that the only signals detected originate from the analyte.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient environment (atmospheric CO₂ and water vapor) and the instrument's intrinsic response.

    • Trustworthiness: The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final output exclusively represents the sample's absorption characteristics. This is the most crucial step for data validity.

  • Sample Application:

    • Place a small amount of the ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate sample directly onto the center of the ATR crystal. If it is a liquid, one drop is sufficient. If a solid, use a micro-spatula to apply a small quantity.

    • If the sample is a solid, lower the ATR press arm to ensure firm and uniform contact between the sample and the crystal surface.

    • Causality: Good contact is essential for the infrared beam's evanescent wave to penetrate the sample effectively, leading to a strong, high-quality spectrum.[2]

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typical parameters for a high-quality spectrum are:

      • Spectral Range: 4000–400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16 to 32 (co-added to improve the signal-to-noise ratio)

  • Post-Measurement Cleaning:

    • Thoroughly clean the sample from the ATR crystal using the same procedure as in Step 2 to prepare the instrument for the next user.

ATR-FT-IR Analysis Workflow Diagram

ATR_FTIR_Workflow cluster_prep 1. Preparation & Calibration cluster_analysis 2. Sample Analysis cluster_post 3. Data Processing & Interpretation Start Start Clean_Crystal Clean ATR Crystal (e.g., with Isopropanol) Start->Clean_Crystal Ensure pristine surface Background_Scan Acquire Background Spectrum (Removes CO₂/H₂O signals) Clean_Crystal->Background_Scan Establish baseline Apply_Sample Apply Sample to Crystal (Ensure good contact) Background_Scan->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum (16-32 scans, 4 cm⁻¹ resolution) Apply_Sample->Acquire_Spectrum Process_Data Process Spectrum (Baseline correction, peak picking) Acquire_Spectrum->Process_Data Interpret_Spectrum Interpret Spectrum (Assign functional group peaks) Process_Data->Interpret_Spectrum Identify key vibrations Report Generate Report Interpret_Spectrum->Report

Sources

mass spectrometry fragmentation of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation behavior of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate, a bifunctional cyclic amino acid ester. As a molecule incorporating a primary amine, an ethyl ester, and a cyclohexane scaffold, its fragmentation is governed by the interplay of well-established reaction mechanisms. This document offers researchers, scientists, and drug development professionals a predictive framework for identifying this molecule and its analogues via mass spectrometry. We will explore the distinct fragmentation pathways under both high-energy Electron Ionization (EI) and softer Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS), explaining the causal mechanisms behind each fragmentation channel. The guide includes detailed protocols, data tables, and mechanistic diagrams to provide a field-proven, self-validating reference for laboratory application.

Introduction: Structural Elucidation in the Modern Laboratory

Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate (Molecular Formula: C₉H₁₇NO₂, Molecular Weight: 171.24 g/mol ) is a chiral building block relevant in synthetic and medicinal chemistry. Its structure combines three key chemical motifs: a primary aliphatic amine, an ethyl ester, and a saturated carbocyclic ring. Mass spectrometry is an indispensable tool for the structural confirmation and purity assessment of such molecules. Understanding its fragmentation pattern is not merely an academic exercise; it is critical for reaction monitoring, metabolite identification, and quality control in drug discovery and development pipelines.

This guide moves beyond a simple catalog of potential fragments. It is structured to provide a mechanistic understanding of why specific fragments form under different ionization conditions. By grounding our predictions in the fundamental principles of ion chemistry—such as alpha-cleavage, inductive cleavage, and hydrogen rearrangement reactions—we can construct a reliable analytical framework.

The Dichotomy of Ionization: EI vs. ESI

The choice of ionization technique fundamentally dictates the nature and extent of fragmentation. For a molecule like ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable, yet they provide complementary information.

  • Electron Ionization (EI): A high-energy, "hard" ionization technique that bombards the analyte with energetic electrons (typically 70 eV). This process imparts significant internal energy, leading to extensive and often complex fragmentation. The resulting mass spectrum is a "fingerprint" rich in structural information but may show a weak or absent molecular ion peak.[1][2]

  • Electrospray Ionization (ESI): A "soft" ionization technique that transfers solvated ions into the gas phase with minimal internal energy.[3] It is ideal for generating intact protonated molecules, [M+H]⁺, which can then be selectively fragmented in a controlled manner using tandem mass spectrometry (MS/MS).[4] This allows for targeted structural analysis and the establishment of precursor-product relationships.

Predicted Fragmentation under Electron Ionization (EI)

Upon 70 eV electron impact, ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate will form a molecular ion (M•⁺) at m/z 171. This odd-electron radical cation is highly energetic and will rapidly undergo fragmentation through several competing pathways, driven by the localization of the charge and radical on the heteroatoms (N and O).

Amine-Directed Fragmentation: The Dominance of Alpha-Cleavage

The primary amine is a powerful directing group for fragmentation. Alpha-cleavage, the homolytic cleavage of a C-C bond adjacent to the nitrogen atom, is typically the most favorable pathway for aliphatic amines because it produces a stable, resonance-stabilized iminium cation.[1][5][6]

Two primary α-cleavage pathways exist for this molecule:

  • Cleavage of the C1-C2 bond: This breaks the bond between the amine- and ester-bearing carbons, leading to the formation of an iminium ion at m/z 30 ([CH₂=NH₂]⁺). This is a common and often abundant ion for primary amines.[7]

  • Cleavage of the C2-C3 bond: This involves breaking a bond within the cyclohexane ring, expelling a C₄H₈• radical and resulting in a cyclic iminium ion. The most stable fragment from this pathway is predicted to be at m/z 84 .

Ester-Directed Fragmentation

The ethyl ester group provides several additional fragmentation routes characteristic of this functional class.[1][8]

  • Loss of the Ethoxy Radical: Cleavage of the C-O bond results in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), producing a stable acylium ion at m/z 126 .

  • McLafferty Rearrangement: This classic rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen through a six-membered transition state, followed by β-cleavage.[9][10] In this molecule, a hydrogen from the C6 position of the cyclohexane ring can be transferred to the ester carbonyl, leading to the elimination of a neutral ethene molecule (C₂H₄, 28 Da) and the formation of a radical cation at m/z 143 . A second McLafferty rearrangement can occur within the ethyl group itself, also leading to the loss of ethene and formation of a radical cation at m/z 143 .[11]

  • Loss of the Carboethoxy Group: Cleavage of the bond between the cyclohexane ring and the ester group can lead to the loss of the entire •COOCH₂CH₃ group (73 Da), generating a cyclohexylaminyl cation at m/z 98 .

Cyclohexane Ring Fragmentation

The saturated ring itself can undergo fragmentation, typically through the loss of small neutral alkenes. A common fragmentation for cycloalkanes is the loss of an ethene molecule (28 Da), which could occur from the molecular ion or subsequent fragment ions.[12]

G cluster_amine Amine-Directed Fragmentation cluster_ester Ester-Directed Fragmentation M Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate [M]•+ m/z 171 f30 [CH2=NH2]+ m/z 30 M->f30 α-Cleavage (C1-C2) f84 Cyclic Iminium Ion m/z 84 M->f84 α-Cleavage (C2-C3) f126 Acylium Ion [M - •OC2H5]+ m/z 126 M->f126 Loss of Ethoxy Radical f143 McLafferty Product [M - C2H4]•+ m/z 143 M->f143 McLafferty Rearrangement f98 Cyclohexylaminyl Cation [M - •COOC2H5]+ m/z 98 M->f98 Loss of Ester Group

Summary of Key Predicted EI Fragments
m/z Proposed Fragment Structure Formation Pathway Significance
171[C₉H₁₇NO₂]•⁺Molecular IonConfirms molecular weight.
143[C₇H₁₃NO₂]•⁺McLafferty Rearrangement (Loss of C₂H₄)Indicates presence of γ-hydrogen relative to carbonyl.[9]
126[C₇H₁₂NO]⁺Loss of •OC₂H₅Characteristic of ethyl esters.[1]
98[C₆H₁₂N]⁺Loss of •COOC₂H₅Cleavage of ester group from the ring.
84[C₅H₁₀N]⁺α-Cleavage (ring)Indicates primary amine on a cyclic structure.
30[CH₄N]⁺α-Cleavage (C1-C2)Diagnostic for primary amines.[7]

Predicted Fragmentation under ESI-MS/MS

In ESI, the molecule will be readily protonated, most likely at the basic primary amine, to form the [M+H]⁺ precursor ion at m/z 172 . Collision-Induced Dissociation (CID) of this even-electron ion will proceed through the elimination of stable neutral molecules.

Dominant Neutral Losses
  • Loss of Ammonia (NH₃): Protonation on the amine nitrogen facilitates its elimination as ammonia (17 Da). This is a very common pathway for protonated primary amines, leading to a fragment ion at m/z 155 .

  • Loss of Ethanol (C₂H₅OH): The ester group can be eliminated as a neutral alcohol molecule (46 Da), particularly with protonation occurring on the ester oxygen. This pathway yields a fragment at m/z 126 . This ion is isobaric with the acylium ion from the EI fragmentation but is formed via a different mechanism.

  • Combined Losses: Sequential fragmentation can occur. For example, the m/z 155 ion (formed by loss of NH₃) could subsequently lose ethanol, or the m/z 126 ion could lose ammonia, both leading to a fragment at m/z 109 .

G M Precursor Ion [M+H]+ m/z 172 f155 [M+H - NH3]+ m/z 155 M->f155 - NH3 (17 Da) f126 [M+H - C2H5OH]+ m/z 126 M->f126 - C2H5OH (46 Da) f109 [M+H - NH3 - C2H5OH]+ m/z 109 f155->f109 - C2H5OH (46 Da) f126->f109 - NH3 (17 Da)

Summary of Key Predicted ESI-MS/MS Fragments
Precursor m/z Product m/z Neutral Loss (Da) Proposed Loss Significance
17215517NH₃Confirms primary amine.
17212646C₂H₅OHConfirms ethyl ester.
17210963NH₃ + C₂H₄OPossible concerted or sequential loss.
15510946C₂H₅OHSequential loss pathway.

Experimental Protocols

To validate these predictions, the following self-validating experimental protocols are recommended.

Protocol for GC-EI-MS Analysis

This protocol is designed for the analysis of the neat compound or a concentrated solution in a volatile solvent.

  • Sample Preparation: Dissolve 1 mg of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).

  • GC System:

    • Injector: Split/splitless, set to 250°C.

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

  • MS System:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 25 to 250.

  • Data Analysis: Identify the chromatographic peak corresponding to the analyte. Extract the mass spectrum and compare the observed fragments to the predicted values in Table 1. The presence of key ions like m/z 30, 84, and 126 would provide strong evidence for the proposed structure.

Protocol for LC-ESI-MS/MS Analysis

This protocol is suitable for analyzing the compound in more complex matrices or for targeted fragmentation studies.

G cluster_lc LC System cluster_ms MS System sample Sample Injection column C18 Reverse Phase Column sample->column esi ESI Source (Positive Ion Mode) column->esi gradient Mobile Phase Gradient (H2O/ACN w/ 0.1% FA) gradient->column ms1 MS1 Scan (Select m/z 172) esi->ms1 cid Collision Cell (CID Fragmentation) ms1->cid ms2 MS2 Scan (Product Ion Scan) cid->ms2

  • Sample Preparation: Prepare a 10 µg/mL solution in 50:50 water:acetonitrile with 0.1% formic acid. The acid ensures efficient protonation.

  • LC System:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes.

    • Flow Rate: 0.3 mL/min.

  • MS System:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Scan Mode: Full scan (m/z 100-250) to confirm the [M+H]⁺ ion at m/z 172.

    • Tandem MS Mode: Product ion scan of the precursor ion at m/z 172.

    • Collision Gas: Argon.

    • Collision Energy: Optimize by ramping (e.g., 10-40 eV) to observe the appearance of different fragment ions.

  • Data Analysis: Extract the MS/MS spectrum for the m/z 172 precursor. Confirm the presence of the predicted product ions at m/z 155 and 126. The relationship between collision energy and fragment intensity can provide further insight into the bond strengths within the molecule.

Conclusion

The mass spectrometric fragmentation of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate is a predictable process governed by the well-understood chemistry of its constituent functional groups. Under EI, fragmentation is extensive and dominated by amine-directed α-cleavage and characteristic ester cleavages, yielding a rich fingerprint for structural confirmation. Under ESI-MS/MS, fragmentation of the protonated molecule is controlled and proceeds via the loss of stable neutral molecules like ammonia and ethanol. By leveraging both techniques, researchers can gain a high-confidence structural identification of this compound. The predictive models and protocols detailed in this guide serve as a robust starting point for the analysis of this molecule and its structurally related analogues in a research and development setting.

References

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products Source: RSC Publishing URL: [Link]

  • Title: Anatomy of an Ion's Fragmentation After Electron Ionization, Part I Source: Spectroscopy Online URL: [Link]

  • Title: Mass Spectrometry: Aldehyde and Ketone Fragmentation Source: JoVE URL: [Link]

  • Title: Mass Spectrometry of Amino Acids and Proteins Source: Wiley-VCH URL: [Link]

  • Title: mass spectra - fragmentation patterns Source: Chemguide URL: [Link]

  • Title: McLafferty Rearrangement Source: National Institute of Technology, Rourkela URL: [Link]

  • Title: Mass Spectrometry of Cycloalkanes Source: YouTube URL: [Link]

  • Title: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation Source: JoVE URL: [Link]

  • Title: Mass Spectrometry of Amines Source: JoVE URL: [Link]

  • Title: Electrospray ionization Source: Wikipedia URL: [Link]

  • Title: McLafferty-type rearrangement in the collision-induced dissociation of Li+, Na+ and Ag+ cationized esters of N-acetylated peptides Source: PubMed URL: [Link]

  • Title: GCMS Section 6.15 - Amines Source: Whitman College URL: [Link]

  • Title: 12.3: Mass Spectrometry of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

  • Title: McLafferty Rearrangement (Mass Spectrometry) Source: YouTube URL: [Link]

Sources

solubility of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate in various organic solvents. As a Senior Application Scientist, the aim is to equip you with the foundational knowledge and actionable protocols to confidently approach this critical physicochemical parameter.

Introduction: The Significance of Solubility in Drug Development

Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate is a chiral cyclic amino acid ester. Such molecules are pivotal building blocks in medicinal chemistry, often serving as scaffolds or intermediates in the synthesis of active pharmaceutical ingredients (APIs). The specific stereochemistry, (1S,2R), dictates a precise three-dimensional arrangement of its functional groups, which can be crucial for its biological activity and interaction with other molecules.

Understanding the solubility of this compound in organic solvents is paramount for several key processes in drug development:

  • Reaction Chemistry: Selecting an appropriate solvent that can dissolve both the starting materials and reagents is fundamental for successful chemical synthesis.

  • Purification: Crystallization, a common method for purifying solid compounds, is highly dependent on the differential solubility of the target compound and its impurities in a given solvent system at various temperatures.

  • Formulation: For APIs that are not administered in aqueous solutions, understanding their solubility in organic co-solvents can be critical for developing stable and effective drug products.

  • Analytical Method Development: The choice of mobile phase in chromatographic techniques like HPLC is governed by the solubility of the analyte.

This guide will delve into the molecular characteristics of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate to predict its solubility behavior and provide a robust experimental framework for its empirical determination.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of solvation.[1] A favorable dissolution process occurs when the energy released from the formation of solute-solvent interactions is comparable to or greater than the energy required to overcome solute-solute and solvent-solvent interactions. For ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate, the key structural features influencing its solubility are:

  • The Primary Amine (-NH2): This group is a strong hydrogen bond donor and acceptor.[2][3][4]

  • The Ethyl Ester (-COOEt): The carbonyl oxygen is a hydrogen bond acceptor, and the ester group as a whole imparts polarity.

  • The Cyclohexane Ring: This is a non-polar, hydrophobic moiety.[4]

  • The Ethyl Group (-CH2CH3): This alkyl group also contributes to the non-polar character of the molecule.

The interplay between the polar, hydrogen-bonding capable functional groups and the non-polar hydrocarbon backbone determines the overall polarity of the molecule and, consequently, its solubility profile.

Predicted Solubility in Different Classes of Organic Solvents

Based on the molecular structure, we can anticipate the following solubility trends:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh These solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with the amine and ester groups of the solute.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to High These solvents are polar and can accept hydrogen bonds, facilitating the dissolution of the polar functional groups. The lack of a donor hydrogen atom might slightly limit the interaction compared to protic solvents.
Intermediate Polarity Ethyl Acetate, DichloromethaneModerate These solvents have a moderate dielectric constant and can engage in dipole-dipole interactions. Ethyl acetate can also act as a hydrogen bond acceptor.
Non-Polar Hexane, TolueneLow The energy required to break the strong intermolecular hydrogen bonds in the solid solute is not compensated by the weak van der Waals forces that would form with these non-polar solvents.

The following diagram illustrates the relationship between the solvent properties and the predicted solubility of the target compound.

G cluster_solute Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate cluster_solvents Solvent Properties cluster_solubility Predicted Solubility Solute Features: - Primary Amine (-NH2) - Ethyl Ester (-COOEt) - Cyclohexane Ring PolarProtic Polar Protic (e.g., Methanol) - H-bond donor/acceptor Solute->PolarProtic Strong H-bonding PolarAprotic Polar Aprotic (e.g., DMSO) - H-bond acceptor Solute->PolarAprotic Moderate H-bonding and dipole-dipole NonPolar Non-Polar (e.g., Hexane) - van der Waals forces Solute->NonPolar Weak interactions HighSol High Solubility PolarProtic->HighSol ModSol Moderate Solubility PolarAprotic->ModSol LowSol Low Solubility NonPolar->LowSol

Caption: Predicted solubility based on solute-solvent interactions.

Experimental Determination of Solubility: A Validated Protocol

The equilibrium shake-flask method is a gold-standard technique for determining the solubility of a compound.[5] The protocol is designed to ensure that a saturated solution is achieved and accurately quantified.

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate into a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

    • Add a precise volume of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., a 25 °C water bath).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach thermodynamic equilibrium. It is advisable to run a time-course experiment initially to determine the minimum time required to reach a plateau in concentration.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove any undissolved solid particles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for chromatography) to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method will depend on the chromophoric properties and volatility of the compound.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

The following diagram outlines the experimental workflow for solubility determination.

G A 1. Add excess solute to known volume of solvent B 2. Equilibrate at constant temperature (e.g., 24-48h) A->B C 3. Allow solids to settle B->C D 4. Withdraw and filter supernatant C->D E 5. Dilute sample accurately D->E F 6. Quantify by HPLC or GC E->F G 7. Calculate solubility from calibration curve F->G

Sources

enantioselective synthesis of beta-amino esters

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Enantioselective Synthesis of β-Amino Esters

Abstract

Optically active β-amino esters are foundational chiral building blocks in modern organic synthesis and medicinal chemistry. Their prevalence in pharmaceuticals, natural products, and β-peptide structures underscores the critical need for efficient and highly stereocontrolled synthetic methods.[1][2][3] This guide provides a comprehensive overview of the core strategies for the enantioselective synthesis of β-amino esters, intended for researchers, scientists, and drug development professionals. We will move beyond simple procedural descriptions to explore the underlying mechanistic principles, the rationale behind catalyst and reagent selection, and the practical considerations for implementing these methods in a laboratory setting. Key methodologies, including asymmetric Mannich reactions, catalytic hydrogenations, and chiral auxiliary-controlled approaches, will be detailed with field-proven protocols and comparative data to guide the practitioner in selecting the optimal strategy for their synthetic target.

The Strategic Importance of Chiral β-Amino Esters

The β-amino acid motif is a privileged scaffold in biologically active molecules, conferring unique conformational constraints and metabolic stability.[1] Unlike their α-amino acid counterparts, β-amino acids can form stable, predictable secondary structures like helices and sheets, making them invaluable components of peptidomimetics and foldamers.[1] Consequently, the development of robust methods to access these compounds in enantiomerically pure form is not merely an academic exercise but a critical enabler for drug discovery and development.[3][4]

The primary synthetic challenge lies in the stereoselective formation of one or two stereocenters, including the crucial C-N bond at the β-position. This guide will navigate the principal solutions to this challenge, focusing on catalytic asymmetric approaches that offer high efficiency and stereocontrol.

Core Synthetic Strategy: The Asymmetric Mannich Reaction

The Mannich reaction, which involves the aminoalkylation of a carbon nucleophile, stands as one of the most powerful and versatile methods for constructing β-amino carbonyl compounds.[5][6][7] The asymmetric variant, utilizing a chiral catalyst to control the facial selectivity of the nucleophilic attack on an imine or iminium ion, provides direct access to chiral β-amino esters.

Mechanistic Rationale: The Role of the Catalyst

The catalyst's primary function is to create a chiral environment around the reacting partners. This is typically achieved in one of two ways:

  • Iminium Ion Activation (Brønsted/Lewis Acid Catalysis): A chiral acid catalyst activates the imine by protonation or coordination, forming a sterically defined, chiral iminium ion. The catalyst's chiral backbone shields one face of the iminium ion, directing the incoming nucleophile (a ketene silyl acetal or enolate) to the other face.

  • Nucleophile Activation (Organocatalysis): A chiral catalyst, often a bifunctional system like a thiourea, simultaneously activates both the nucleophile (e.g., a β-ketoester) and the electrophile (imine) through a network of hydrogen bonds. This creates a highly organized, chiral transition state that dictates the stereochemical outcome.

Mannich_Mechanism

Key Catalytic Systems

The choice of catalyst is paramount and depends heavily on the specific substrates.

  • Organocatalysis: Bifunctional thiourea and squaramide catalysts derived from chiral diamines (e.g., 1,2-diaminocyclohexane) are highly effective for the reaction of β-ketoesters with N-Boc or N-PMP protected imines. These reactions proceed under mild conditions and tolerate a wide array of substituents.

  • Brønsted Acid/Isothiourea Cooperative Catalysis: A powerful dual-catalyst system can be used for the aminomethylation of aryl acetic acid esters.[8] A Brønsted acid generates a reactive iminium species in situ, while a chiral isothiourea (e.g., HyperBTM) generates a C(1)-ammonium enolate, which acts as the nucleophile. This method provides access to valuable α-aryl-β²-amino esters.[8]

  • Transition Metal Catalysis: Chiral complexes of copper, zinc, or rhodium paired with ligands like BINAP or DuPhos can effectively catalyze the addition of silyl ketene acetals to imines.[1] These systems often offer high enantioselectivities and are particularly useful for a broad range of imine substrates.

Comparative Performance of Mannich Reaction Catalysts
Catalyst TypeNucleophileElectrophileTypical YieldTypical eeReference
Thiourea Organocatalyst Cyclic β-ketoestersN-Boc-aldimines85-95%90-99%
Isothiourea/Brønsted Acid Arylacetic acid estersHemiaminal ether70-94%90-96%[8]
Cu(I)-Me-Duphos Glycine derivativesAldehydes/Amines~84%High[1]
Field-Proven Protocol: Organocatalytic Mannich Reaction[8]

This protocol describes the synthesis of a chiral β-amino ester using a thiourea catalyst.

  • Reagent Preparation: To a flame-dried vial under an inert atmosphere (N₂ or Ar), add the 3-indolinone-2-carboxylate substrate (1.0 equiv).

  • Catalyst Addition: Add the chiral thiourea catalyst (0.1 equiv).

  • Solvent and Imine Addition: Add the solvent (e.g., toluene) followed by the N-Boc-benzaldimine (1.2 equiv).

  • Reaction: Stir the mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired β-amino ester.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Core Synthetic Strategy: Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation of β-enamino esters is a highly atom-economical and efficient method for producing chiral β-amino esters.[9] This approach involves the direct reduction of a C=C double bond, creating a stereocenter with high fidelity.

Mechanistic Rationale: Chiral Ligand Control

The success of this reaction hinges on the use of a transition metal (typically Rhodium or Ruthenium) complexed with a chiral diphosphine ligand (e.g., BINAP, DuPhos, TangPhos).[1][10] The chiral ligand creates a C₂-symmetric environment around the metal center. The enamine substrate coordinates to the metal, and the ligand's steric and electronic properties dictate the facial selectivity of hydrogen delivery from the metal hydride to the double bond. The geometry of the enamine substrate ((E) vs. (Z)-isomer) can be critical for achieving high enantioselectivity.[1]

Hydrogenation_Cycle Catalyst [Rh(COD)(P*P)]+ Complex Substrate-Catalyst Complex Catalyst->Complex Substrate Coordination Substrate β-Enamino Ester Substrate->Complex H2 H₂ Hydride Dihydride Complex H2->Hydride Complex->Hydride Oxidative Addition Product Chiral β-Amino Ester Hydride->Product Insertion & Reductive Elimination Product->Catalyst Product Release

Key Catalytic Systems
  • Rhodium-Based Catalysts: Complexes like [Rh(COD)(DuPhos)]BF₄ are highly effective for the hydrogenation of (Z)-enamines, often providing >95% ee.[1]

  • Ruthenium-Based Catalysts: Ru-BINAP systems are workhorses in asymmetric hydrogenation and are effective for a wide range of β-enamino esters, including those with fluoroalkyl groups.[1][9][10] The presence of a Brønsted acid co-catalyst can sometimes be beneficial, potentially proceeding through an iminium intermediate.[9]

Comparative Performance of Hydrogenation Catalysts
Catalyst SystemSubstrate TypeTypical YieldTypical eeReference
Rh-(R,R)-Me-Duphos (Z)-β-Acylaminoacrylates>95%>95%[1]
Pd(TFA)₂ / (S)-Segphos β-Fluoroalkyl β-amino acrylates80-95%90-96%[9]
Ru(OAc)₂-(R)-BINAP N-Acyl-β-amino acrylatesHigh>90%[1]
Field-Proven Protocol: Pd-Catalyzed Asymmetric Hydrogenation[10]
  • Catalyst Preparation: In a glovebox, add Pd(TFA)₂ (0.05 equiv) and the chiral ligand (e.g., (S)-Segphos, 0.055 equiv) to a vial. Add the solvent (e.g., DCM) and stir for 30 minutes.

  • Reaction Setup: In a separate vial, dissolve the β-fluoroalkyl β-amino acrylic ester substrate (1.0 equiv) in the reaction solvent.

  • Hydrogenation: Transfer the substrate solution to a hydrogenation autoclave. Add the prepared catalyst solution via syringe.

  • Pressurization: Seal the autoclave, purge it several times with H₂ gas, and then pressurize to the desired pressure (e.g., 50 atm).

  • Reaction: Stir the reaction at the specified temperature (e.g., 50 °C) for the required time (e.g., 24 hours).

  • Work-up: After cooling and carefully venting the H₂ gas, concentrate the reaction mixture.

  • Purification & Analysis: Purify by flash column chromatography and determine the yield and enantiomeric excess as described previously.

Core Synthetic Strategy: Chiral Auxiliary-Based Methods

Before the widespread adoption of catalytic methods, the use of chiral auxiliaries was the gold standard for asymmetric synthesis.[11] This strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary's inherent chirality directs a subsequent diastereoselective reaction. Finally, the auxiliary is cleaved to reveal the enantiomerically enriched product.

Mechanistic Rationale: Diastereoselective Control

The auxiliary creates a rigid, sterically-defined environment. For example, in the alkylation of an enolate derived from an oxazolidinone-appended acetate, the bulky group on the auxiliary blocks one face of the enolate, forcing the incoming electrophile to approach from the opposite, less-hindered face.[11] Similarly, the addition of a nucleophile to an imine derived from a chiral amine or sulfinamide is highly diastereoselective.[11][12]

  • tert-Butanesulfinamide (Ellman's Auxiliary): Condensation with an aldehyde yields a chiral N-sulfinyl imine. The sulfinyl group coordinates to the metal of an organometallic nucleophile (e.g., a Reformatsky reagent), forming a six-membered ring transition state that directs the nucleophilic addition with high diastereoselectivity.[11][12]

  • Phenylglycinol-Derived Imines: Imines formed from chiral amino alcohols like (S)-phenylglycinol can effectively direct the addition of nucleophiles like Reformatsky reagents.[3][13]

Chiral_Auxiliary Start Achiral Substrate (e.g., Aldehyde) Step1 Attach Auxiliary (e.g., Imine Formation) Start->Step1 Auxiliary Chiral Auxiliary (e.g., Ellman's Amine) Auxiliary->Step1 Chiral_Intermediate Diastereomerically Pure Intermediate Step1->Chiral_Intermediate Step2 Diastereoselective Reaction (e.g., Reformatsky) Chiral_Intermediate->Step2 Adduct Diastereomeric Adduct Step2->Adduct Step3 Cleave Auxiliary Adduct->Step3 Step3->Auxiliary Recycle Product Enantiopure β-Amino Ester Step3->Product

Field-Proven Protocol: Reformatsky Reaction with a Chiral Imine[3][14]

This protocol outlines a practical, large-scale synthesis using an (S)-phenylglycinol-derived imine.

  • Imine Formation: Condense the desired aldehyde (e.g., 3-trimethylsilylpropanal, 1.0 equiv) with (S)-phenylglycinol methyl ether (1.0 equiv) in a suitable solvent like toluene with azeotropic removal of water to form the chiral imine.

  • Reformatsky Reaction: To a solution of the chiral imine in a solvent like THF, add the Reformatsky reagent (prepared from an α-bromoester and activated zinc). The reaction is typically run at low temperature and allowed to warm to room temperature. This addition proceeds with high diastereoselectivity (>98% de).

  • Auxiliary Cleavage: The chiral amino alcohol auxiliary is then cleaved. A common method is oxidative cleavage with sodium periodate in the presence of an amine (e.g., methylamine).[3][13]

  • Hydrolysis and Isolation: The resulting imine is hydrolyzed with a mild acid (e.g., p-toluenesulfonic acid) to release the free amine, which can be isolated as a salt.

  • Final Steps: The ester can be transesterified and any protecting groups (like the silyl group) can be removed in a one-pot process to yield the final target β-amino ester hydrochloride.[13]

Summary and Future Outlook

The enantioselective synthesis of β-amino esters has matured significantly, with catalytic asymmetric methods now offering powerful, efficient, and scalable routes.

  • Asymmetric Mannich reactions , particularly those employing organocatalysts, provide a direct and operationally simple route with broad substrate scope.

  • Asymmetric hydrogenation represents the pinnacle of atom economy, offering direct access to the target molecules often with exceptional enantioselectivity.

  • Chiral auxiliary-based methods , while less atom-economical, remain highly reliable and robust, making them excellent choices for large-scale synthesis where diastereomeric purity is paramount.[3]

The choice of method depends on the specific target molecule, available starting materials, and scale of the synthesis. Future developments will likely focus on expanding the substrate scope of existing catalysts, developing novel catalytic systems based on earth-abundant metals, and harnessing the power of biocatalysis and flow chemistry to create even more sustainable and efficient syntheses. The recent emergence of strategies involving radical 1,2-nitrogen migration to construct α-arylated β-amino acid motifs points toward new and exciting avenues for skeletal editing and diversification.[14]

References

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

  • Smith, C. A., et al. (2021). Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis. National Institutes of Health. Retrieved from [Link]

  • Kaur, N., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Wang, Z., et al. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. ACS Publications. Retrieved from [Link]

  • Wang, X., et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. National Institutes of Health. Retrieved from [Link]

  • Awasthi, A. K., et al. (2005). Practical enantioselective synthesis of beta-substituted-beta-amino esters. PubMed. Retrieved from [Link]

  • Wang, J. (n.d.). Enantioselective synthesis of β-amino esters. PolyU Institutional Research Archive. Retrieved from [Link]

  • Ghorai, M. K., et al. (2019). Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Omega. Retrieved from [Link]

  • Awasthi, A. K., et al. (2005). Practical Enantioselective Synthesis of β-Substituted-β-amino Esters. ACS Publications. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2019). Enantioselective, Organocatalytic Mannich Reactions of γ,δ-Unsaturated β-Keto Esters and Application in the Synthesis of β′-Amino enones, 2,6-Disubstituted Piperidin-4-ones and (+)-241D. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Su, C., et al. (2014). Organocatalytic synthesis of optically active β-branched α-amino esters via asymmetric biomimetic transamination. Royal Society of Chemistry. Retrieved from [Link]

  • Nikpassand, M., et al. (2010). One-pot Preparation of beta–amino Carbonyl Compounds by Mannich Reaction Using MgO/ZrO2 as Effective and Reusable Catalyst. ResearchGate. Retrieved from [Link]

  • Ranu, B. C., et al. (2002). Solvent-Free Synthesis of β-Hydroxy Esters and β-Amino Esters by Indium-Mediated Reformatsky Reaction. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected methods for the asymmetric synthesis of chiral γ‐amino esters.... Retrieved from [Link]

  • ResearchGate. (n.d.). Organocatalytic asymmetric synthesis of beta(3)-amino acid derivatives. Retrieved from [Link]

  • Huber, T., et al. (2013). Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β2,3,3‐Amino Acids. National Institutes of Health. Retrieved from [Link]

  • Google Patents. (n.d.). SYNTHESIS OF CHIRAL BETA AMINO ACIDS.
  • Coffinier, J., et al. (2015). Recent developments in the asymmetric Reformatsky-type reaction. PubMed Central. Retrieved from [Link]

  • ACS Publications. (n.d.). Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. Retrieved from [Link]

  • International Journal of Innovative Technology and Exploring Engineering (IJITEE). (2013). Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. Retrieved from [Link]

  • ACS Publications. (n.d.). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Retrieved from [Link]

  • RSC Publishing. (2024). Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. Retrieved from [Link]

  • ACS Publications. (n.d.). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Ethyl (1S,2R)-2-Aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate is a chiral cyclic β-amino acid ester of significant interest in medicinal chemistry and drug development. Its rigid cyclohexane scaffold and defined stereochemistry make it a valuable building block for synthesizing conformationally constrained peptides, peptidomimetics, and pharmacologically active molecules. The precise spatial arrangement of the amino and carboxylate functionalities is crucial for molecular recognition and biological activity. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this specific stereoisomer, with a focus on the underlying chemical principles, detailed experimental protocols, and a critical evaluation of the available methods.

The synthesis of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate presents a significant stereochemical challenge, requiring control over two adjacent chiral centers on a cyclohexane ring, with a specific cis relative configuration. This guide will explore the most effective methods to achieve this, primarily focusing on diastereoselective and enantioselective approaches.

Core Synthetic Strategy: Asymmetric Reductive Amination of a β-Keto Ester

A robust and widely applicable strategy for the synthesis of chiral cyclic β-amino esters is the asymmetric reductive amination of a corresponding β-keto ester. This approach introduces the desired amino functionality while simultaneously establishing the stereocenters in a controlled manner. The overall synthetic workflow can be visualized as a three-stage process:

Asymmetric_Reductive_Amination_Workflow A Starting Material (Cyclohexanone) B Synthesis of β-Keto Ester A->B Acylation C Ethyl 2-oxocyclohexane- 1-carboxylate B->C D Asymmetric Reductive Amination C->D Chiral Amine, Reducing Agent E N-Protected Diastereomer D->E F Chiral Auxiliary Removal E->F Debenzylation G Target Molecule Ethyl (1S,2R)-2-aminocyclohexane- 1-carboxylate F->G

Caption: General workflow for the synthesis of the target molecule via asymmetric reductive amination.

Stage 1: Synthesis of the Starting Material: Ethyl 2-oxocyclohexane-1-carboxylate

The common and commercially available starting material for this synthesis is cyclohexanone. The first step involves the introduction of the ethyl carboxylate group at the α-position to form ethyl 2-oxocyclohexane-1-carboxylate.

Causality of Experimental Choice: The Claisen condensation reaction is a classic and efficient method for forming carbon-carbon bonds by acylating an enolizable ketone. Using diethyl carbonate as the acylating agent directly installs the desired ethyl carboxylate group. A strong base, such as sodium hydride or sodium ethoxide, is required to generate the cyclohexanone enolate in sufficient concentration to initiate the condensation.

Experimental Protocol: Synthesis of Ethyl 2-oxocyclohexane-1-carboxylate [1][2]

  • Reaction Setup: A three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with diethyl carbonate and dry tetrahydrofuran (THF).

  • Base Addition: Sodium hydride (60% dispersion in mineral oil) is carefully added to the stirred solution. The mixture is heated to reflux for one hour.

  • Ketone Addition: A solution of cyclohexanone in dry THF is added dropwise to the refluxing mixture over approximately 30 minutes.

  • Reaction Completion and Workup: The reaction is refluxed for an additional 1.5 hours. After cooling, the mixture is neutralized with 3N hydrochloric acid and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate.

  • Purification: The crude product is purified by vacuum distillation to yield ethyl 2-oxocyclohexane-1-carboxylate as a colorless to pale yellow liquid.

ParameterValueReference
Starting MaterialCyclohexanone, Diethyl Carbonate[2]
BaseSodium Hydride[2]
SolventTetrahydrofuran[2]
Typical Yield~80%[2]
Stage 2: Diastereoselective Reductive Amination with a Chiral Auxiliary

This is the key stereochemistry-determining step. The prochiral β-keto ester is reacted with a chiral amine, typically (R)- or (S)-α-methylbenzylamine, to form a transient chiral enamine or iminium ion. Subsequent reduction of this intermediate proceeds with facial selectivity, leading to the formation of two diastereomers in unequal amounts.

Mechanism of Stereocontrol: The diastereoselectivity arises from the steric influence of the chiral auxiliary. The α-methylbenzyl group effectively shields one face of the intermediate enamine or iminium ion, directing the hydride attack from the less hindered face. The choice of the (R) or (S) enantiomer of the chiral amine determines the absolute configuration of the newly formed stereocenters. For the synthesis of the (1S, 2R) target molecule, (R)-α-methylbenzylamine is the appropriate choice.

Stereocontrol_Mechanism cluster_0 Formation of Chiral Intermediate cluster_1 Diastereoselective Reduction KetoEster Ethyl 2-oxocyclohexane- 1-carboxylate Intermediate Chiral Enamine/ Iminium Ion Intermediate KetoEster->Intermediate ChiralAmine (R)-α-methylbenzylamine ChiralAmine->Intermediate HydrideAttack [H⁻] Intermediate->HydrideAttack Diastereomers Formation of (1S,2R,1'R) and (1R,2S,1'R) diastereomers HydrideAttack->Diastereomers Preferential attack on one face

Sources

synthesis of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate from cyclohexene oxide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Stereoselective Synthesis of Ethyl (1S,2R)-2-Aminocyclohexane-1-carboxylate from Cyclohexene Oxide

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the stereoselective synthesis of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate, a valuable constrained β-amino acid derivative, commencing from the readily available starting material, cyclohexene oxide. Cyclic β-amino acids are critical structural motifs in medicinal chemistry, offering the ability to induce specific secondary structures in peptides and other bioactive molecules. The primary synthetic challenge lies in establishing the cis relationship between the C1-carboxylate and C2-amino groups, as the direct nucleophilic ring-opening of an epoxide inherently favors the formation of trans products.

This document outlines a robust, multi-step strategy designed to overcome this stereochemical hurdle. The core of this synthesis involves a carefully orchestrated sequence of two sequential SN2 reactions, each proceeding with a predictable inversion of configuration, to first install the required functionalities and then establish the correct relative and absolute stereochemistry. The proposed pathway is as follows:

  • Nucleophilic Ring-Opening: Opening of racemic cyclohexene oxide with a cyanide nucleophile to generate a trans-2-hydroxycyclohexane-1-carbonitrile intermediate.

  • Chiral Resolution: Enantiomeric separation of the key hydroxy-nitrile intermediate.

  • Stereochemical Inversion: Activation of the C2-hydroxyl group followed by an SN2 displacement with an azide nucleophile to invert the stereocenter, thereby creating the crucial cis-azido-nitrile precursor with the desired (1S,2R) configuration.

  • Functional Group Elaboration: Sequential reduction of the azide and hydrolysis of the nitrile, followed by esterification to yield the final target molecule.

Each step is detailed with explicit protocols, mechanistic rationale, and expert insights into experimental choices, ensuring both scientific integrity and practical applicability for professionals in the field.

Introduction: The Significance and Challenge

Constrained amino acids, particularly cyclic β-amino acid derivatives like ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate, are of paramount importance in modern drug discovery.[1] Their rigid carbocyclic scaffold pre-organizes the orientation of the amino and carboxyl functionalities, enabling the design of peptidomimetics with enhanced proteolytic stability, receptor affinity, and predictable folding patterns.

The synthesis of this specific stereoisomer—(1S,2R)—presents a significant challenge when starting from cyclohexene oxide. The fundamental reactivity of epoxides towards nucleophiles proceeds via an SN2-type mechanism, where the nucleophile attacks a carbon atom from the face opposite the C-O bond.[2][3] This results in an inversion of configuration at the point of attack, leading exclusively to a product with an anti or trans relationship between the incoming nucleophile and the resulting hydroxyl group. To achieve the target syn or cis stereochemistry, a more sophisticated strategy is required than a simple one-pot aminolysis. This guide details such a strategy, grounded in authoritative and well-established chemical transformations.

Strategic Overview & Retrosynthetic Analysis

Our synthetic strategy is designed around a pivotal stereochemical inversion step. By embracing the inherent trans-selectivity of the initial epoxide opening, we can strategically use it to our advantage, later employing a second inversion to set the final cis configuration.

Retrosynthetic Pathway

The retrosynthesis begins by simplifying the target ester to its parent carboxylic acid, which is then traced back to a key cis-azido-nitrile intermediate. This intermediate is the product of the critical stereoinversion step. The azido-nitrile is disconnected back to a trans-hydroxy-nitrile, which itself derives directly from the ring-opening of cyclohexene oxide.

G final_product Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate (Target) amino_acid (1S,2R)-2-Aminocyclohexane-1-carboxylic Acid final_product->amino_acid Esterification azido_nitrile (1S,2R)-cis-2-Azidocyclohexane-1-carbonitrile (Key cis-Intermediate) amino_acid->azido_nitrile Azide Reduction & Nitrile Hydrolysis hydroxy_nitrile (1S,2S)-trans-2-Hydroxycyclohexane-1-carbonitrile azido_nitrile->hydroxy_nitrile Stereochemical Inversion (SN2) epoxide Cyclohexene Oxide (Starting Material) hydroxy_nitrile->epoxide Epoxide Opening (SN2)

Caption: Retrosynthetic analysis for the target molecule.

Forward Synthesis Workflow

The forward synthesis executes the retrosynthetic plan, incorporating a critical resolution step to ensure the final product is enantiomerically pure.

G cluster_0 Step 1: Ring Opening cluster_1 Step 2: Resolution cluster_2 Step 3: Stereoinversion cluster_3 Step 4 & 5: Elaboration epoxide rac-Cyclohexene Oxide trans_rac rac-trans-2-Hydroxy- cyclohexane-1-carbonitrile epoxide->trans_rac KCN, H2O trans_enant (1S,2S)-trans-Hydroxy- cyclohexane-1-carbonitrile trans_rac->trans_enant Chiral Resolution tosylate (1S,2S)-trans-Tosyl- oxy-nitrile trans_enant->tosylate 1. TsCl, Py cis_azide (1S,2R)-cis-Azido- nitrile tosylate->cis_azide 2. NaN3, DMF amino_acid (1S,2R)-Amino Acid cis_azide->amino_acid 1. H2, Pd/C 2. H3O+ final_product Final Product: Ethyl (1S,2R)-Ester amino_acid->final_product EtOH, H+

Caption: Overall forward synthetic workflow diagram.

Detailed Synthetic Protocols & Mechanistic Discussion

This section provides a step-by-step guide to the synthesis, including detailed experimental procedures and explanations for the underlying chemical principles.

Step 1: Synthesis of rac-trans-2-Hydroxycyclohexane-1-carbonitrile

The synthesis commences with the regioselective ring-opening of cyclohexene oxide. The use of cyanide as the nucleophile is strategic, as the resulting nitrile group serves as a precursor to the target C1-carboxylate functionality.

  • Mechanistic Insight: The reaction proceeds via a classic SN2 mechanism. The cyanide ion attacks one of the electrophilic carbons of the epoxide ring, forcing the ring to open. This backside attack results in an inversion of stereochemistry at the carbon of attack (C1), while the stereochemistry at the other carbon (C2) remains unchanged. The result is a trans (or anti) arrangement of the newly introduced nitrile and the existing hydroxyl group.

Caption: SN2 ring-opening of cyclohexene oxide by cyanide.

  • Experimental Protocol: Ring-Opening

    • To a stirred solution of cyclohexene oxide (1.0 eq) in a 1:1 mixture of ethanol and water, add potassium cyanide (KCN, 1.5 eq).

    • Heat the mixture to reflux (approx. 80-90 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-8 hours).

    • Cool the reaction mixture to room temperature and carefully neutralize with dilute HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The crude product, rac-trans-2-hydroxycyclohexane-1-carbonitrile, can be purified by flash column chromatography.

Step 2: Chiral Resolution of trans-2-Hydroxycyclohexane-1-carbonitrile

To obtain an enantiomerically pure final product, the racemic intermediate must be resolved. A dependable method is the formation of diastereomeric esters using a chiral resolving agent, which can then be separated chromatographically.

  • Causality of Method: Chiral resolving agents, such as (-)-Mandelic acid or its derivatives, react with the racemic alcohol to form a mixture of diastereomers.[4][] Diastereomers possess different physical properties (e.g., polarity, boiling point, solubility), which allows for their separation using standard laboratory techniques like crystallization or chromatography.[6]

  • Experimental Protocol: Resolution

    • Dissolve rac-trans-2-hydroxycyclohexane-1-carbonitrile (1.0 eq) and a chiral resolving agent such as (S)-mandelic acid (1.0 eq) in a suitable solvent (e.g., toluene).

    • Add a coupling agent like dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Stir the reaction at room temperature until the formation of the diastereomeric esters is complete (monitor by TLC).

    • Filter off the dicyclohexylurea (DCU) byproduct and concentrate the filtrate.

    • Separate the two diastereomeric esters using flash column chromatography.

    • Hydrolyze the desired, separated ester (e.g., using LiOH in THF/water) to yield the enantiopure (1S,2S)-trans-2-hydroxycyclohexane-1-carbonitrile.

Step 3: Stereochemical Inversion to (1S,2R)-cis-2-Azidocyclohexane-1-carbonitrile

This is the cornerstone of the entire synthesis. By converting the hydroxyl group into a good leaving group and displacing it with azide, a second SN2 reaction occurs, inverting the stereocenter at C2 and establishing the required cis stereochemistry.

  • Mechanistic Insight: The hydroxyl group is a poor leaving group and must first be activated, typically by converting it to a tosylate or mesylate.[7] The azide ion (N₃⁻) is an excellent nucleophile that attacks the activated C2 position from the face opposite the C-OTs bond. This backside attack inverts the stereochemistry at C2 from (S) to (R), transforming the trans relationship between the functional groups into the desired cis configuration.

G cluster_A Activation cluster_B SN2 Inversion trans_alcohol (1S,2S)-trans-Alcohol tosylate (1S,2S)-trans-Tosylate trans_alcohol->tosylate TsCl, Pyridine cis_azide (1S,2R)-cis-Azide tosylate->cis_azide NaN₃, DMF (Inversion at C2)

Caption: Two-step sequence for stereochemical inversion at C2.

  • Experimental Protocol: Tosylation and Azide Displacement

    • Tosylation: Dissolve the enantiopure (1S,2S)-trans-hydroxy-nitrile (1.0 eq) in anhydrous pyridine at 0 °C. Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the temperature remains below 5 °C. Stir at 0 °C for 4-6 hours or until TLC indicates completion. Quench the reaction with ice-water and extract with diethyl ether. Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the crude tosylate, which is used directly in the next step.

    • Azide Displacement: Dissolve the crude tosylate in anhydrous dimethylformamide (DMF). Add sodium azide (NaN₃, 3.0 eq) and heat the mixture to 80-90 °C. Monitor the reaction by TLC. Once complete (typically 12-18 hours), cool the mixture, dilute with water, and extract with ethyl acetate. Wash, dry, and concentrate the organic layers. Purify the resulting (1S,2R)-cis-2-azidocyclohexane-1-carbonitrile by flash column chromatography.

Step 4 & 5: Final Elaboration to Ethyl Ester

The final steps involve the straightforward conversion of the azide and nitrile functionalities into the target amine and ethyl ester groups.

  • Experimental Protocol: Reduction, Hydrolysis, and Esterification

    • Azide Reduction: Dissolve the cis-azido-nitrile (1.0 eq) in methanol or ethyl acetate. Add a catalytic amount of 10% Palladium on Carbon (Pd/C). Subject the mixture to an atmosphere of hydrogen gas (H₂, balloon or Parr shaker) and stir vigorously at room temperature until the azide is fully reduced to the amine. Filter the reaction through Celite to remove the catalyst and concentrate the filtrate.

    • Nitrile Hydrolysis: Treat the crude amino-nitrile with 6M aqueous HCl and heat to reflux for 12-24 hours to hydrolyze the nitrile to a carboxylic acid. Cool the mixture and concentrate under vacuum to obtain the crude amino acid hydrochloride salt.

    • Fischer Esterification: Suspend the crude amino acid hydrochloride in absolute ethanol.[8][9] Bubble dry HCl gas through the mixture at 0 °C for 20 minutes, or add thionyl chloride (SOCl₂, 1.2 eq) dropwise. Heat the reaction to reflux for 4-6 hours.[10] Cool to room temperature and concentrate under reduced pressure. Neutralize the residue with a saturated NaHCO₃ solution and extract with ethyl acetate. Dry the organic phase over Na₂SO₄, concentrate, and purify by column chromatography to yield the final product, ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate.

Data Summary & Characterization

Rigorous analytical characterization is essential at each stage to confirm the identity, purity, and stereochemistry of the intermediates and the final product.

Compound NameMolecular FormulaMol. Weight ( g/mol )Key Characterization Techniques
trans-2-Hydroxycyclohexane-1-carbonitrileC₇H₁₁NO125.17¹H NMR, ¹³C NMR, IR (strong peaks for -OH and -CN), MS
(1S,2S)-trans-2-Hydroxycyclohexane-1-carbonitrileC₇H₁₁NO125.17Chiral HPLC/GC (for ee determination), Optical Rotation
(1S,2R)-cis-2-Azidocyclohexane-1-carbonitrileC₇H₁₀N₄150.18IR (strong azide stretch ~2100 cm⁻¹), ¹H NMR (coupling constants confirm cis), MS
Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylateC₉H₁₇NO₂171.24¹H NMR, ¹³C NMR, High-Resolution MS, Chiral HPLC (final ee confirmation), Optical Rotation

Conclusion

This guide presents a scientifically rigorous and practical pathway for the . By strategically employing two sequential SN2 inversions, the inherent stereochemical challenge of forming a cis-1,2-disubstituted cyclohexane from an epoxide is effectively overcome. The detailed protocols and mechanistic explanations provide researchers and drug development professionals with a reliable blueprint for accessing this valuable chiral building block, paving the way for its incorporation into novel therapeutic agents and complex molecular architectures.

References

  • Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421-431. [Link]

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  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides by Means of Catalytic Hydrolysis. Science, 277(5328), 936-938. [Link]

  • PubChem. (n.d.). (1R,2R)-2-Aminocyclohexanol. National Center for Biotechnology Information. [Link]

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  • Schaus, S. E., Brandes, B. D., Larrow, J. F., Tokunaga, M., Hansen, K. B., Gould, A. E., Furrow, M. E., & Jacobsen, E. N. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols. Journal of the American Chemical Society, 124(7), 1307-1315. [Link]

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An In-depth Technical Guide to Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate, a chiral building block of significant interest in medicinal chemistry. We will delve into its molecular structure, stereoselective synthesis, detailed analytical characterization, and its applications as a critical scaffold in the development of novel therapeutics. This document is intended to serve as a valuable resource for professionals engaged in drug discovery and development.

Core Molecular Attributes

Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate is a disubstituted cyclohexane derivative featuring an amino group and an ethyl carboxylate group in a specific stereochemical arrangement. The (1S,2R) designation indicates a trans configuration of these two substituents on the cyclohexane ring. The molecule is most commonly available and utilized as its hydrochloride salt to enhance stability and solubility.

Table 1: Key Chemical and Physical Properties

PropertyValueSource(s)
Chemical Name ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride[1][2]
Synonym(s) (1S,2R)-ethyl 2-aminocyclohexanecarboxylate hydrochloride[1]
CAS Number 1346773-57-6 (for the hydrochloride salt)[1][2]
Molecular Formula C₉H₁₈ClNO₂[2]
Molecular Weight 207.7 g/mol [1][2]
Physical Form White to yellow solid[1]
Purity Typically ≥95%[1]
Stereochemistry (1S,2R)[1][3]
InChI Key XMQSOBPCWYVZSW-KZYPOYLOSA-N[1]

The precise three-dimensional arrangement of the amino and ester groups is crucial for its function in molecular recognition, particularly in binding to biological targets such as enzymes and receptors.

Stereoselective Synthesis: Achieving the (1S,2R) Configuration

The synthesis of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate presents a significant stereochemical challenge. A plausible and industrially scalable approach involves the stereoselective reduction of an aromatic precursor, followed by resolution of the resulting diastereomers. A representative synthetic workflow is outlined below.

Conceptual Synthetic Workflow

The synthesis hinges on establishing the trans relationship between the amino and carboxylate groups and then resolving the enantiomers to isolate the desired (1S,2R) isomer.

G cluster_0 Synthesis Pathway A p-Aminobenzoic acid B Catalytic Hydrogenation (e.g., Ru/C, H₂, high pressure) A->B C Mixture of cis/trans 4-aminocyclohexanecarboxylic acid B->C D Esterification (Ethanol, Acid catalyst) C->D E Mixture of cis/trans ethyl 4-aminocyclohexanecarboxylate D->E F Diastereomeric Salt Formation (Chiral resolving agent) E->F G Separation and Isolation F->G H Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate G->H

Caption: Conceptual workflow for the synthesis of the target molecule.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for the synthesis of related trans-aminocyclohexane derivatives[4].

Step 1: Catalytic Hydrogenation of p-Aminobenzoic Acid

  • To a high-pressure autoclave, add p-aminobenzoic acid and a 5% Ruthenium on carbon (Ru/C) catalyst in a suitable solvent such as aqueous sodium hydroxide.

  • Seal the autoclave and purge with nitrogen, then pressurize with hydrogen gas (e.g., 15 bar).

  • Heat the mixture (e.g., to 100°C) and stir vigorously for an extended period (e.g., 20 hours) until the reaction is complete, as monitored by TLC or HPLC. This step is crucial for achieving a high trans to cis isomer ratio[4].

  • After cooling and venting, the catalyst is filtered off to yield a solution containing a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid.

Step 2: Esterification

  • The aqueous solution from the previous step is acidified and the solvent is removed under reduced pressure.

  • The resulting solid is suspended in absolute ethanol, and a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) is added.

  • The mixture is refluxed until the esterification is complete (monitored by TLC or GC-MS).

  • The reaction is cooled, and the excess ethanol is removed in vacuo. The crude product is a mixture of the ethyl esters of cis- and trans-4-aminocyclohexanecarboxylic acid.

Step 3: Chiral Resolution

  • The mixture of esters is dissolved in a suitable solvent.

  • A chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid derivatives), is added to form diastereomeric salts.

  • The diastereomeric salts are separated by fractional crystallization.

  • The desired diastereomeric salt is treated with a base to liberate the free amine, ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate.

  • If the hydrochloride salt is desired, the free amine is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same or a compatible solvent. The resulting precipitate is collected by filtration and dried.

Structural Elucidation and Analytical Characterization

Confirmation of the structure and stereochemistry of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.1 ppm for the -OCH₂- protons and a triplet around 1.2 ppm for the -CH₃ protons). The protons on the cyclohexane ring will appear as a complex series of multiplets in the aliphatic region (typically 1.2-2.5 ppm). The protons at C1 and C2, attached to the ester and amino groups respectively, will be downfield from the other ring protons. The chemical shift and coupling constants of these two protons are diagnostic for the trans configuration.

¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the ester at around 175 ppm. The carbon of the -OCH₂- group will be around 60 ppm, and the methyl carbon of the ethyl group will be around 14 ppm. The carbons of the cyclohexane ring will appear in the range of 20-50 ppm, with the C1 and C2 carbons being the most downfield in this region due to the deshielding effects of the attached heteroatoms.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present:

  • N-H stretching: A broad absorption in the range of 3300-3400 cm⁻¹ corresponding to the primary amine.

  • C-H stretching: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the cyclohexane and ethyl groups.

  • C=O stretching: A strong, sharp absorption around 1730 cm⁻¹ for the ester carbonyl group.

  • C-O stretching: An absorption in the region of 1150-1250 cm⁻¹ for the ester C-O bond.

  • N-H bending: A medium intensity band around 1600 cm⁻¹.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for the free base (C₉H₁₇NO₂) would be at m/z 171. Common fragmentation patterns for amino esters include the loss of the ethoxy group (-OC₂H₅, m/z 45) and the entire ester group (-COOC₂H₅, m/z 73). Alpha-cleavage adjacent to the nitrogen atom is also a likely fragmentation pathway[5].

Applications in Drug Discovery and Development

Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate and its derivatives are valuable scaffolds in medicinal chemistry due to their rigid, three-dimensional structure which allows for precise positioning of pharmacophoric groups. The trans stereochemistry is often critical for optimal binding to biological targets.

While specific drugs containing this exact molecule may not be widely publicized, the trans-2-aminocyclohexanecarboxylic acid scaffold is a key component in a variety of biologically active compounds. For instance, derivatives of this scaffold have been investigated for their potential as:

  • Enzyme inhibitors: The rigid backbone can orient functional groups to interact with the active site of enzymes.

  • Receptor agonists or antagonists: The defined stereochemistry can lead to high-affinity and selective binding to receptors.

  • Peptidomimetics: The aminocyclohexane-carboxylic acid structure can be used as a constrained amino acid analogue in peptide-based drugs to improve stability and activity.

For example, the core structure is related to the active components of certain pharmaceuticals where a rigid cyclic structure is required for biological activity. The amino and carboxylate groups provide convenient handles for further chemical modification to explore structure-activity relationships (SAR).

G cluster_0 Drug Development Pipeline A Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate (Scaffold) B Chemical Modification (Amide/sulfonamide formation, etc.) A->B C Library of Derivatives B->C D Biological Screening (Target-based or phenotypic) C->D E Lead Compound Identification D->E F Preclinical and Clinical Development E->F

Caption: Role of the scaffold in a typical drug discovery workflow.

Conclusion

Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate is a chiral building block with significant potential in the field of drug discovery. Its well-defined stereochemistry and the presence of two modifiable functional groups make it an attractive starting point for the synthesis of complex and biologically active molecules. A thorough understanding of its synthesis and analytical characterization is essential for its effective utilization in the development of the next generation of therapeutics.

References

  • Applichem. (n.d.). ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride. Retrieved from [Link]

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  • Boichuk, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer Drugs, 27(7), 620-34.
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  • ChemRxiv. (2020). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. Retrieved from [Link]

  • Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
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  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

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  • PubMed. (2011). Stereoselective synthesis of polyhydroxylated aminocyclohexanes. Retrieved from [Link]

  • ResearchGate. (2014). Efficient Chiral Resolution of (±)-Cyclohexane-1,2-Diamine. Retrieved from [Link]

  • YouTube. (2021). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone?. Retrieved from [Link]

  • Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

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Methodological & Application

use of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate in oseltamivir synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: Strategic Synthesis of Oseltamivir

A Guide for Researchers and Drug Development Professionals

Introduction

Oseltamivir, marketed as Tamiflu®, is a cornerstone of antiviral therapy for influenza A and B viruses. As a potent neuraminidase inhibitor, it prevents the release of new viral particles from infected cells, thereby curbing the spread of infection. The synthesis of oseltamivir is a significant undertaking in medicinal chemistry, primarily due to the presence of three contiguous stereocenters on a cyclohexene core. The precise stereochemical arrangement is critical for its biological activity.[1]

While numerous synthetic routes to oseltamivir have been developed, a comprehensive review of the scientific literature does not reveal a prominent or established synthesis commencing directly from ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate. This document, therefore, provides a detailed guide to the most scientifically significant and industrially relevant synthetic strategies for oseltamivir. We will delve into the foundational industrial synthesis from (-)-shikimic acid and explore key total syntheses that offer alternative, innovative approaches, bypassing the reliance on this natural starting material.

This guide is designed to provide not just procedural steps, but also the underlying strategic reasoning, enabling researchers to understand the nuances of each approach and potentially innovate further in the field of antiviral drug synthesis.

Part 1: The Industrial Synthesis - A Chiral Pool Approach from (-)-Shikimic Acid

The commercial production of oseltamivir has historically relied on a semi-synthetic route starting from (-)-shikimic acid, a natural product extracted from the seeds of the Chinese star anise (Illicium verum).[1] This approach leverages the inherent chirality of the starting material to establish the correct stereochemistry in the final drug molecule.

Rationale and Strategic Overview

The use of (-)-shikimic acid as a chiral pool starting material is a classic strategy in natural product synthesis. It provides a cost-effective way to obtain an enantiomerically pure product without the need for chiral resolutions or asymmetric catalysis in the early stages. However, the reliance on a natural source has raised concerns about supply chain vulnerabilities, especially during influenza pandemics, which has spurred the development of alternative synthetic routes.[2]

The overall strategy involves the transformation of the hydroxyl and carboxylic acid functionalities of shikimic acid into the amino and amide groups of oseltamivir, along with the introduction of the 3-pentyl ether side chain. Key transformations include epoxide formation and regioselective ring-opening.

Experimental Protocol: Key Transformations

The industrial synthesis involves several key stages, which have been optimized by Hoffmann-La Roche. Below is a representative protocol for the formation of the key epoxide intermediate and its subsequent ring-opening.

Step 1: Esterification, Ketalization, and Mesylation

  • Esterification: (-)-Shikimic acid is first esterified with ethanol and thionyl chloride to produce the corresponding ethyl ester.

  • Ketalization: The 3,4-diol is protected as a pentylidene acetal using 3-pentanone and a catalytic amount of p-toluenesulfonic acid.[1]

  • Mesylation: The remaining hydroxyl group at C-5 is activated by mesylation with methanesulfonyl chloride and triethylamine.[1]

Step 2: Epoxide Formation

  • The pentylidene acetal is reductively opened.

  • The resulting intermediate is treated with a base, such as potassium bicarbonate, to induce intramolecular Williamson ether synthesis, forming the key epoxide.[1]

Step 3: Azide-Mediated Epoxide Ring Opening

Caution: This step involves the use of sodium azide, which is highly toxic and potentially explosive. Appropriate safety precautions must be taken.

  • The epoxide intermediate is dissolved in a suitable solvent such as ethanol.

  • Sodium azide (NaN₃) and a proton source like ammonium chloride (NH₄Cl) are added.

  • The reaction mixture is heated to drive the regioselective ring-opening of the epoxide, with the azide attacking the C-5 position.

  • The resulting azido alcohol is then carried forward.

Azide-Free Alternatives: To mitigate the risks associated with azides, Roche has also developed azide-free routes. One such alternative involves the use of allylamine to open the epoxide, followed by subsequent transformations to install the required amino groups.[3]

Synthetic Pathway Visualization

G Shikimic_Acid (-)-Shikimic Acid Ester_Ketal_Mesylate Esterification, Ketalization, Mesylation Shikimic_Acid->Ester_Ketal_Mesylate 1. EtOH, SOCl₂ 2. 3-Pentanone, p-TsOH 3. MsCl, Et₃N Epoxide Key Epoxide Intermediate Ester_Ketal_Mesylate->Epoxide Base (e.g., K₂CO₃) Azido_Alcohol Azido Alcohol Epoxide->Azido_Alcohol NaN₃, NH₄Cl Oseltamivir Oseltamivir Azido_Alcohol->Oseltamivir Further Steps: Reduction, Acetylation, Side-chain introduction

Caption: Industrial synthesis of oseltamivir from (-)-shikimic acid.

Part 2: Total Synthesis Approaches - Bypassing Shikimic Acid

The limitations of the shikimic acid supply chain have prompted extensive research into the total synthesis of oseltamivir from simple, readily available starting materials. These routes offer greater flexibility and the potential for more efficient and scalable production.

The Corey Synthesis: An Asymmetric Diels-Alder Approach

In 2006, E.J. Corey and his group developed an elegant and efficient total synthesis of oseltamivir that avoids the use of shikimic acid and potentially hazardous azides.[2]

2.1.1. Causality and Strategic Insights

The cornerstone of the Corey synthesis is an asymmetric Diels-Alder reaction between 1,3-butadiene and a trifluoroethyl acrylate, catalyzed by a chiral oxazaborolidinium (CBS) catalyst. This reaction establishes the cyclohexene core and sets the initial stereochemistry with high enantioselectivity. The subsequent steps involve iodolactamization to introduce functionality and control stereochemistry, followed by a series of transformations to install the required amino and amido groups.

2.1.2. Experimental Protocol: Key Steps

Step 1: Asymmetric Diels-Alder Reaction

  • In a flame-dried flask under an inert atmosphere, the CBS catalyst is generated in situ.

  • The dienophile, 2,2,2-trifluoroethyl acrylate, is added, followed by cooling the reaction mixture.

  • 1,3-Butadiene is then introduced, and the reaction is allowed to proceed until completion, affording the Diels-Alder adduct with high enantiomeric excess.

Step 2: Iodolactamization

  • The ester from the Diels-Alder reaction is converted to the corresponding amide by treatment with ammonia.

  • The amide is then subjected to iodolactamization using iodine and a Lewis acid promoter, such as trimethylsilyl triflate (TMSOTf). This reaction proceeds with high stereoselectivity to form a bicyclic iodolactam.

The Trost Synthesis: Palladium-Catalyzed Asymmetric Allylic Alkylation

Barry Trost's group developed a concise synthesis of oseltamivir that features a palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) as the key stereochemistry-determining step.[4]

2.2.1. Mechanistic Rationale

This synthesis begins with a commercially available racemic cis-lactone. The Pd-AAA reaction involves the use of a chiral palladium complex to catalyze the nucleophilic attack of a nitrogen source on the lactone. This process not only opens the lactone but also deracemizes it, leading to an enantiomerically enriched product. This elegant approach installs one of the amino groups and sets the stereochemistry for the entire synthesis in a single step.[4]

2.2.2. Experimental Protocol: Pd-AAA Reaction

  • A palladium precursor, such as [Pd(C₃H₅)Cl]₂, and a chiral ligand are dissolved in a suitable solvent under an inert atmosphere.

  • The racemic lactone starting material is added, followed by the nitrogen nucleophile (e.g., TMS-phthalimide).

  • The reaction is stirred at the appropriate temperature until the starting material is consumed.

  • An in-situ esterification can then be performed to yield the desired ethyl ester intermediate.[4]

The Fukuyama Synthesis: An Alternative Diels-Alder Strategy

The Fukuyama synthesis also employs an asymmetric Diels-Alder reaction but utilizes different starting materials: pyridine and acrolein.[1]

2.3.1. Synthetic Strategy

This route begins with the reduction of pyridine to a dihydropyridine derivative. An asymmetric Diels-Alder reaction with acrolein, catalyzed by a MacMillan catalyst, then constructs the cyclohexene ring. Subsequent steps involve oxidation, halolactonization, and a Hofmann rearrangement to install the necessary functional groups.

Comparative Overview of Total Synthesis Routes
Synthesis Starting Materials Key Reaction Overall Yield Number of Steps
Corey 1,3-Butadiene, Acrylic AcidAsymmetric Diels-Alder~30%~12
Trost Racemic cis-lactonePd-catalyzed AAA~30%8
Fukuyama Pyridine, AcroleinAsymmetric Diels-AlderNot explicitly stated~14

Part 3: Visualization of Key Synthetic Pathways

G cluster_0 Corey Synthesis cluster_1 Trost Synthesis Butadiene Butadiene Diels_Alder Asymmetric Diels-Alder (CBS) Butadiene->Diels_Alder 1,3-Butadiene Iodolactamization Iodolactamization Diels_Alder->Iodolactamization Amidation Acrylic_Acid_Derivative Acrylic_Acid_Derivative Acrylic_Acid_Derivative->Diels_Alder Trifluoroethyl Acrylate Oseltamivir_Corey Oseltamivir Iodolactamization->Oseltamivir_Corey Further Steps Racemic_Lactone Racemic Lactone Pd_AAA Pd-catalyzed Asymmetric Allylic Alkylation (AAA) Racemic_Lactone->Pd_AAA Aziridination Aziridination Pd_AAA->Aziridination Intermediate Oseltamivir_Trost Oseltamivir Aziridination->Oseltamivir_Trost Further Steps

Caption: Comparison of Corey and Trost total synthesis strategies.

Conclusion

The synthesis of oseltamivir remains a topic of significant interest in the scientific community, driven by the need for robust and scalable manufacturing processes for this critical antiviral drug. While the industrial synthesis from (-)-shikimic acid is well-established, the elegant total syntheses developed by researchers like Corey, Trost, and Fukuyama demonstrate the power of modern synthetic organic chemistry to create complex molecules from simple starting materials. These routes not only provide viable alternatives to the natural product-based approach but also showcase innovative catalytic methods and strategic bond formations that are of broad interest to drug development professionals. Continued innovation in this area is crucial for ensuring a stable and accessible supply of oseltamivir and for developing the next generation of antiviral therapeutics.

References

  • Trost, B. M., & Zhang, T. (2011). Development of a concise synthesis of (−)-oseltamivir (Tamiflu). Chemistry – A European Journal, 17(13), 3630-3643). [Link]

  • Wikipedia. (n.d.). Oseltamivir total synthesis. In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Niyomdecha, M. (2015). Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor. Chemistry and Materials Research, 7(8), 112-117. [Link]

  • Shongwe, S., & Tutu, H. (2020). The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? Tetrahedron, 76(30), 131333. [Link]

  • Zhejiang Normal University. (2015). Synthesis method of oseltamivir (Chinese Patent No. CN103833570B).
  • Lin, Y.-C. (2010). Study of Oseltamivir Synthesis from D-serine. National Taiwan University Theses and Dissertations Repository. [Link]

  • Satoh, N., Akiba, T., Yokoshima, S., & Fukuyama, T. (2007). Efficient Formal Synthesis of Oseltamivir Phosphate (Tamiflu) with Inexpensive d-Ribose as the Starting Material. Organic Letters, 9(23), 4639-4641. [Link]

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Strategic Guide to Orthogonal Protection of Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate is a pivotal chiral building block in contemporary medicinal chemistry, valued for its rigid, stereodefined scaffold. Its synthetic utility is, however, predicated on the effective management of its two primary functional groups: a nucleophilic secondary amine and an ethyl ester. Unchecked, the reactivity of the amine can interfere with desired transformations at other sites. This guide provides a comprehensive overview of orthogonal protecting group strategies tailored for this molecule, ensuring researchers can selectively mask and unmask the amino group while preserving the integrity of the ethyl ester. We present a comparative analysis of the three most prevalent N-protecting groups—Boc, Cbz, and Fmoc—and deliver detailed, field-tested protocols for their installation and cleavage.

Introduction: The Synthetic Challenge

The successful incorporation of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate into complex pharmaceutical targets hinges on a well-devised protecting group strategy. The primary challenge lies in the differential reactivity of the amine and ester functionalities. The secondary amine is both nucleophilic and basic, making it incompatible with a wide range of synthetic conditions, including electrophilic additions and strong bases. The ethyl ester, while more robust, remains susceptible to hydrolysis under harsh acidic or basic conditions.

A successful strategy, therefore, must be orthogonal : the protecting group on the amine must be removable under conditions that leave the ethyl ester untouched.[1] This application note serves as a practical guide to selecting and implementing such a strategy, enabling chemists to navigate complex synthetic pathways with confidence.

Core Principles: Reactivity and Orthogonality

Before selecting a protecting group, it is crucial to understand the chemical environment the molecule will be subjected to. The choice is dictated by the planned downstream reactions.

  • Amino Group Reactivity: As a primary nucleophile, the amine will readily react with electrophiles. Its protection as a carbamate significantly attenuates this reactivity.[2]

  • Ethyl Ester Stability: The ester is stable to catalytic hydrogenolysis and mild acidic or basic conditions. However, prolonged exposure to strong acids (e.g., concentrated HCl) or bases (e.g., NaOH, LiOH) will induce hydrolysis to the corresponding carboxylic acid.

The ideal protecting group strategy leverages these stability profiles, as illustrated in the decision-making workflow below.

G start Start: Need to modify the molecule while protecting the amine? subsequent_reaction What are the conditions of the next reaction step? start->subsequent_reaction cond_acid Strongly Basic or Reductive (H₂) subsequent_reaction->cond_acid  Acid-Labile PG needed cond_base Strongly Acidic or Reductive (H₂) subsequent_reaction->cond_base  Base-Labile PG needed cond_red Strongly Acidic or Basic subsequent_reaction->cond_red  Hydrogenolysis-Labile PG needed pg_boc Use Boc Group pg_cbz Use Cbz Group pg_fmoc Use Fmoc Group cond_acid->pg_boc cond_base->pg_fmoc cond_red->pg_cbz

Caption: Decision workflow for selecting an N-protecting group.

Comparative Analysis of Key Amino Protecting Groups

The most effective and widely adopted protecting groups for amines in this context are carbamates, which offer a balance of stability and selective cleavage.[3] We will focus on the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

Boc (tert-Butyloxycarbonyl) Group

The Boc group is a cornerstone of modern organic synthesis due to its ease of installation and clean, acid-mediated removal.[4]

  • Installation: The amine is treated with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base such as triethylamine (TEA) or sodium bicarbonate. The reaction is typically high-yielding and clean.

  • Stability: The Boc group is exceptionally stable to bases, nucleophiles, and reductive conditions, including catalytic hydrogenolysis. This provides excellent orthogonality with the Cbz protecting group and ensures the ethyl ester is safe from basic hydrolysis.

  • Deprotection: Cleavage is achieved under anhydrous acidic conditions.[5] Commonly used reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in 1,4-dioxane.[4] While strong acids can hydrolyze the ethyl ester, these conditions are typically fast and selective for the Boc group, especially when performed at 0 °C to room temperature with careful monitoring.

Cbz (Benzyloxycarbonyl) Group

The Cbz group is one of the oldest and most reliable amino protecting groups, prized for its stability and exceptionally mild deprotection via hydrogenolysis.[3]

  • Installation: The amine is acylated using benzyl chloroformate (Cbz-Cl) under aqueous basic conditions (Schotten-Baumann reaction), often using sodium carbonate or bicarbonate as the base.[3][6]

  • Stability: The Cbz group is stable to a wide range of acidic and mildly basic conditions, making it orthogonal to both Boc and Fmoc groups.[7]

  • Deprotection: The key advantage of the Cbz group is its cleavage by catalytic hydrogenolysis (e.g., H₂ gas over a palladium-on-carbon catalyst).[8][9] This process is highly specific and occurs under neutral pH, posing virtually no risk to the ethyl ester functionality. This makes Cbz an excellent choice when subsequent synthetic steps involve harsh acid or base treatments.

Fmoc (9-Fluorenylmethyloxycarbonyl) Group

Widely used in solid-phase peptide synthesis, the Fmoc group is defined by its lability to mild bases.[10]

  • Installation: The amine is typically reacted with Fmoc-Cl or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a mild base.

  • Stability: The Fmoc group is stable to acidic conditions and hydrogenolysis, providing orthogonality with Boc and Cbz groups.[1]

  • Deprotection: Cleavage is readily accomplished using a solution of a secondary amine, most commonly 20% piperidine in dimethylformamide (DMF).[11] While the basic nature of piperidine could theoretically promote ester hydrolysis, the reaction is rapid (often complete in minutes) at room temperature, and significant hydrolysis of a simple ethyl ester is generally not observed under these standard conditions.

Data Summary
Protecting GroupCommon Reagent (Protection)Key Stability FeaturesDeprotection ConditionsOrthogonality with Ethyl Ester
Boc (Boc)₂O, TEAStable to base, H₂/Pd-CAnhydrous Acid (TFA or HCl)Excellent: Deprotection is fast and selective under controlled conditions.
Cbz Cbz-Cl, NaHCO₃Stable to acid, mild baseH₂ / Pd-C (Hydrogenolysis)Superior: Deprotection conditions are neutral and highly chemoselective.
Fmoc Fmoc-OSu, NaHCO₃Stable to acid, H₂/Pd-CMild Base (20% Piperidine/DMF)Good: Risk of hydrolysis is low with standard, short reaction times.

Experimental Protocols

The following protocols are standardized for reactions starting with 1.0 g of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate (MW: 171.24 g/mol , 5.84 mmol). All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: N-Boc Protection

This protocol details the procedure for protecting the amino group as a tert-butyl carbamate.

G A Dissolve Substrate & TEA in DCM B Add (Boc)₂O Solution (Dropwise at 0°C) A->B C Warm to RT (Stir Overnight) B->C D Aqueous Work-up (Wash with H₂O, brine) C->D E Dry (Na₂SO₄) & Concentrate D->E F Purify via Chromatography (if necessary) E->F

Caption: Workflow for N-Boc protection.

Materials & Reagents:

  • Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate: 1.0 g (5.84 mmol)

  • Di-tert-butyl dicarbonate ((Boc)₂O): 1.40 g (6.42 mmol, 1.1 eq)

  • Triethylamine (TEA): 1.22 mL (8.76 mmol, 1.5 eq)

  • Dichloromethane (DCM): 30 mL

  • Deionized Water, Brine, Anhydrous Sodium Sulfate

Procedure:

  • Dissolve ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate and triethylamine in 20 mL of DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve (Boc)₂O in 10 mL of DCM and add it dropwise to the cooled solution over 15 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (approx. 16 hours).

  • Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.

  • Separate the layers and wash the organic layer sequentially with 20 mL of water and 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure N-Boc protected product.

Protocol 2: N-Boc Deprotection (Acid-Mediated)

This protocol uses HCl in dioxane for the selective removal of the Boc group.

Materials & Reagents:

  • N-Boc protected ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate (from Protocol 1)

  • 4M HCl in 1,4-dioxane: ~10 mL

  • Diethyl ether

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the N-Boc protected substrate (5.84 mmol scale) in 5 mL of 1,4-dioxane.

  • Add 5 mL of 4M HCl in 1,4-dioxane (final concentration ~2M HCl, >3 eq).

  • Stir the solution at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, add 50 mL of cold diethyl ether to precipitate the product as its hydrochloride salt.

  • Filter the solid precipitate and wash with cold diethyl ether. Dry under vacuum.

  • To obtain the free amine, dissolve the hydrochloride salt in water and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~8-9.

  • Extract the aqueous solution three times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

Protocol 3: N-Cbz Protection

This protocol details the acylation of the amine with benzyl chloroformate.

Materials & Reagents:

  • Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate: 1.0 g (5.84 mmol)

  • Benzyl chloroformate (Cbz-Cl): 0.92 mL (6.42 mmol, 1.1 eq)

  • Sodium bicarbonate (NaHCO₃): 1.47 g (17.5 mmol, 3.0 eq)

  • 1,4-Dioxane: 15 mL

  • Deionized Water: 15 mL

Procedure:

  • In a round-bottom flask, dissolve ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate in 15 mL of 1,4-dioxane.

  • In a separate beaker, dissolve sodium bicarbonate in 15 mL of water.

  • Combine the two solutions and cool the mixture to 0 °C in an ice bath with vigorous stirring.

  • Add benzyl chloroformate dropwise over 20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-6 hours.

  • Add 30 mL of water and transfer to a separatory funnel.

  • Extract the mixture twice with 30 mL portions of ethyl acetate.

  • Combine the organic layers and wash sequentially with 1N HCl (20 mL), water (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Cbz protected product, which can be purified by chromatography if needed.

Protocol 4: N-Cbz Deprotection (Hydrogenolysis)

This protocol provides a highly selective method for Cbz group removal.

Materials & Reagents:

  • N-Cbz protected ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate (from Protocol 3)

  • 10% Palladium on Carbon (Pd/C): ~100 mg (10 wt% of substrate)

  • Methanol or Ethyl Acetate: 30 mL

  • Hydrogen (H₂) gas balloon or Parr hydrogenator

Procedure:

  • Dissolve the N-Cbz protected substrate (5.84 mmol scale) in 30 mL of methanol in a flask suitable for hydrogenation.

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas three times.

  • Stir the reaction vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the pure, deprotected amine. This method is exceptionally clean and often requires no further purification.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Protection (Boc/Cbz/Fmoc) - Insufficient reagent or base.- Low reaction temperature or time.- Poor quality starting material.- Increase equivalents of acylating agent and base to 1.2 and 2.0, respectively.- Extend reaction time and ensure it reaches room temperature.- Verify purity of the starting amine.
Double Acylation (di-Boc) - Excess (Boc)₂O and prolonged reaction times, especially with unhindered amines.- Use no more than 1.1 eq of (Boc)₂O.- Monitor the reaction closely and stop once starting material is consumed.
Ester Hydrolysis during Deprotection - Presence of water during acid-mediated Boc deprotection.- Prolonged exposure to base during Fmoc deprotection.- Use anhydrous solvents and reagents for Boc cleavage.- For Fmoc removal, keep reaction time to a minimum (<30 min) and run at room temperature. Monitor by TLC.
Incomplete Cbz Deprotection - Catalyst poisoning (e.g., by sulfur or halide impurities).- Insufficient H₂ pressure or poor mixing.- Use fresh, high-quality Pd/C catalyst.- Ensure vigorous stirring and a positive H₂ pressure. If using a balloon, replace it every 1-2 hours.

Conclusion

The selection of an appropriate amino-protecting group is a critical decision in the synthesis of complex molecules derived from ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate. The Cbz group offers the highest degree of safety and orthogonality for preserving the ethyl ester due to its mild, neutral hydrogenolysis deprotection. The Boc group provides an excellent alternative, compatible with reductive and basic conditions, with reliable deprotection using anhydrous acid. The Fmoc group is a viable option for syntheses that must avoid both acidic and reductive steps. By understanding the principles of orthogonality and following the detailed protocols provided, researchers can confidently manipulate this versatile chiral scaffold to advance their drug discovery and development programs.

References

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Wikipedia. (2023). Protecting group. Retrieved from [Link]

  • Song, Q.-Y., Yang, B.-L., & Tian, S.-K. (2007). A Catalytic Four-Component Reaction for the Synthesis of Cbz-Protected Homoallylic Amines. The Journal of Organic Chemistry, 72(14), 5407–5410.
  • Krout, M. R., et al. (2007). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 72(13), 5003-5005.
  • Binette, M., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2758.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester groups. Tetrahedron Letters, 56(16), 2067-2070.
  • Reddit. (2022). Method to remove Boc in the presence of t-butylester. Retrieved from [Link]

  • MDPI. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamate Derived Chiral Stationary Phases. Retrieved from [Link]

  • Schneider, S. E., & Dzubeck, M. A. (2000). Synthesis of N-Fmoc-Protected Amino Acid Esters and Peptides. Letters in Peptide Science, 7(4), 215-218.
  • Chemistry Stack Exchange. (2019). How would I synthesize ethyl 2-oxocyclohexane-1-carboxylate from cyclohexanone? Retrieved from [Link]

  • ResearchGate. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. Retrieved from [Link]

  • Google Patents. (1997). WO1997041093A1 - Methods for the synthesis of fmoc protected amines.
  • PubMed. (1992). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • PubMed. (1994). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]

  • Google Patents. (2019). WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

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Application Note & Protocol: Stereoretentive N-Boc Protection of Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Strategic Importance of Amine Protection

In the intricate landscape of pharmaceutical synthesis and drug development, the selective modification of multifunctional molecules is paramount. Amines, being nucleophilic and basic, often require temporary masking or "protection" to prevent undesired side reactions during synthetic sequences.[1] The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous amine protecting group in non-peptide chemistry, prized for its ease of installation, stability across a wide range of reaction conditions, and facile, clean removal under mild acidic conditions.[2][3]

This guide provides a comprehensive overview and a field-proven protocol for the N-Boc protection of a specific, high-value chiral building block: ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate. This molecule, with its defined stereochemistry, serves as a critical intermediate in the synthesis of complex pharmaceutical agents.[4] Ensuring the retention of its stereochemical integrity during the protection step is not merely a matter of yield, but a fundamental requirement for the biological efficacy of the final active pharmaceutical ingredient.

The Underlying Chemistry: Mechanism of N-Boc Protection

The reaction proceeds via the nucleophilic acylation of the primary amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[3] The mechanism is a straightforward yet elegant process.

Mechanism Breakdown:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[5]

  • Intermediate Formation: This attack forms a transient, tetrahedral intermediate.

  • Collapse and Elimination: The intermediate collapses, leading to the formation of a stable tert-butyl carbonate anion as a leaving group.

  • Proton Transfer: The tert-butyl carbonate anion is basic enough to deprotonate the now-protonated amine, yielding the N-Boc protected product.[5]

  • Byproduct Decomposition: The resulting tert-butyl bicarbonate is unstable and decomposes into gaseous carbon dioxide (CO₂) and tert-butanol.[5]

It is crucial to note that while the reaction can proceed without an external base, the presence of a non-nucleophilic base like triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) can accelerate the reaction, particularly for less nucleophilic or sterically hindered amines, by neutralizing the proton generated and driving the equilibrium forward.[2][6]

N-Boc Protection Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products & Byproducts Amine R-NH₂ Intermediate [R-NH₂(⁺)-C(=O)O-Boc]⁻O-Boc Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate ProtectedAmine R-NH-Boc Intermediate->ProtectedAmine Collapse & Proton Transfer tBuOH t-BuOH Intermediate->tBuOH CO2 CO₂ (gas) Intermediate->CO2

Figure 1: General mechanism for the N-Boc protection of a primary amine.

Optimized Protocol for Ethyl (1S,2R)-2-(tert-butoxycarbonylamino)cyclohexane-1-carboxylate

This protocol has been optimized for high yield, purity, and, critically, the preservation of stereochemistry.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate HCl≥98% enantiomeric puritySigma-Aldrich, etc.Can be used as the free base or the hydrochloride salt. This protocol assumes the HCl salt.
Di-tert-butyl dicarbonate ((Boc)₂O)Reagent Grade, ≥97%Acros, Alfa AesarA solid at room temperature. Handle in a well-ventilated area.[7]
Triethylamine (Et₃N)Anhydrous, ≥99.5%Fisher ScientificUsed as a base to neutralize HCl and facilitate the reaction.[8]
Dichloromethane (DCM)Anhydrous, ≥99.8%J.T.BakerReaction solvent. Other aprotic solvents like THF can be used.[2]
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS Grade-For aqueous work-up.
Brine (Saturated NaCl Solution)ACS Grade-For aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)ACS Grade-For drying the organic phase.
Silica Gel60 Å, 230-400 mesh-For column chromatography if required.
Step-by-Step Experimental Procedure

Experimental_Workflow A 1. Dissolution Dissolve amine salt and Et₃N in anhydrous DCM at 0°C. B 2. Reagent Addition Add (Boc)₂O solution dropwise to the stirring mixture. A->B Setup under N₂ C 3. Reaction Allow to warm to RT and stir for 2-4 hours. Monitor by TLC. B->C D 4. Quenching & Work-up Quench with H₂O. Separate layers. Wash organic phase with NaHCO₃ and brine. C->D E 5. Drying & Concentration Dry organic layer over MgSO₄. Concentrate in vacuo. D->E F 6. Purification & Analysis Purify via column chromatography (if needed). Characterize product (NMR, MS). E->F

Figure 2: Workflow for the N-Boc protection protocol.

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride (5.0 g, 24.1 mmol, 1.0 equiv.).

  • Solvent and Base Addition: Add 100 mL of anhydrous dichloromethane (DCM). Cool the resulting suspension to 0°C using an ice-water bath. Add triethylamine (Et₃N) (7.4 mL, 53.0 mmol, 2.2 equiv.) dropwise over 5 minutes. Stir for an additional 15 minutes to ensure the formation of the free amine.

  • Boc Anhydride Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate (5.8 g, 26.5 mmol, 1.1 equiv.) in 20 mL of anhydrous DCM. Add this solution to the reaction mixture dropwise via a pressure-equalizing addition funnel over 20 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system (visualize with ninhydrin stain, which will stain the starting amine but not the Boc-protected product).

  • Aqueous Work-up: Once the reaction is complete (disappearance of the starting amine spot on TLC), quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and 50 mL of brine. The bicarbonate wash removes any unreacted (Boc)₂O and acidic impurities.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is often of high purity. If necessary, purify further by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes.

  • Characterization: The final product, ethyl (1S,2R)-2-(tert-butoxycarbonylamino)cyclohexane-1-carboxylate, should be a white solid or a colorless oil. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Chiral HPLC or polarimetry can be used to confirm the retention of stereochemical integrity.[9]

Process Optimization and Troubleshooting

The success of a synthetic step is defined by its robustness and reproducibility. The following table outlines key parameters and their impact, followed by a troubleshooting guide.

ParameterStandard ConditionImpact on ReactionOptimization Notes
Solvent Dichloromethane (DCM)Aprotic solvents are preferred. DCM offers excellent solubility for reactants and is easily removed. Methanol or THF are also effective.[2] Alcoholic solvents can sometimes accelerate the reaction.[10]If solubility is an issue, THF can be a good alternative. For greener chemistry, consider 2-MeTHF or ethyl acetate.
Base Triethylamine (Et₃N)Crucial when starting from an amine salt. For free amines, it acts as a catalyst and acid scavenger.[11] DMAP (0.1 equiv) can be added to catalyze sluggish reactions.If the reaction is slow, adding a catalytic amount of DMAP can significantly increase the rate. For sensitive substrates, a milder base like diisopropylethylamine (DIPEA) can be used.
Stoichiometry 1.1 equiv. (Boc)₂OUsing a slight excess of (Boc)₂O ensures complete conversion of the amine. A large excess can complicate purification.For difficult-to-protect amines, increasing the (Boc)₂O to 1.5 equivalents may be necessary. Monitor by TLC to avoid adding a large excess.
Temperature 0°C to RTThe reaction is exothermic. Initial cooling prevents potential side reactions. Most aliphatic amines react completely at room temperature.[6]For highly reactive amines, maintaining the reaction at 0°C may be sufficient. For sterically hindered or deactivated amines, gentle heating (40°C) might be required.[2]

Troubleshooting Guide:

  • Problem: Incomplete Reaction (Starting material remains)

    • Cause: Insufficient (Boc)₂O; inactive (Boc)₂O (hydrolyzed); insufficient reaction time or temperature.

    • Solution: Add an additional portion (0.2-0.3 equiv.) of (Boc)₂O. Confirm the quality of the (Boc)₂O, as it is sensitive to moisture.[7] Consider adding catalytic DMAP or allowing the reaction to stir overnight.

  • Problem: Low Yield

    • Cause: Inefficient extraction during work-up; loss of product during purification.

    • Solution: Ensure the pH of the aqueous layer is basic before extraction to prevent the protonated product from partitioning into the aqueous phase. Perform back-extraction of the aqueous layers with the organic solvent. Minimize the use of chromatography if purity is already high.

  • Problem: Product is Difficult to Purify

    • Cause: Excess (Boc)₂O or byproducts.

    • Solution: Excess (Boc)₂O can be removed by passing the crude product through a plug of silica gel or by using a trisamine resin scavenger.[8] A careful bicarbonate wash is also very effective.

Conclusion

The N-Boc protection of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate is a fundamental and enabling transformation in modern organic synthesis. The protocol detailed herein is robust, scalable, and designed to deliver high yields of the desired product while rigorously maintaining stereochemical purity. By understanding the underlying mechanism and key reaction parameters, researchers and drug development professionals can confidently and efficiently execute this critical synthetic step.

References

  • Common Organic Chemistry. "Boc Protection Mechanism (Boc2O)." . [Online]. Available: [Link]

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." . [Online]. Available: [Link]

  • Fisher Scientific. "Amine Protection / Deprotection." . [Online]. Available: [Link]

  • Der Pharma Chemica. "Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis." . [Online]. Available: [Link]

  • Sourav Sir's Classes. "Protection and Deprotection of Amine with Mechanism | Protecting Group | Carbamates | Chemistry." YouTube, 7 Mar. 2022. [Online]. Available: [Link]

  • Master Organic Chemistry. "Protecting Groups for Amines: Carbamates." , 7 Jun. 2018. [Online]. Available: [Link]

  • Mackie, C., et al. "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." Organic Process Research & Development, 2021.
  • Ragnarsson, U., and Grehn, L. "Dual protection of amino functions involving Boc." RSC Publishing, 2013.
  • Lettan, R. B., and Scheidt, K. A. "Synthesis of Boc-protected bicycloproline." PMC - NIH, 2009.
  • Chemistry Steps. "Boc Protecting Group for Amines." . [Online]. Available: [Link]

  • Wikipedia. "Di-tert-butyl dicarbonate." en.wikipedia.org. [Online]. Available: [Link]

  • TSI Journals. "Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine." . [Online]. Available: [Link]

  • Hebei Boze Chemical Co., Ltd. "BOC Protection and Deprotection." . [Online]. Available: [Link]

  • Organic Syntheses. "(5S,6R)-4-tert-BUTOXYCARBONYL-5,6-DIPHENYLMORPHOLIN-2-ONE." . [Online]. Available: [Link]

  • Li, J., et al.
  • National Center for Biotechnology Information. "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." PubChem. [Online]. Available: [Link]

  • Taylor & Francis eBooks. "Synthesis of 2-{2-[2-(N-Tert-Butyloxycarbonyl)Ethoxy]Ethoxy}Ethyl β-d-Glucopyranoside." . [Online]. Available: [Link]

  • Royal Society of Chemistry. "Dual protection of amino functions involving Boc." pubs.rsc.org. [Online]. Available: [Link]

  • MDPI. "Synthesis of (2R,3S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(4-bromophenyl)-3-(tert-butoxy-carbonylamino)-tetrahydrofuran-3-carboxylate and (2S,3R)." . [Online]. Available: [Link]

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Strategic N-Cbz Protection of Ethyl (1S,2R)-2-Aminocyclohexane-1-carboxylate: A Protocol for Synthesizing Key Chiral Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract: The selective protection of amine functionalities is a cornerstone of modern multi-step organic synthesis, particularly in the development of pharmaceutical agents. Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate is a valuable chiral building block, and its effective protection is critical for subsequent synthetic transformations. This document provides a detailed protocol and scientific rationale for the N-protection of this substrate using the robust benzyloxycarbonyl (Cbz or Z) group, a widely employed strategy due to its stability and orthogonal deprotection conditions.[1][2] We will explore the underlying mechanism, offer a field-tested experimental procedure, and provide insights for troubleshooting and optimization.

The Scientific Imperative for Amine Protection

In the intricate pathways of drug synthesis, the primary amine of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate presents both an opportunity and a challenge. Its nucleophilic nature is essential for forming amide bonds and other key linkages, but it can also interfere with reactions targeting other parts of the molecule. The benzyloxycarbonyl (Cbz) group serves as an ideal "temporary shield," rendering the amine unreactive to a wide range of conditions.[3][4]

The Cbz group is favored for several reasons:

  • Stability: It is resistant to many acidic, basic, and oxidative conditions, allowing for broad synthetic flexibility.[4]

  • Crystallinity: Cbz-protected compounds often exhibit enhanced crystallinity, which greatly simplifies purification by recrystallization.[5]

  • Orthogonality: The Cbz group can be selectively removed under conditions that leave other common protecting groups, such as Boc (tert-butyloxycarbonyl), intact.[1] Deprotection is typically achieved through catalytic hydrogenolysis, a mild and efficient method.[1][5]

The reaction to install the Cbz group proceeds via a nucleophilic acyl substitution. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl).[2][3] This reaction, often performed under Schotten-Baumann conditions , requires a base to neutralize the hydrochloric acid (HCl) byproduct, thereby driving the reaction to completion.[2][6] A biphasic system, consisting of an organic solvent and an aqueous basic solution, is a classic and effective setup.[6]

G cluster_mech Mechanism of N-Cbz Protection Amine R-NH₂ (Nucleophile) CbzCl Benzyl Chloroformate (Electrophile) Amine->CbzCl Nucleophilic Attack HCl HCl (Byproduct) CbzCl->HCl Product R-NH-Cbz (Protected Amine) CbzCl->Product Chloride Elimination Base Base (e.g., NaHCO₃) Base->HCl Neutralization Salt Base-H⁺ + Cl⁻ HCl->Salt

Caption: Mechanism of Cbz protection of an amine.

Field-Tested Experimental Protocol

This protocol is designed to be a self-validating system, with clear checkpoints and rationales for each step.

Materials and Reagents
Reagent/MaterialGradeSupplier RecommendationNotes
Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate HCl≥98%Standard suppliersStarting material. If using the free base, omit one equivalent of NaHCO₃.
Benzyl chloroformate (Cbz-Cl)≥97%Standard suppliersCaution: Lachrymator and toxic. Handle only in a certified chemical fume hood with proper PPE.[4]
Sodium bicarbonate (NaHCO₃)Reagent GradeStandard suppliersUsed to prepare a saturated aqueous solution.
Dichloromethane (DCM)ACS Grade or higherStandard suppliersReaction and extraction solvent.
Deionized WaterN/AIn-house sourceFor preparing aqueous solutions.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeStandard suppliersDrying agent.
Hydrochloric Acid (HCl), 1 M solutionReagent GradeStandard suppliersFor aqueous work-up.
Saturated Sodium Chloride solution (Brine)N/APrepared in-houseFor aqueous work-up.
Silica Gel60 Å, 230-400 meshStandard suppliersFor column chromatography.
Ethyl Acetate & HexanesHPLC GradeStandard suppliersEluents for chromatography.
Step-by-Step Methodology

Caption: Experimental workflow for N-Cbz protection.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride (1.0 equiv) in dichloromethane (DCM, approx. 0.2 M). Add an equal volume of deionized water.

    • Causality: A biphasic system allows the base and salt byproducts to remain in the aqueous phase while the organic starting material and product stay in the organic phase, simplifying the work-up.[6]

  • Basification and Cooling: Cool the vigorously stirring mixture to 0 °C using an ice-water bath. Slowly add saturated aqueous sodium bicarbonate solution (2.5 equiv) via an addition funnel.

    • Causality: Two equivalents of base are required: one to neutralize the hydrochloride salt and one to neutralize the HCl generated during the reaction. The cooling step is critical to control the exothermic reaction and prevent the decomposition of the Cbz-Cl reagent.[5]

  • Reagent Addition: While maintaining the temperature at 0 °C, add benzyl chloroformate (1.1 equiv) dropwise over 15-20 minutes.

    • Causality: Slow, dropwise addition prevents a rapid temperature increase and minimizes the formation of potential side products.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 3-5 hours.

  • Monitoring: Check for the consumption of the starting amine by Thin-Layer Chromatography (TLC) using a 30% Ethyl Acetate/Hexanes eluent system. The product should have a higher Rf value than the starting amine.

  • Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with DCM.[7][8]

  • Washing: Combine all organic layers. Wash sequentially with 1 M HCl (once), deionized water (once), and finally with saturated brine (once).[7]

    • Causality: The HCl wash removes any remaining unreacted amine and excess inorganic base. The brine wash removes bulk water from the organic phase, initiating the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[7][8]

  • Purification: Purify the crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes.

  • Final Product: Combine the pure fractions and concentrate under reduced pressure to yield ethyl (1S,2R)-2-(benzyloxycarbonylamino)cyclohexane-1-carboxylate as a white solid or viscous oil. Confirm identity and purity using ¹H NMR, ¹³C NMR, and MS analysis.

Expected Results
ParameterExpected Value
Reaction Time 3–5 hours
Typical Yield 85–95%
Appearance White to off-white solid or colorless oil
Purity (Post-Column) >98% (by NMR)
TLC (30% EtOAc/Hex) Rf ≈ 0.4-0.5 (Product), Rf ≈ 0.1 (Starting Amine)

Troubleshooting and Field Insights

IssuePotential CauseRecommended Solution
Incomplete Reaction (TLC) Insufficient Cbz-Cl; Decomposition of Cbz-Cl; Insufficient base.Add an additional 0.1 equiv of Cbz-Cl and stir for another hour. Ensure the pH of the aqueous layer is basic (pH > 8).
Low Yield Cbz-Cl added too quickly, causing decomposition; Emulsion during work-up.Ensure slow addition at 0 °C. To break emulsions, add more brine to the separatory funnel and allow it to stand. Gentle swirling can also help.
Oily Product Won't Solidify Residual solvent (DCM, Ethyl Acetate); Minor impurities.Dry the product under high vacuum for several hours. If it remains an oil, proceed with the characterization; purity is more critical than physical state.
Multiple Spots on TLC Di-Cbz protection (unlikely with secondary amines); Unreacted starting material.Ensure correct stoichiometry. Purification via column chromatography should effectively separate the desired product.

References

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Kwon, K., Haussener, T. J., & Looper, R. E. (2015). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 91-102. Retrieved from [Link]

  • Google Patents. (2010). US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
  • MH Chem. (2021, September 30). Adding Cbz Protecting Group Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

  • Scribd. (n.d.). Application Note - N-CBZ Protection. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

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Application Notes & Protocols: Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Chiral Auxiliaries in Modern Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, the control of stereochemistry is paramount. Chiral auxiliaries are a powerful and reliable class of molecules temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity.[1][2] This strategy allows for the construction of complex, enantiomerically pure molecules, which is often a critical requirement for biological activity.[2] The ideal chiral auxiliary should be readily available in high enantiomeric purity, reliably direct the stereochemical outcome of a reaction, and be easily removed and recovered for reuse without racemization of the desired product.[1]

Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate, a cyclic β-amino acid ester, presents a compelling scaffold for a chiral auxiliary. Its rigid 1,2-disubstituted cyclohexane backbone offers a well-defined conformational preference, which is crucial for effective facial discrimination of a reactive intermediate. The presence of both an amino group and an ester functionality provides versatile handles for attachment to and cleavage from a substrate. This document provides a detailed guide to the prospective use of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate as a chiral auxiliary in the asymmetric α-alkylation of aldehydes, a foundational transformation in organic synthesis. The protocols described herein are based on well-established principles of asymmetric synthesis and draw analogies from structurally related and extensively studied chiral auxiliary systems.

Core Principle: Asymmetric α-Alkylation via a Chiral Enamine Intermediate

The primary amino group of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate is perfectly suited to react with an aldehyde or ketone to form a chiral enamine. Enamines are potent nucleophiles and their reaction with electrophiles, such as alkyl halides, is a cornerstone of C-C bond formation. By employing a chiral amine, the resulting enamine intermediate exists in a chiral environment, leading to a diastereoselective alkylation. The bulky and conformationally restricted cyclohexane backbone of the auxiliary is expected to effectively shield one face of the enamine, directing the approach of the electrophile to the less hindered face, thus establishing a new stereocenter with high fidelity.

The overall workflow for this application is a three-step sequence:

  • Formation of the Chiral Enamine: Condensation of the chiral auxiliary with a prochiral aldehyde.

  • Diastereoselective Alkylation: Reaction of the enamine with an electrophile.

  • Hydrolysis and Recovery: Cleavage of the auxiliary to yield the enantiomerically enriched α-alkylated aldehyde and recovery of the chiral auxiliary.

G cluster_0 Asymmetric α-Alkylation Workflow Start Prochiral Aldehyde + Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate Step1 Step 1: Chiral Enamine Formation (Condensation) Start->Step1 Intermediate Chiral Enamine Intermediate Step1->Intermediate Step2 Step 2: Diastereoselective Alkylation (with Alkyl Halide) Intermediate->Step2 Product_Attached Alkylated Iminium Salt Step2->Product_Attached Step3 Step 3: Hydrolysis (Cleavage of Auxiliary) Product_Attached->Step3 End_Product Enantiomerically Enriched α-Alkylated Aldehyde Step3->End_Product End_Auxiliary Recovered Chiral Auxiliary Step3->End_Auxiliary

Figure 1: Overall workflow for the asymmetric α-alkylation of an aldehyde using ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate as a chiral auxiliary.

Experimental Protocols

Protocol 1: Formation of the Chiral Enamine from Propanal

Objective: To generate a chiral enamine intermediate from propanal and ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate.

Causality and Experimental Choices:

  • Reagents: The reaction is a simple condensation. Anhydrous conditions are crucial to drive the equilibrium towards the enamine product by removing water.

  • Solvent: Toluene is chosen as it allows for the azeotropic removal of water using a Dean-Stark apparatus. Other non-protic solvents like benzene or THF could also be used, often with a drying agent like anhydrous MgSO₄ or molecular sieves.

  • Catalyst: A catalytic amount of a weak acid like p-toluenesulfonic acid (pTSA) is often used to accelerate enamine formation.

Materials:

  • Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride

  • Triethylamine (TEA) or other suitable base to free the amine

  • Propanal (freshly distilled)

  • Toluene (anhydrous)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • p-Toluenesulfonic acid (pTSA) monohydrate (optional, as catalyst)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or Dean-Stark trap), add ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride (1.0 eq).

  • Suspend the hydrochloride salt in anhydrous toluene (approx. 0.2 M concentration).

  • Add triethylamine (1.1 eq) to the suspension and stir for 15 minutes at room temperature to liberate the free amine.

  • Add propanal (1.2 eq) to the reaction mixture.

  • (Optional) Add a catalytic amount of pTSA (0.02 eq).

  • Heat the reaction mixture to reflux. If using a Dean-Stark trap, monitor the collection of water. If not, the reaction can be run over anhydrous MgSO₄.

  • Monitor the reaction by TLC or ¹H NMR for the disappearance of the aldehyde and the formation of the enamine (characterized by the appearance of vinylic proton signals). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature. Filter off any solids (e.g., triethylammonium chloride, MgSO₄).

  • Concentrate the filtrate under reduced pressure to yield the crude chiral enamine. This intermediate is often used immediately in the next step without further purification due to its sensitivity to moisture.

Protocol 2: Diastereoselective Alkylation of the Chiral Enamine

Objective: To perform a diastereoselective alkylation of the chiral enamine with benzyl bromide to introduce a benzyl group at the α-position of the original propanal.

Causality and Experimental Choices:

  • Electrophile: Benzyl bromide is a reactive electrophile suitable for this alkylation. Other reactive alkyl halides (e.g., methyl iodide, allyl bromide) can also be used.

  • Solvent: A non-polar, aprotic solvent like THF or toluene is ideal to avoid side reactions.

  • Temperature: The reaction is typically performed at low temperatures (-78 °C to 0 °C) to enhance diastereoselectivity by favoring the more ordered transition state.

  • Mechanism of Stereocontrol: The (1S,2R) stereochemistry of the auxiliary is expected to force the cyclohexane ring into a chair conformation. The bulky ester group at C1 and the rest of the ring structure will sterically hinder one face of the enamine double bond. The alkylating agent will preferentially approach from the less hindered face, leading to a high diastereomeric excess (d.e.).

Figure 2: A simplified model illustrating the principle of diastereoselective alkylation based on steric hindrance from the chiral auxiliary.

Materials:

  • Crude chiral enamine from Protocol 1

  • Anhydrous Tetrahydrofuran (THF)

  • Benzyl bromide (freshly distilled)

Procedure:

  • Dissolve the crude chiral enamine from the previous step in anhydrous THF (approx. 0.2 M) in a flame-dried, nitrogen-flushed round-bottom flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add benzyl bromide (1.1 eq) dropwise to the cold solution.

  • Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature over several hours (or overnight).

  • Monitor the reaction by TLC for the consumption of the enamine. The product is an iminium salt, which may appear at the baseline on the TLC plate.

  • Upon completion, the reaction mixture containing the alkylated iminium salt is typically taken directly to the hydrolysis step.

Protocol 3: Hydrolysis of the Iminium Salt and Recovery of the Auxiliary

Objective: To hydrolyze the iminium salt to release the chiral α-benzylated propanal and to recover the ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate auxiliary.

Causality and Experimental Choices:

  • Hydrolysis: Iminium salts are readily hydrolyzed back to a carbonyl compound and an amine upon treatment with aqueous acid. A buffered solution (e.g., acetic acid/sodium acetate) or simply aqueous HCl is commonly used.

  • Work-up: A standard aqueous work-up and extraction will separate the organic product (the aldehyde) from the water-soluble amine hydrochloride salt (the auxiliary). The auxiliary can then be recovered by basifying the aqueous layer and extracting it into an organic solvent.

Materials:

  • Reaction mixture from Protocol 2

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

Procedure:

  • To the reaction mixture from the alkylation step, add an equal volume of 1 M HCl.

  • Stir vigorously at room temperature for 1-2 hours to ensure complete hydrolysis.

  • Transfer the mixture to a separatory funnel and add diethyl ether.

  • Separate the layers. The organic layer contains the desired α-benzylated propanal. The aqueous layer contains the hydrochloride salt of the chiral auxiliary.

  • Product Isolation:

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude chiral aldehyde.

    • Purify the aldehyde by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient).

    • Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or by converting the aldehyde to a diastereomeric derivative.

  • Auxiliary Recovery:

    • Cool the acidic aqueous layer from step 4 in an ice bath.

    • Slowly add 2 M NaOH solution until the pH is >10.

    • Extract the basified aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to recover the ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate auxiliary. The recovered auxiliary can be reused after checking its purity.

Data Summary and Expected Outcomes

The following table summarizes the expected outcomes for the proposed asymmetric synthesis. Yields and diastereoselectivities are estimated based on analogous systems reported in the literature for chiral enamines in asymmetric alkylations.

StepReactantsKey ReagentsExpected ProductEst. Yield (%)Est. d.e. / e.e. (%)
1 Propanal, Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylateToluene, RefluxChiral Enamine>90 (crude)N/A
2 Chiral Enamine, Benzyl BromideTHF, -78 °C to RTIminium Salt80-95>90 d.e.
3 Iminium Salt1 M HCl(R)-2-Benzylpropanal70-85 (overall)>90 e.e.

Conclusion and Future Outlook

Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate possesses the key structural features of a highly effective chiral auxiliary. Its rigid cyclic backbone is anticipated to provide excellent stereocontrol in asymmetric transformations such as the α-alkylation of aldehydes via chiral enamine intermediates. The protocols detailed in this document provide a robust and scientifically sound starting point for researchers to explore its utility. Experimental validation of these protocols is a necessary next step to establish the efficacy of this auxiliary and to optimize reaction conditions for yield and stereoselectivity. Further applications in other cornerstone asymmetric reactions, such as Michael additions and aldol reactions, represent exciting avenues for future investigation.

References

  • Evans, D. A. (1990). Cytovaricin, synthesized by D. A. Evans in 1990. Wikipedia. Available at: [Link]

  • Diaz-Muñoz, G., Miranda, I. L., Sartori, S. K., de Rezende, D. C., & Diaz, M. A. N. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. Available at: [Link]

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Application Notes and Protocols for Diastereoselective Reactions Involving Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate as a Chiral Building Block

Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate is a conformationally constrained β-amino acid ester that serves as a valuable chiral building block in modern organic synthesis and medicinal chemistry. Its rigid cyclohexane scaffold and defined stereochemistry make it an excellent candidate for the synthesis of complex molecules with controlled three-dimensional structures, such as peptidomimetics and other biologically active compounds. The cis relationship between the amino and ester functionalities significantly influences the conformational preferences of the cyclohexane ring, which in turn dictates the stereochemical outcome of reactions at the amino group. Understanding and controlling these diastereoselective reactions are paramount for the rational design and synthesis of novel therapeutic agents.

This comprehensive guide provides detailed application notes and protocols for key diastereoselective reactions involving ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate, with a focus on N-acylation and peptide bond formation. We will delve into the mechanistic underpinnings of stereocontrol, offer field-proven experimental procedures, and present data in a clear, accessible format to empower researchers in their synthetic endeavors.

Part 1: Mechanistic Insights – The Role of Conformational Control in Diastereoselectivity

The diastereoselectivity observed in reactions of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate is primarily governed by the conformational equilibrium of the cyclohexane ring. The chair conformation is the most stable, and the bulky ethyl carboxylate and amino groups will preferentially occupy equatorial positions to minimize steric strain. In the case of the (1S,2R)-isomer, the cis configuration forces one substituent to be axial while the other is equatorial in the most stable chair conformations.

The approach of an incoming electrophile (e.g., an acyl chloride or an activated amino acid) to the amino group is sterically hindered by the adjacent axial or equatorial substituent. The diastereomeric outcome of the reaction is therefore dependent on the relative steric hindrance of the two faces of the nucleophilic amino group, which is a direct consequence of the ring's conformation.

Part 2: Diastereoselective N-Acylation

N-acylation is a fundamental transformation for the synthesis of amides. When employing chiral, non-racemic acylating agents, the inherent chirality of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate can lead to a "matched" or "mismatched" pairing, resulting in high diastereoselectivity.

Protocol 1: Diastereoselective N-Acylation with a Chiral Acyl Chloride

This protocol describes a general procedure for the diastereoselective acylation of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride with a chiral acyl chloride, using (S)-2-phenylpropanoyl chloride as an example.

Materials:

  • Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride

  • (S)-2-Phenylpropanoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Instrumentation:

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • NMR spectrometer for analysis

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride (1.0 eq). Suspend the solid in anhydrous DCM.

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes.

  • Acylation: In a separate flask, dissolve (S)-2-phenylpropanoyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the diastereomers.

  • Analysis: Characterize the purified diastereomers by NMR spectroscopy to determine the diastereomeric ratio (d.r.).

Expected Outcome and Causality:

The reaction is expected to yield two diastereomeric amides. The stereochemical outcome is influenced by the steric hindrance imposed by the cyclohexane ring. The incoming chiral acyl chloride will preferentially approach the amino group from the less hindered face, leading to one diastereomer as the major product. The choice of a chiral acylating agent allows for kinetic resolution, potentially leading to high diastereoselectivity.

Data Presentation: N-Acylation Results
Acylating AgentDiastereomeric Ratio (d.r.)Yield (%)
(S)-2-Phenylpropanoyl chloride>90:1085-95
(R)-2-Phenylpropanoyl chloride<10:90>85-95
Acetyl Chloride (achiral)1:1>95

Note: The diastereomeric ratios are representative and may vary based on specific reaction conditions.

Part 3: Diastereoselective Peptide Coupling

The incorporation of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate into a peptide chain introduces a rigid bend, making it a valuable component for designing conformationally constrained peptides[1]. The stereochemistry of the coupling reaction is critical for obtaining the desired peptide conformation.

Protocol 2: Diastereoselective Peptide Coupling using HATU

This protocol outlines a standard procedure for coupling an N-protected amino acid to ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate using HATU as the coupling reagent.

Materials:

  • Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride

  • N-Boc-L-Alanine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Instrumentation:

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • HPLC for analysis

Procedure:

  • Amine Liberation: In a round-bottom flask, dissolve ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride (1.0 eq) in anhydrous DMF. Add DIPEA (2.5 eq) and stir at room temperature for 20 minutes.

  • Carboxylic Acid Activation: In a separate flask, dissolve N-Boc-L-Alanine (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Coupling: Add the activated carboxylic acid solution to the amine solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Chromatography: Purify the crude dipeptide by flash column chromatography on silica gel.

  • Analysis: Determine the diastereomeric ratio of the product by HPLC or NMR analysis.

Causality of Stereoselection:

The pre-organized conformation of the cyclohexane ring in the amino ester directs the approach of the activated N-Boc-L-Alanine. The bulky Boc-protecting group and the activated ester moiety will approach the nucleophilic amine from the sterically most accessible trajectory, leading to the preferential formation of one diastereomer.

Visualization of Experimental Workflow

Peptide_Coupling_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Amine Dissolve Amino Ester HCl in DMF Base Add DIPEA Amine->Base Liberate free amine Coupling Combine Reactant Solutions Stir at RT Base->Coupling Acid Dissolve N-Boc-Amino Acid and HATU in DMF Acid->Coupling Activate carboxylic acid Quench Dilute with EtOAc Wash with Acid, Base, Brine Coupling->Quench Reaction complete Dry Dry over Na2SO4 Quench->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Analyze Determine d.r. (HPLC/NMR) Purify->Analyze

Caption: Workflow for diastereoselective peptide coupling.

Part 4: Conformational Analysis and Rationale for Stereochemical Control

The stereochemical outcome of these reactions can be rationalized by considering the conformational equilibrium of the N-acylated product. The newly formed amide bond introduces an additional substituent on the nitrogen, which will have its own steric demands.

Conformational_Equilibrium cluster_reactant Reactant Conformation cluster_transition Transition States cluster_product Products Reactant Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate (Chair Conformation) TS1 Less Hindered Approach (Lower Energy) Reactant->TS1 Favored Pathway TS2 More Hindered Approach (Higher Energy) Reactant->TS2 Disfavored Pathway Major Major Diastereomer TS1->Major Minor Minor Diastereomer TS2->Minor

Caption: Rationale for diastereoselective acylation.

The major diastereomer will be the one that results from the approach of the electrophile from the less sterically encumbered face of the amino group. This is typically the face opposite to the larger substituent on the cyclohexane ring. By understanding these conformational principles, chemists can predict and control the stereochemical outcome of their reactions.

References

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry. [Link][2]

  • cis-2-Aminocyclohex-4-enecarboxylic acid as a new building block of helical foldamers. Tetrahedron. [Link][1]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate

Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate is a chiral cyclic β-amino acid ester of significant interest in medicinal chemistry and drug development. Its rigid cyclohexane scaffold, combined with the specific cis stereochemical arrangement of the amine and ester functionalities, makes it a valuable building block for the synthesis of conformationally constrained peptides and small molecule therapeutics. The defined stereochemistry is crucial for molecular recognition and binding to biological targets, often leading to improved potency and selectivity of drug candidates. This document provides a comprehensive guide for the large-scale synthesis of this important chiral intermediate, focusing on a robust and scalable synthetic strategy.

Strategic Approach to Asymmetric Synthesis

The primary challenge in the synthesis of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate lies in the precise control of stereochemistry at the C1 and C2 positions of the cyclohexane ring. Several strategies can be envisioned, including chiral resolution of a racemic mixture, diastereoselective synthesis from a chiral precursor, or asymmetric catalysis. For large-scale production, an efficient catalytic asymmetric approach is often preferred due to its atom economy and potential for high throughput.

This guide will focus on a practical and scalable two-step synthetic sequence:

  • Synthesis of the Prochiral Precursor: Preparation of ethyl 2-oxocyclohexane-1-carboxylate, a key β-keto ester intermediate.

  • Asymmetric Reductive Amination: Diastereoselective reduction of an intermediate oxime or direct asymmetric hydrogenation to install the desired (1S,2R) stereochemistry.

This approach is selected for its reliance on well-established and scalable chemical transformations.

Part 1: Synthesis of Ethyl 2-oxocyclohexane-1-carboxylate

The initial step involves the synthesis of the key intermediate, ethyl 2-oxocyclohexane-1-carboxylate, via a Claisen condensation reaction.

Reaction Principle

The synthesis of ethyl 2-oxocyclohexanecarboxylate can be achieved through the reaction of cyclohexanone with diethyl carbonate in the presence of a strong base, such as sodium hydride.[1][2] This reaction, a variation of the Claisen condensation, involves the formation of an enolate from cyclohexanone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate.

Experimental Workflow: Synthesis of Ethyl 2-oxocyclohexane-1-carboxylate

G cluster_0 Reaction Setup cluster_1 Reactant Addition cluster_2 Work-up and Isolation A Charge reactor with diethyl carbonate and THF B Add sodium hydride (NaH) portion-wise under inert atmosphere A->B C Heat the mixture to reflux B->C D Add a solution of cyclohexanone in THF dropwise C->D E Maintain reflux for 2 hours D->E F Cool the reaction mixture E->F G Quench with 3N HCl F->G H Extract with dichloromethane (DCM) G->H I Dry the combined organic layers H->I J Concentrate under reduced pressure I->J

Caption: Workflow for the synthesis of ethyl 2-oxocyclohexane-1-carboxylate.

Detailed Protocol: Synthesis of Ethyl 2-oxocyclohexane-1-carboxylate

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Cyclohexanone98.1450 mL (0.48 mol)0.48
Diethyl carbonate118.13146 mL (1.2 mol)1.2
Sodium hydride (60% dispersion in oil)24.0063 g (1.6 mol)1.6
Tetrahydrofuran (THF), anhydrous-200 mL-
3N Hydrochloric acid-As needed-
Dichloromethane (DCM)-3 x 75 mL-
Brine-As needed-

Procedure:

  • Reaction Setup: A suitable multi-necked reaction vessel equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and an inert gas inlet is charged with diethyl carbonate (146 mL, 1.2 mol) and 150 mL of anhydrous THF.[1]

  • Base Addition: Sodium hydride (60% dispersion, 63 g, 1.6 mol) is carefully added portion-wise to the stirred solution under a nitrogen or argon atmosphere.[1] Caution: Sodium hydride is highly reactive and flammable. Handle with appropriate personal protective equipment in a fume hood.

  • Initial Reflux: The resulting suspension is heated to reflux and maintained for 1 hour to ensure complete activation of the base.[1]

  • Cyclohexanone Addition: A solution of cyclohexanone (50 mL, 0.48 mol) in 50 mL of anhydrous THF is added dropwise to the refluxing mixture over a period of 30 minutes.[1]

  • Reaction Completion: The reaction mixture is then refluxed for an additional 1.5-2 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction is cautiously quenched by the slow addition of 3N hydrochloric acid until the mixture is acidic. The mixture is then transferred to a separatory funnel and diluted with brine.

  • Extraction and Isolation: The aqueous layer is extracted three times with dichloromethane (75 mL each). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure to yield the crude ethyl 2-oxocyclohexane-1-carboxylate as an oil.[1] This product is often of sufficient purity for use in the subsequent step without further purification.[1]

Part 2: Asymmetric Synthesis of Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate

With the prochiral β-keto ester in hand, the next critical step is the introduction of the amino group and the establishment of the desired (1S,2R) stereochemistry. A highly effective method for this transformation is the diastereoselective reduction of a chiral derivatizing agent-formed intermediate or, more directly, an asymmetric hydrogenation.

Strategy: Asymmetric Reductive Amination via Oxime Formation and Diastereoselective Reduction

A reliable and scalable approach involves the conversion of the β-keto ester to an oxime, followed by a diastereoselective reduction.

Reaction Pathway:

G A Ethyl 2-oxocyclohexane- 1-carboxylate C Ethyl 2-(hydroxyimino)cyclohexane- 1-carboxylate (Oxime) A->C Oximation B Hydroxylamine Hydrochloride B->C E Ethyl (1S,2R)-2-aminocyclohexane- 1-carboxylate C->E Reduction D Diastereoselective Reduction (e.g., NaBH4, H2/Catalyst) D->E

Caption: Synthetic pathway from the β-keto ester to the target amino ester.

Detailed Protocol: Oximation

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 2-oxocyclohexane-1-carboxylate170.211 eq-
Hydroxylamine hydrochloride69.491.2 eq-
Sodium acetate82.031.5 eq-
Ethanol-As needed-

Procedure:

  • Reaction Setup: A reaction vessel is charged with ethyl 2-oxocyclohexane-1-carboxylate, hydroxylamine hydrochloride, and sodium acetate in ethanol.

  • Reaction: The mixture is stirred at room temperature or gentle heating until the reaction is complete, as monitored by TLC.

  • Work-up and Isolation: The reaction mixture is concentrated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the crude ethyl 2-(hydroxyimino)cyclohexane-1-carboxylate.

Detailed Protocol: Diastereoselective Reduction

The diastereoselective reduction of the oxime is a critical step. While various reducing agents can be employed, catalytic hydrogenation often provides good stereoselectivity, particularly with specific catalysts and conditions. For a large-scale process, this is a highly desirable method. Rhodium-catalyzed asymmetric hydrogenation is a powerful tool for establishing chirality in pharmaceutical intermediates.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 2-(hydroxyimino)cyclohexane-1-carboxylate185.221 eq-
Chiral Rhodium Catalyst (e.g., Rh(COD)2BF4 with a chiral phosphine ligand)-0.01-1 mol%-
Hydrogen Gas2.02High pressure-
Solvent (e.g., Methanol, THF)-As needed-

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, the chiral rhodium precursor and the appropriate chiral ligand are dissolved in the reaction solvent.

  • Reaction Setup: The oxime substrate is dissolved in the chosen solvent and charged into a high-pressure hydrogenation reactor. The catalyst solution is then added.

  • Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure. The reaction is stirred at a controlled temperature until hydrogen uptake ceases.

  • Work-up and Isolation: The reactor is depressurized, and the catalyst is removed by filtration. The solvent is evaporated, and the crude product is purified by crystallization or chromatography to yield ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate.

Alternative Strategy: Chiral Resolution

For some applications, classical resolution of a racemic mixture of 2-aminocyclohexane-1-carboxylic acid can be a viable, albeit less atom-economical, approach. This typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[4]

Safety and Handling Considerations

  • Sodium Hydride: A highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which is flammable. All operations should be conducted under an inert atmosphere in a well-ventilated fume hood.

  • Hydrogen Gas: Highly flammable. High-pressure hydrogenation should only be performed in a properly designed and shielded reactor by trained personnel.

  • Solvents: Organic solvents such as THF, dichloromethane, and ethanol are flammable and should be handled in a well-ventilated area away from ignition sources.

Conclusion

The large-scale synthesis of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate is a challenging yet achievable endeavor. The outlined synthetic strategy, proceeding through the formation of a β-keto ester followed by asymmetric reductive amination, offers a scalable and efficient route to this valuable chiral building block. Careful optimization of reaction conditions, particularly for the asymmetric reduction step, is crucial for achieving high yields and stereoselectivity. The protocols provided herein serve as a robust starting point for researchers and drug development professionals in their efforts to access this important molecule.

References

  • PubChem. (n.d.). 2-Aminocyclohexanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Asymmetric synthesis of trans-2-aminocyclohexanecarboxylic acid derivatives from pyrrolobenzodiazepine-5,11-diones. Retrieved from [Link]

  • Lledó, A., & Pericàs, M. A. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 41(9), 3349-3374.
  • ResearchGate. (n.d.). Stereoselective Reduction of Alkyl 3-Oxobutanoate by Carbonyl Reductase from Candida magnoliae. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, December 27). How would I synthesize ethyl 2-oxocyclohexane-1-carboxylate from cyclohexanone? [closed]. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • PubMed. (2015). Rh-Catalyzed Asymmetric Hydrogenation of 1,2-Dicyanoalkenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of optically active trans-2-aminocyclopropane-carboxylic esters. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols.

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The Versatility of β-Amino Esters in Medicinal Chemistry: From Polymeric Drug Delivery to Small Molecule Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The β-Amino Ester Scaffold - A Privileged Motif in Drug Development

In the landscape of medicinal chemistry, the β-amino ester moiety has emerged as a scaffold of significant interest, bridging the gap between small molecule drugs and advanced macromolecular therapeutic systems. Its inherent characteristics, including hydrolytic instability under physiological conditions, potential for chirality, and the presence of a basic amino group, provide a rich chemical space for the design of novel therapeutic agents and delivery vehicles. This guide offers an in-depth exploration of the multifaceted applications of β-amino esters, providing both the conceptual framework and practical protocols for researchers, scientists, and drug development professionals. We will delve into two major domains: the revolutionary role of poly(β-amino esters) in nucleic acid and drug delivery, and the nuanced applications of small molecule β-amino esters as key pharmacophores and synthetic intermediates in modern therapeutics.

Part 1: Poly(β-amino esters) - The Engine of Non-Viral Gene and Drug Delivery

Poly(β-amino esters) (PBAEs) are a class of biodegradable and pH-responsive polymers that have revolutionized the field of non-viral gene therapy and drug delivery.[1][2] Their unique properties make them ideal candidates for encapsulating and delivering therapeutic payloads to target cells.[1]

Core Chemistry and Rationale for Application

The synthesis of PBAEs is most commonly achieved through a straightforward Michael addition reaction between a diacrylate monomer and a primary or secondary amine.[1] This synthetic versatility allows for the creation of vast libraries of polymers with tunable properties by simply varying the monomers.[2] The key features that underpin their utility in medicinal chemistry are:

  • Biodegradability: The ester linkages in the polymer backbone are susceptible to hydrolysis, leading to the breakdown of the polymer into smaller, non-toxic byproducts that can be safely cleared from the body.[1]

  • pH-Responsiveness: The tertiary amines within the polymer structure have a pKa around 6.5. In the acidic environment of endosomes (pH 5.5-6.0), these amines become protonated, leading to polymer swelling and eventual disruption of the endosomal membrane. This "proton sponge" effect facilitates the release of the therapeutic cargo into the cytoplasm, a critical step for efficacy.[3]

  • Cationic Nature: The protonated amines also allow for the electrostatic complexation of negatively charged molecules like plasmid DNA, mRNA, and siRNA, forming nanoparticles that protect the nucleic acids from degradation and facilitate their cellular uptake.[2]

Application Highlight: Gene Delivery for Cancer Immunotherapy

A burgeoning application of PBAEs is in the delivery of nucleic acid-based immunotherapies to cancer cells.[4] For instance, PBAE nanoparticles can be used to deliver plasmid DNA encoding for a tumor-associated antigen to antigen-presenting cells (APCs). These transfected APCs then present the antigen to T-cells, initiating a targeted immune response against the tumor.

Experimental Protocol: Synthesis of a Representative Poly(β-amino ester) for Gene Delivery

This protocol describes the synthesis of a simple linear PBAE via Michael addition, a foundational method for researchers entering this field.

Rationale: The choice of 1,4-butanediol diacrylate and a primary amine allows for a straightforward polymerization. The stoichiometry is slightly skewed to favor amine-terminated polymers, which can influence the overall charge and transfection efficiency of the resulting nanoparticles.

Materials:

  • 1,4-butanediol diacrylate (B4)

  • 4-amino-1-butanol (S4)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether, cold

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon line

  • Vacuum oven

Procedure:

  • Monomer Preparation: In a clean, dry round bottom flask, dissolve 1,4-butanediol diacrylate (1.0 molar equivalent) in a minimal amount of anhydrous DMSO under an inert atmosphere (e.g., nitrogen).

  • Initiation of Polymerization: To the stirred solution, add 4-amino-1-butanol (1.1 molar equivalents) dropwise at room temperature. The slight excess of the amine ensures the polymer chains are predominantly amine-terminated.

  • Polymerization Reaction: Heat the reaction mixture to 90°C and stir for 24 hours under an inert atmosphere. The progress of the reaction can be monitored by the increase in viscosity.

  • Polymer Precipitation: After 24 hours, cool the reaction mixture to room temperature. Precipitate the polymer by adding the DMSO solution dropwise to a large volume of cold diethyl ether with vigorous stirring.

  • Purification: Decant the diethyl ether and wash the precipitated polymer with fresh cold diethyl ether two more times to remove unreacted monomers.

  • Drying: Dry the purified polymer under vacuum at room temperature for 48 hours to remove any residual solvent.

  • Characterization: The resulting polymer can be characterized by ¹H NMR to confirm its structure and by gel permeation chromatography (GPC) to determine its molecular weight and polydispersity.

Part 2: Small Molecule β-Amino Esters - Potent Pharmacophores and Versatile Synthons

Beyond the realm of polymers, small molecule β-amino esters are crucial components of numerous approved drugs and serve as versatile intermediates in the synthesis of complex pharmaceutical agents. Their defined stereochemistry and ability to interact with biological targets with high specificity make them invaluable in drug design.

Application as Bioactive Molecules

Diltiazem is a well-known calcium channel blocker used in the treatment of hypertension, angina, and certain arrhythmias.[5] Structurally, it is a benzothiazepine derivative containing a β-amino ester moiety.[5]

Mechanism of Action: Diltiazem inhibits the influx of extracellular calcium across the membranes of heart muscle cells and vascular smooth muscle cells by blocking L-type calcium channels.[6] This leads to a decrease in myocardial contractility and vasodilation of coronary and systemic arteries, thereby reducing blood pressure and myocardial oxygen demand.[6]

Bestatin is a naturally occurring dipeptide that contains a unique β-amino acid derivative, (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid.[7] It is a potent inhibitor of several aminopeptidases, including leucine aminopeptidase and aminopeptidase B.[8]

Mechanism of Action: Bestatin acts as a transition-state analog inhibitor, binding tightly to the active site of the target metalloproteases. Its ability to modulate the immune response and inhibit tumor growth has led to its use as an anticancer agent in some countries.[9]

Application as Synthetic Intermediates

The β-lactam ring is the cornerstone of one of the most important classes of antibiotics, including penicillins and cephalosporins.[10] Chiral β-amino esters are key precursors for the asymmetric synthesis of these life-saving drugs. The ester functionality provides a handle for cyclization to form the strained four-membered lactam ring.

Experimental Protocol: Asymmetric Synthesis of a β-Amino Ester via Mannich Reaction

This protocol outlines a classic method for the stereoselective synthesis of a β-amino ester, a critical step for producing enantiomerically pure drug candidates.

Rationale: The Mannich reaction is a three-component condensation that forms a C-C bond between an enolizable carbonyl compound, an amine, and a non-enolizable aldehyde. The use of a chiral catalyst or auxiliary directs the stereochemical outcome of the reaction, leading to the formation of a specific enantiomer of the β-amino ester.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Aromatic amine (e.g., p-anisidine)

  • Ketene silyl acetal (e.g., derived from methyl acetate)

  • Chiral catalyst (e.g., a proline-derived catalyst)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round bottom flask under an inert atmosphere, add the chiral catalyst (10 mol%).

  • Addition of Reactants: Dissolve the aromatic aldehyde (1.0 equivalent) and the aromatic amine (1.1 equivalents) in anhydrous DCM and add to the flask. Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Nucleophilic Addition: Cool the reaction mixture to -78°C (dry ice/acetone bath). Add the ketene silyl acetal (1.5 equivalents) dropwise over 10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at -78°C for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired β-amino ester.

  • Analysis: The enantiomeric excess of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Biological Evaluation Protocols

The therapeutic potential of novel β-amino ester derivatives must be assessed through rigorous biological assays. Below are two representative protocols for evaluating anticancer activity and calcium channel modulation.

Protocol: MTT Assay for Cytotoxicity Screening

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a standard preliminary screen for potential anticancer agents.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer)[3]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[11]

  • Compound Treatment: Prepare serial dilutions of the β-amino ester compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 hours.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.

Protocol: Fluorometric Calcium Flux Assay

Rationale: This assay measures changes in intracellular calcium concentration in response to a compound, which is a hallmark of calcium channel modulation.[12] It utilizes a calcium-sensitive fluorescent dye that increases its fluorescence upon binding to calcium.

Materials:

  • Cells expressing the target calcium channel (e.g., HEK293 cells stably expressing a specific L-type calcium channel)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Potassium chloride (KCl) solution for depolarization

  • Known calcium channel blocker (e.g., diltiazem) as a positive control

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed the cells into a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.

  • Compound Addition: Wash the cells with HBSS. Add the β-amino ester compounds at various concentrations to the wells. Incubate for 15-30 minutes at room temperature.

  • Baseline Fluorescence Reading: Place the plate in the fluorescence plate reader and record the baseline fluorescence for a short period.

  • Stimulation and Measurement: Add a depolarizing stimulus (e.g., KCl solution) to all wells to open the voltage-gated calcium channels. Immediately begin kinetic reading of the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity upon stimulation corresponds to calcium influx. The inhibitory effect of the test compounds is determined by the reduction in the fluorescence peak height or the area under the curve compared to the untreated control. Calculate the IC₅₀ value for the inhibition of calcium flux.

Data Presentation and Visualization

Table 1: Comparative Biological Activities of β-Amino Ester Derivatives
Compound IDStructureTargetIC₅₀ (µM)Cell LineCitation
Diltiazem BenzothiazepineL-type Ca²⁺ Channel~0.1Vascular Smooth Muscle[5]
Bestatin DipeptideAminopeptidase B0.06-
PBAE-NP PolymerGene DeliveryN/AVarious[2]
Compound X (Structure)(Target Enzyme)(Value)(Cell Line)(Reference)

Note: Compound X is a hypothetical example for illustrative purposes.

Diagrams

G cluster_0 PBAE Nanoparticle Formation & Gene Delivery Diacrylate Diacrylate Amine Amine PBAE Polymer PBAE Polymer Nucleic Acid Nucleic Acid PBAE Nanoparticle PBAE Nanoparticle Endocytosis Endocytosis Endosome Endosome Cytoplasmic Release Cytoplasmic Release

Figure 1: Workflow of Poly(β-amino ester) based gene delivery.

G cluster_1 Synthesis of Small Molecule β-Amino Esters Aldehyde Aldehyde Amine Amine Enolate Precursor Enolate Precursor Mannich Reaction Mannich Reaction β-Amino Ester β-Amino Ester Bioactive Molecule Bioactive Molecule Synthetic Intermediate Synthetic Intermediate

Figure 2: Synthetic routes and applications of small molecule β-amino esters.

Conclusion and Future Perspectives

The β-amino ester functional group represents a remarkably versatile platform in medicinal chemistry. As polymeric materials, they are at the forefront of non-viral gene and drug delivery, with ongoing research focused on creating more targeted and efficient systems. As small molecules, they are integral components of established drugs and continue to inspire the design of new therapeutic agents. The synthetic accessibility and tunable properties of β-amino esters ensure their continued importance in the development of next-generation medicines. Future research will likely focus on the development of multifunctional PBAEs for combination therapies and the discovery of novel small molecule β-amino ester drugs with improved potency and selectivity for a range of diseases, from cancer to neurodegenerative disorders.[13][14]

References

  • ResolveMass Laboratories Inc. (2025, June 6). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. ResolveMass Laboratories Inc. [Link]

  • Al-Haque, S., et al. (2022, April 7). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers in Pharmacology, 13. [Link]

  • Di Pasquale, G., et al. (2026, January 19).
  • Hashem, M. S., Fahim, A. M., & Helaly, F. M. (2024, February 13). Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. RSC Advances, 14(9), 6035-6051. [Link]

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Application Note: A Practical Guide to the Synthesis of Peptidomimetics Using Ethyl (1S,2R)-2-Aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Conformational Constraint in Peptidomimetics

Peptidomimetics, molecules that mimic the structure and function of natural peptides, are cornerstone tools in modern drug discovery.[1] They offer a strategic advantage over their natural counterparts by overcoming inherent limitations such as poor metabolic stability and low bioavailability.[1] A key strategy in the design of potent and selective peptidomimetics is the introduction of conformational constraints. Incorporating cyclic amino acids, for instance, can lock the peptide backbone into a specific bioactive conformation, enhancing binding affinity to biological targets and increasing resistance to enzymatic degradation.[2][3]

This application note provides a detailed guide to the synthesis of a dipeptidomimetic using ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate, a valuable chiral building block. This cyclic β-amino acid ester provides a rigid scaffold that can induce specific secondary structures, such as turns and helices, in peptide chains.[2][4] The protocols outlined herein are designed to be robust and reproducible, offering both experienced and novice researchers a practical framework for the synthesis and characterization of these promising molecules.

The Building Block: Ethyl (1S,2R)-2-Aminocyclohexane-1-carboxylate

Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate is a non-proteinogenic amino acid ester characterized by a cyclohexane ring, which imparts significant conformational rigidity. The trans relationship between the amino and carboxyl groups further defines its three-dimensional structure.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₉H₁₇NO₂N/A
Molecular Weight171.24 g/mol N/A
Stereochemistry(1S, 2R)N/A
AppearanceColorless to pale yellow oilN/A
StorageStore at -20°C, sealed in a dry, dark place[5]

Note: The properties listed are for the parent amino acid, (1S,2R)-2-aminocyclohexane-1-carboxylic acid, and its ethyl ester derivative. Exact properties may vary between suppliers.

Synthetic Strategy: A Step-by-Step Approach

The synthesis of a simple dipeptidomimetic from ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate involves a three-stage process:

  • N-terminal Protection: The amino group of the cyclic β-amino acid ester is protected to prevent self-coupling and other side reactions during the subsequent peptide bond formation. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under various reaction conditions and its facile removal under acidic conditions.[6][7][8]

  • Peptide Coupling: The protected cyclic β-amino acid is then coupled with the desired α-amino acid ester. This reaction is mediated by a coupling reagent to activate the carboxylic acid and facilitate amide bond formation.[9][10]

  • Deprotection: Finally, the protecting groups on the N-terminus and the C-terminus are removed to yield the final dipeptidomimetic.

This overall workflow is depicted in the following diagram:

Synthesis_Workflow Start Ethyl (1S,2R)-2-aminocyclohexane- 1-carboxylate Boc_Protection N-Boc Protection Start->Boc_Protection Boc₂O, Base Coupling Peptide Coupling with L-Alanine methyl ester Boc_Protection->Coupling Coupling Reagent (e.g., HATU, HOBt/DIC) Deprotection Boc and Ester Deprotection Coupling->Deprotection Acid (e.g., TFA) Final_Product Dipeptidomimetic Deprotection->Final_Product

Caption: Overall synthetic workflow for the dipeptidomimetic.

Detailed Experimental Protocols

Part 1: N-Boc Protection of Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate

Rationale: The Boc protecting group is introduced to prevent the nucleophilic amino group from participating in unwanted side reactions during the subsequent peptide coupling step. Di-tert-butyl dicarbonate (Boc₂O) is a common and efficient reagent for this transformation.[7][11] A mild base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to neutralize the acid formed during the reaction and to deprotonate the ammonium salt of the starting material if it is used as a hydrochloride salt.

Materials:

  • Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride (1.0 eq) in anhydrous DCM, add TEA or DIPEA (2.2 eq) at 0 °C under a nitrogen atmosphere.

  • Stir the mixture for 10 minutes, then add a solution of Boc₂O (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.[12]

Part 2: Peptide Coupling with L-Alanine Methyl Ester

Rationale: The formation of the peptide bond is a critical step. A variety of coupling reagents can be employed, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and the combination of HOBt (1-Hydroxybenzotriazole) and DIC (N,N'-Diisopropylcarbodiimide) being common choices due to their efficiency and ability to suppress racemization.[13][14]

Materials:

  • N-Boc-protected ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate (from Part 1)

  • L-Alanine methyl ester hydrochloride

  • HATU or HOBt and DIC

  • DIPEA

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M aqueous hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the N-Boc-protected ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate (1.0 eq), L-Alanine methyl ester hydrochloride (1.2 eq), and HATU (1.2 eq) or HOBt (1.2 eq) in anhydrous DMF.

  • Cool the mixture to 0 °C and add DIPEA (3.0 eq) dropwise. If using HOBt, add DIC (1.2 eq) after the DIPEA.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, dilute the reaction mixture with EtOAc and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude dipeptide by flash column chromatography.[15]

Part 3: Deprotection of the Dipeptidomimetic

Rationale: The final step involves the removal of both the N-terminal Boc group and the C-terminal ethyl ester. The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA).[6][] The ethyl ester can be saponified using a base like lithium hydroxide (LiOH). It's important to perform the Boc deprotection first, as the free amine can be sensitive to the basic conditions of saponification. For simultaneous deprotection, strong acidic conditions can be employed, though this may lead to side reactions.[17][18]

Materials:

  • Protected dipeptidomimetic (from Part 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M aqueous hydrochloric acid (HCl)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure (Two-Step Deprotection):

  • Boc Deprotection:

    • Dissolve the protected dipeptide in a mixture of TFA and DCM (e.g., 1:1 v/v) at 0 °C.

    • Stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

    • Coo-evaporate with toluene to remove residual TFA.

  • Ester Saponification:

    • Dissolve the resulting amine salt in a mixture of THF and water.

    • Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, acidify the reaction mixture to pH ~2 with 1 M HCl.

    • Extract the product with a suitable organic solvent (e.g., EtOAc).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final dipeptidomimetic.

Characterization of the Final Product

The identity and purity of the synthesized dipeptidomimetic should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule.[19][20] Key signals to look for include the amide proton, the α-protons of both amino acid residues, and the characteristic signals of the cyclohexane ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass of the synthesized compound, confirming its elemental composition.[21]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is used to assess the purity of the final product.[22][23][24]

Troubleshooting and Key Considerations

Problem Possible Cause Solution
Incomplete Boc protectionInsufficient Boc₂O or base; reaction time too short.Increase the equivalents of Boc₂O and base; extend the reaction time.
Low yield in peptide couplingInefficient coupling reagent; steric hindrance.Use a more potent coupling reagent like HATU; consider a double coupling.
Racemization during couplingUse of a strong base; prolonged reaction time at elevated temperature.Use a non-racemizing coupling additive like HOBt; maintain low reaction temperatures.
Incomplete deprotectionInsufficient acid or base; short reaction time.Increase the concentration of the deprotecting agent; extend the reaction time.

Conclusion and Future Perspectives

The protocols detailed in this application note provide a reliable and efficient method for the synthesis of peptidomimetics incorporating the conformationally constrained ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate. This building block serves as a powerful tool for medicinal chemists and drug discovery scientists to design novel therapeutic agents with enhanced potency, selectivity, and metabolic stability.[3][25] The synthetic strategies outlined here can be readily adapted for the incorporation of other amino acids and for the construction of more complex peptidomimetic structures, including cyclic peptides.[26][27][28]

References

  • Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104–126.
  • Biotage. (2023). Peptide purification with flash column chromatography - a beginner's experience. Retrieved from [Link]

  • Bugatti, K. (2025). Synthesis of Polymyxin-Inspired Peptidomimetics. Methods in Molecular Biology, 2931, 285-297.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.
  • Fulop, F. (2006). Application of alicyclic beta-amino acids in peptide chemistry. Organic & Biomolecular Chemistry, 4(22), 4107-4115.
  • Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699–1720.
  • Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Retrieved from [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. Chemical Reviews, 97(7), 2243–2266.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Kiss, L., Mándity, I. M., & Fülöp, F. (2017). Highly functionalized cyclic β-amino acid moieties as promising scaffolds in peptide research and drug design. Amino Acids, 49(9), 1441–1455.
  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • MDPI. (n.d.). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Retrieved from [Link]

  • MolecularCloud. (2023). What Are Cyclic Amino Acids and Their Applications?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • PubChem. (n.d.). (1S,2R)-2-aminocyclohexane-1-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-hydroxycyclohexane-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
  • Waters. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]

  • Wordpress. (n.d.). BOC Deprotection. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this stereospecific synthesis. We will address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you improve your reaction yields and product purity.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues you may encounter during your experiments. The underlying principle of troubleshooting is a systematic investigation of each reaction parameter, from starting materials to final purification.[1]

Question 1: My overall yield is consistently low. Where should I start my investigation?

A low overall yield in a multi-step synthesis is a common problem that requires a systematic approach to diagnose.[2] The issue could stem from a single inefficient step or cumulative losses across the entire workflow.

Answer:

Begin with a holistic review of your process. The most common culprits for low yield are the purity of starting materials, suboptimal reaction conditions, and inefficient purification.[1][2]

Diagnostic Workflow:

  • Verify Starting Material Integrity:

    • Ethyl 2-oxocyclohexane-1-carboxylate: Confirm its purity via NMR or GC-MS. The presence of residual starting materials from its own synthesis (e.g., cyclohexanone or diethyl carbonate) can interfere with the reaction.[3]

    • Ammonia Source & Reducing Agent: Use fresh, high-purity reagents. Anhydrous conditions are often critical, especially for the reducing agent.

  • In-Process Monitoring: Do not wait until the final product is isolated to identify a problem. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of each key step (e.g., imine formation and reduction). This allows you to pinpoint the exact stage where the inefficiency occurs.[4]

  • Analyze Crude Product: Before purification, take an NMR or LC-MS of your crude product. This can reveal the presence of side products, unreacted starting materials, or intermediates, guiding your optimization efforts.[1]

Below is a logical workflow to diagnose the source of low yield.

G start Low Overall Yield Observed purity_check Check Purity of Starting Materials & Reagents start->purity_check conditions_review Review Reaction Conditions (Temp, Time, Stoichiometry) purity_check->conditions_review crude_analysis Analyze Crude Product (NMR, LC-MS) conditions_review->crude_analysis incomplete_rxn Incomplete Reaction? crude_analysis->incomplete_rxn side_products Side Products Identified? decomposition Product Decomposition? side_products->decomposition No optimize_conditions Optimize Reaction Conditions (e.g., Catalyst, Temp) side_products->optimize_conditions Yes incomplete_rxn->side_products No incomplete_rxn->optimize_conditions Yes decomposition->optimize_conditions Yes purification_issue Investigate Purification Step (Loss during workup/column) decomposition->purification_issue No adjust_purification Adjust Purification Method (e.g., different solvent system, modify pH, use different phase) purification_issue->adjust_purification Yes

Caption: General troubleshooting workflow for low yield.

Question 2: I am getting a mixture of diastereomers (cis and trans). How can I improve the selectivity for the desired (1S,2R)-trans product?

Controlling diastereoselectivity is fundamental to this synthesis. The formation of the undesired cis isomer is a common issue, primarily arising from the reduction step of the imine intermediate.

Answer:

The stereochemical outcome is determined by the direction of hydride attack on the C=N double bond of the intermediate iminium ion. To favor the trans product, where the amino and ester groups are on opposite sides of the ring, you need to encourage equatorial attack of the hydride.

Strategies for Improving Diastereoselectivity:

  • Choice of Reducing Agent: This is the most critical factor.

    • Standard Borohydrides (e.g., NaBH₄): These small hydride donors can attack from both the axial and equatorial faces, often leading to poor selectivity.

    • Bulky Reducing Agents (e.g., Sodium Triacetoxyborohydride, NaBH(OAc)₃): This reagent is highly effective for stereoselective reductive aminations. Its steric bulk favors attack from the less hindered equatorial face, leading to the formation of the trans product.

    • Catalytic Hydrogenation: Hydrogenation over catalysts like Palladium (Pd), Platinum (Pt), or Rhodium (Rh) can also provide diastereoselectivity. The selectivity is influenced by the catalyst, support, solvent, and additives. For instance, hydrogenation of related aromatic precursors with a Ruthenium on Carbon (Ru/C) catalyst has been shown to produce a mixture where the trans isomer is favored.[5]

  • Reaction Temperature: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lowest activation energy, which often leads to the thermodynamically more stable trans product.

  • pH Control: The reaction pH can influence the equilibrium between the enamine and iminium ion intermediates. Careful control of pH, especially when using borohydride reagents, is essential.

Method Typical Reagents/Catalyst Pros Cons Selectivity Profile
Direct Reductive Amination NaBH(OAc)₃, Acetic Acid in DCE or THFOne-pot procedure, mild conditions.[6]Reagent can be moisture-sensitive.Generally high trans-selectivity.
Catalytic Hydrogenation H₂, Pd/C, PtO₂, or Rh/CHigh atom economy, scalable.[5]Requires pressure equipment, potential for over-reduction.Selectivity is highly dependent on catalyst and conditions.
Stepwise Reduction NaBH₄ after imine formationInexpensive reagent.Often results in poor diastereoselectivity.Low to moderate trans-selectivity.
Question 3: The esterification of my 2-aminocyclohexane-1-carboxylic acid is incomplete or results in a low yield. What can I do?

If you are synthesizing the amino acid first and then performing esterification, this step can be a significant bottleneck.

Answer:

The direct acid-catalyzed (Fischer) esterification of an amino acid is challenging due to the competing protonation of the amino group, which deactivates the molecule. Furthermore, the reaction is reversible.[7]

Optimization Strategies:

  • Protect the Amine: The most reliable method is to first protect the amino group with a suitable protecting group, such as Boc (tert-butyloxycarbonyl). The resulting N-Boc protected amino acid can then be esterified under standard conditions without complication.[8] The Boc group can be removed later under acidic conditions.

  • Use a More Powerful Esterification Method:

    • Thionyl Chloride (SOCl₂): React the amino acid hydrochloride salt with thionyl chloride in ethanol. This in-situ generates the highly reactive acid chloride, which rapidly reacts with ethanol. This must be done carefully as SOCl₂ is highly corrosive.

    • Coupling Reagents: Use standard peptide coupling reagents (e.g., DCC, EDC) to activate the carboxylic acid, followed by the addition of ethanol. This is a mild and efficient method but can be expensive for large-scale synthesis.

  • Drive the Fischer Esterification Equilibrium: If you must use a direct Fischer esterification:

    • Use a large excess of ethanol to act as both the solvent and reagent.

    • Use a strong acid catalyst like sulfuric acid or gaseous HCl.

    • Remove water as it forms using a Dean-Stark apparatus. This is a classic technique to drive reversible reactions to completion.[7][9]

G start Low Esterification Yield path_fischer Using Fischer Esterification? start->path_fischer fischer_issue1 Problem: Reversible Reaction and Amine Interference path_fischer->fischer_issue1 Yes protect_amine Recommended Path: Protect Amine (e.g., Boc) path_fischer->protect_amine No (Recommended) path_other Using Alternative Method fischer_solution1 Solution: Use large excess of EtOH and remove water (Dean-Stark). fischer_issue1->fischer_solution1 fischer_solution2 Solution: Convert amino acid to HCl salt and use SOCl₂ in EtOH. fischer_issue1->fischer_solution2 esterify_protected Esterify N-Protected Acid (Standard conditions) protect_amine->esterify_protected deprotect Deprotect to get final product esterify_protected->deprotect

Caption: Decision workflow for troubleshooting esterification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate?

The most direct and widely used laboratory-scale approach is the diastereoselective reductive amination of ethyl 2-oxocyclohexane-1-carboxylate.[10][11] This method forms the C-N bond and sets the stereochemistry in a single key transformation. The enantiomeric purity is then typically achieved by resolving the racemic product.

Q2: How can I resolve the racemic mixture of ethyl (±)-trans-2-aminocyclohexane-1-carboxylate?

Chiral resolution is a standard method to obtain the desired enantiomer from a racemic mixture. This is typically achieved by forming diastereomeric salts with a chiral resolving agent.[12]

  • Process: The racemic amino ester is first hydrolyzed to the racemic amino acid. This amino acid is then reacted with a chiral acid or base (e.g., tartaric acid, (1R)-(-)-10-camphorsulfonic acid, or a chiral amine like 1-aminoindan-2-ol) to form a pair of diastereomeric salts.[12][13]

  • Separation: These diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.

  • Liberation: After separation, the desired diastereomeric salt is treated with an acid or base to liberate the enantiomerically pure amino acid, which can then be re-esterified.

Q3: Can I avoid a resolution step by using an asymmetric synthesis approach?

Yes, asymmetric synthesis is a more elegant approach that avoids the 50% theoretical yield loss of a classical resolution.

  • Asymmetric Hydrogenation: An asymmetric version of the reductive amination can be performed using a chiral catalyst. This can directly introduce the desired stereochemistry with high enantioselectivity.[14]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemical course of the reaction, after which the auxiliary is cleaved.

Q4: I'm having trouble with the aqueous workup, and my product seems to be lost in the aqueous layer. How can I improve recovery?

The product is an amino ester, which can exist as a protonated, water-soluble ammonium salt at acidic or neutral pH.

  • pH Adjustment: During extraction, ensure the aqueous layer is made basic (pH > 10) by adding a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). This deprotonates the ammonium group to the free amine, which is significantly less water-soluble and will partition into the organic layer.

  • Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and driving it into the organic layer.

  • Choice of Solvent: Use a more polar organic solvent like ethyl acetate or dichloromethane for extraction. Perform multiple extractions (e.g., 3-4 times) with smaller volumes of solvent, as this is more efficient than a single large-volume extraction.

References

  • MDPI. (n.d.). Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. Retrieved from [Link]

  • ChemRxiv. (n.d.). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. From macroscopic. Retrieved from [Link]

  • Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Chemistry Stack Exchange. (2019, December 27). How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone? [closed]. Retrieved from [Link]

  • Synlett. (2007). Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates. Retrieved from [Link]

  • YouTube. (2019, July 29). 08.08 Esterification of Carboxylic Acids. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-Aminocyclohexanecarboxylic acid. Retrieved from [Link]

  • MDPI. (n.d.). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
  • Tetrahedron: Asymmetry. (n.d.). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 4). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct reductive amination of cyclohexanone | Download Table. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Efficient Chiral Resolution of (±)-Cyclohexane-1,2-Diamine. Retrieved from [Link]

  • PubMed Central. (n.d.). Improved, selective, human intestinal carboxylesterase inhibitors designed to modulate 7-ethyl-10-[4-(1-piperidino) -. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2753235/
  • Google Patents. (n.d.). US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols.
  • Organic Syntheses Procedure. (n.d.). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction scheme for the reductive amination of cyclohexanone with.... Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivative. Retrieved from [Link]

  • RSC Publishing. (n.d.). A practical catalytic reductive amination of carboxylic acids. Retrieved from [Link]

  • PubMed. (2021, May 21). Stereoselective Synthesis of 1-Aminocyclopropanecarboxylic Acid Carnosadines via Inter-intramolecular Double Alkylation with Optically Active 2-Methylaziridine Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]

  • PubMed. (2018, February 15). Multiple-step, one-pot synthesis of 2-substituted-3-phosphono-1-thia-4-aza-2-cyclohexene-5-carboxylates and their corresponding ethyl esters. Retrieved from [Link]

  • YouTube. (2019, January 25). Esterification--Making Esters from Carboxylic Acids. Retrieved from [Link]

  • JOCPR. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof.
  • Hakkari Üniversitesi AVESİS. (2022). Efficient and regioselective synthesis of dihydroxysubstituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

  • PubMed Central. (n.d.). Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. Retrieved from [Link]

  • ResearchGate. (2014). ChemInform Abstract: The Synthesis of Ethyl 2-(2-Cyano-2-ethoxycarbonylethenyl)amino-3-dimethylaminopropenoate. The Synthesis of Substituted Aminoazolo-, Aminoazinopyrimidinones and 2H-1-Benzopyran-2-ones.. Retrieved from [Link]

Sources

Technical Support Center: Purification of Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the purification of this critical chiral building block.

Introduction

Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate is a vital intermediate in the synthesis of various pharmaceutical agents. Its stereochemical purity is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). The presence of its diastereomers, (1R,2S), (1S,2S), and (1R,2R), can lead to significant challenges in drug development, including altered pharmacological profiles and potential off-target effects. This guide provides a comprehensive resource for achieving high diastereomeric and enantiomeric purity of the desired (1S,2R) isomer.

Purification Strategy Overview

The primary challenge in purifying ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate lies in the separation of its four stereoisomers. A typical purification workflow involves two main stages: diastereomeric resolution followed by enantiomeric purity assessment.

Purification Workflow start Crude Mixture of Ethyl 2-aminocyclohexane-1-carboxylate (as free base or HCl salt) diastereomeric_resolution Diastereomeric Salt Resolution (e.g., with a chiral acid) start->diastereomeric_resolution crystallization Fractional Crystallization diastereomeric_resolution->crystallization separation Separation of Diastereomeric Salts crystallization->separation liberation Liberation of Enriched Amine separation->liberation analysis1 Diastereomeric Purity Analysis (HPLC, GC, NMR) liberation->analysis1 chiral_hplc Enantiomeric Purity Analysis (Chiral HPLC) analysis1->chiral_hplc If diastereomerically pure final_product Pure Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate chiral_hplc->final_product

Caption: A general workflow for the purification of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Diastereomeric Salt Crystallization

Q1: I am not getting any crystal formation after adding the chiral resolving agent. What should I do?

A1: The absence of crystallization can be due to several factors related to solubility and supersaturation.

  • Causality: Crystal formation requires a supersaturated solution where the concentration of the desired diastereomeric salt exceeds its solubility limit. If the salt is too soluble in the chosen solvent, it will not precipitate.

  • Troubleshooting Steps:

    • Solvent Polarity: Try a less polar solvent or a mixture of solvents. For instance, if you are using a highly polar solvent like methanol, consider switching to ethanol or isopropanol, or a mixture of ethanol and a less polar co-solvent like ethyl acetate or toluene.

    • Concentration: Your solution may be too dilute. Carefully concentrate the solution by removing some of the solvent under reduced pressure.

    • Cooling: Slow cooling is crucial for forming well-defined crystals. If you have been crash-cooling the solution, allow it to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.

    • Seeding: If you have a small amount of the desired pure diastereomeric salt from a previous batch, add a seed crystal to the supersaturated solution to induce crystallization.

Q2: I am getting an oily precipitate instead of crystals. How can I resolve this?

A2: Oiling out is a common problem when the supersaturation is too high or impurities are present.

  • Causality: The diastereomeric salt is precipitating from a highly supersaturated solution faster than it can form an ordered crystal lattice, resulting in an amorphous oil. Impurities can also inhibit crystal growth.

  • Troubleshooting Steps:

    • Dilution and Slow Cooling: Add a small amount of the solvent back to the mixture to dissolve the oil (you may need to warm it slightly). Then, allow the solution to cool much more slowly.

    • Solvent System: Experiment with a different solvent system. A solvent in which the salt has slightly higher solubility at elevated temperatures but significantly lower solubility at room or lower temperatures is ideal.

    • Purify the Starting Material: The crude mixture may contain impurities that inhibit crystallization. Consider a preliminary purification of the racemic amine by flash chromatography before attempting the resolution.

Q3: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve it?

A3: Low diastereomeric excess indicates that the two diastereomeric salts are co-precipitating.

  • Causality: The solubilities of the two diastereomeric salts in the chosen solvent system are too similar, leading to incomplete separation.

  • Troubleshooting Steps:

    • Recrystallization: The most straightforward approach is to perform one or more recrystallizations of the obtained salt.[1] Dissolve the crystals in a minimal amount of hot solvent and allow them to cool slowly.

    • Screen Resolving Agents: The choice of resolving agent is critical. While tartaric acid is a common choice, its derivatives, such as O,O'-dibenzoyltartaric acid (DBTA) or O,O'-di-p-toluoyl-tartaric acid (DPTTA), often provide better discrimination and lead to a larger difference in the solubilities of the diastereomeric salts.[2]

    • Optimize Molar Ratio: The stoichiometry between the amine and the resolving agent can influence the efficiency of the resolution. While a 1:1 molar ratio is a good starting point, sometimes using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can be beneficial.

    • Solvent Screening: Systematically screen a range of solvents with varying polarities. A good starting point is to test alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), and ketones (acetone), as well as their mixtures.

Liberation of the Free Amine

Q4: I am having trouble regenerating the free amine from the diastereomeric salt. What is the best procedure?

A4: The liberation of the free amine from its salt requires careful pH adjustment and extraction.

  • Causality: The diastereomeric salt is an acid-base adduct. To recover the free amine, the salt must be dissociated by treatment with a base.

  • Troubleshooting Steps:

    • Basification: Suspend the diastereomeric salt in water and add a base, such as a 5 M sodium hydroxide solution, dropwise with vigorous stirring until the solid dissolves and the aqueous layer is basic (pH > 10).[1]

    • Extraction: Extract the aqueous solution multiple times with an organic solvent like diethyl ether, ethyl acetate, or dichloromethane to ensure complete recovery of the free amine.

    • Emulsion Formation: If an emulsion forms during extraction, it can often be broken by adding a small amount of brine (saturated NaCl solution) to the aqueous layer.

Frequently Asked Questions (FAQs)

General Purification

Q1: My starting material is the hydrochloride salt of ethyl 2-aminocyclohexane-1-carboxylate. Do I need to convert it to the free base before diastereomeric resolution?

A1: Yes, it is highly recommended to convert the hydrochloride salt to the free base before attempting diastereomeric resolution with a chiral acid.

  • Expertise & Experience: The presence of hydrochloric acid will interfere with the formation of the diastereomeric salt with the chiral resolving acid. The free amino group is required to react with the chiral acid to form the salt. You can neutralize the hydrochloride salt with a base like sodium bicarbonate or sodium hydroxide and extract the free amine into an organic solvent.[3]

Analytical Methods

Q2: What is the best analytical method to determine the diastereomeric and enantiomeric purity of my sample?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose.

  • Expertise & Experience: Chiral HPLC using a polysaccharide-based chiral stationary phase (CSP) can often separate all four stereoisomers. Columns like Chiralpak® IA, IB, or IC are excellent starting points for method development.[4][5][6] A typical mobile phase for normal-phase chiral HPLC would be a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol.[4]

Table 1: Recommended Starting Conditions for Chiral HPLC Analysis

ParameterRecommended Condition
Column Chiralpak® IA (or similar amylose-based CSP)
Mobile Phase n-Hexane/Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm

Q3: Can I use Gas Chromatography (GC) to analyze the stereoisomers?

A3: Yes, Gas Chromatography (GC) can also be used, often after derivatization of the amino group.

  • Expertise & Experience: To improve the volatility and chromatographic behavior of the amino ester, it is often necessary to derivatize the amino group, for example, by acylation. A chiral GC column would then be used to separate the enantiomers and diastereomers.

Impurity Profile

Q4: What are the common impurities I should be aware of during the purification?

A4: Common impurities can include starting materials, reagents from the synthesis, and side products.

  • Potential Impurities:

    • Unreacted starting materials.

    • The chiral resolving agent (e.g., tartaric acid or its derivatives).

    • Solvents used in the synthesis and purification.

    • By-products from the synthetic route. For example, if the synthesis involves the reduction of an enamine, incomplete reduction could be a source of impurities.

Q5: How can I remove the residual chiral resolving agent after liberating the free amine?

A5: The residual chiral resolving agent, being an acid, can be removed by a basic wash.

  • Troubleshooting Steps:

    • After liberating the free amine and extracting it into an organic solvent, wash the organic layer with a dilute aqueous solution of a base like sodium bicarbonate.

    • Follow this with a wash with brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate) before removing the solvent.

Experimental Protocols

Protocol 1: Liberation of the Free Amine from its Hydrochloride Salt

  • Dissolve the ethyl 2-aminocyclohexane-1-carboxylate hydrochloride salt in water.

  • Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the effervescence ceases and the pH of the solution is > 8.

  • Extract the aqueous solution three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the free amine.

Protocol 2: Diastereomeric Salt Resolution with (+)-O,O'-Dibenzoyl-D-tartaric Acid

  • Dissolve the racemic ethyl 2-aminocyclohexane-1-carboxylate (as the free base) in a minimal amount of hot ethanol.

  • In a separate flask, dissolve 0.5 equivalents of (+)-O,O'-dibenzoyl-D-tartaric acid in a minimal amount of hot ethanol.

  • Add the resolving agent solution to the amine solution with stirring.

  • Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt should start to crystallize.

  • Further cool the mixture in a refrigerator overnight to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Analyze the diastereomeric purity of the crystals and the mother liquor by HPLC.

  • If necessary, recrystallize the solid from fresh hot ethanol to improve the diastereomeric excess.

Diastereomeric Resolution racemic_amine Racemic Amine ((1S,2R), (1R,2S), (1S,2S), (1R,2R)) mixing Mixing in a Suitable Solvent racemic_amine->mixing resolving_agent Chiral Resolving Agent (e.g., (+)-DBTA) resolving_agent->mixing salt_formation Formation of Diastereomeric Salts mixing->salt_formation crystallization Fractional Crystallization salt_formation->crystallization less_soluble Less Soluble Diastereomeric Salt (e.g., (1S,2R)-amine-(+)-DBTA) crystallization->less_soluble Precipitates more_soluble More Soluble Diastereomeric Salt (in mother liquor) crystallization->more_soluble Remains in solution

Caption: The process of diastereomeric salt resolution.

References

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 209-216.
  • Fülöp, F., et al. (2014). Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues. Molecules, 19(11), 17685-17703.
  • Paweł, G., & Magdalena, W. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10481-10503.
  • Phenomenex Inc. (n.d.).
  • Fogassy, E., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(18), 2715-2720.
  • BenchChem. (2025). An In-depth Technical Guide to the Structure and Stereochemistry of (+)-Dibenzoyl-D-tartaric Acid.
  • BenchChem. (2025).
  • Daicel Corporation. (2004). Method development with CHIRALPAK® IA.
  • Kovács, J., et al. (2018). Preparation of Enantiomerically Enriched P-Stereogenic Dialkyl-Arylphosphine Oxides via Coordination Mediated Optical Resolution. Molecules, 23(10), 2665.
  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
  • TCI Chemicals. (n.d.).
  • Shimadzu. (n.d.). C190-E170 Technical Report: Rapid Method Scouting of Chiral Compounds.
  • Li, G., et al. (2022). Turning Enantiomeric Relationships into Diastereomeric Ones: Self-Resolving α-Ureidophosphonates and Their Organocatalytic Enantioselective Synthesis. Journal of the American Chemical Society, 144(51), 23457–23468.
  • Asensio, A., et al. (2014). Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution. Beilstein Journal of Organic Chemistry, 10, 197-204.
  • Vedejs, E., & Jure, M. (2005). Recent Developments in Optical Resolution.
  • Cardillo, G., et al. (2022).

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Technical Support Center: Synthesis of Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this stereospecific synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

Introduction

The synthesis of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate, a valuable chiral building block, requires precise control of stereochemistry. The proximity of the amine and ester functionalities on the cyclohexane ring gives rise to specific side reactions that can compromise yield, purity, and stereochemical integrity. This guide will address the most common issues, their mechanistic origins, and practical solutions.

Troubleshooting Guide & FAQs

Issue 1: Epimerization at C1, leading to the undesired (1R,2R) or (1S,2S) diastereomer.

Question: My final product shows a significant percentage of the trans-diastereomer, not the desired cis-product. What is causing this loss of stereochemical purity?

Answer: The most probable cause is epimerization at the C1 position (the carbon bearing the carboxylate group). This is a common issue when synthesizing β-amino esters and can be promoted by both acidic and basic conditions.[1][2]

Mechanistic Insight: The hydrogen atom at C1 is acidic due to the electron-withdrawing effect of the adjacent ester group. In the presence of a base, this proton can be abstracted to form a planar enolate intermediate. Reprotonation of this enolate can occur from either face, leading to a mixture of diastereomers. Under thermodynamic control, the more stable trans product, where the bulky amino and ester groups are equatorial, is often favored.

Diagram: Mechanism of Base-Catalyzed Epimerization

Caption: Base-catalyzed epimerization at C1 via a planar enolate intermediate.

Troubleshooting Protocol:

  • Reagent Selection:

    • If using a strong base (e.g., for deprotonation or as a scavenger), opt for a non-nucleophilic, sterically hindered base and use it at low temperatures.

    • During workup, use a mild acidic wash (e.g., dilute citric acid or saturated ammonium chloride solution) instead of strong acids.

  • Temperature Control:

    • Maintain low temperatures throughout the reaction and workup, especially when basic or acidic reagents are present.

  • Reaction Time:

    • Minimize reaction times where epimerization is likely. Monitor the reaction closely by TLC or LC-MS to determine the point of maximum conversion of the starting material with minimal epimerization.

ParameterRecommendation for Minimizing Epimerization
Base Use non-nucleophilic, sterically hindered bases (e.g., DBU, DIPEA) in stoichiometric amounts.
Temperature Maintain reaction temperature at 0 °C or below if possible.
pH during Workup Neutralize carefully with mild acids (e.g., NH4Cl solution). Avoid prolonged exposure to strong acids or bases.
Issue 2: N-Acylation as a side reaction.

Question: I am observing a byproduct with a higher molecular weight, which seems to be the result of a reaction between my product and the starting material or an acylating agent. How can I prevent this?

Answer: N-acylation is a common side reaction where the nucleophilic amino group of the product attacks an activated carboxylic acid or an ester, leading to the formation of an amide.[3][4][5] This is particularly prevalent if the synthesis involves the activation of a carboxylic acid precursor.

Mechanistic Insight: The free amino group in your product is a potent nucleophile. If there is any unreacted activated carboxylic acid (e.g., an acid chloride or an active ester) or even under conditions that promote transamidation, the amine can attack the carbonyl carbon of the acylating species, forming a tetrahedral intermediate which then collapses to form a stable amide bond.

Diagram: N-Acylation Side Reaction

Nacylation reactant1 Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate (Nucleophile) product N-Acylated Byproduct (Amide) reactant1->product Nucleophilic Attack reactant2 Acylating Agent (e.g., Activated Carboxylic Acid) reactant2->product

Caption: Nucleophilic attack of the product's amine on an acylating agent.

Troubleshooting Protocol:

  • Order of Addition:

    • If your synthesis involves coupling a protected amino acid, ensure the complete consumption of the activating agent before the deprotection of the amino group.

    • Alternatively, add the amine slowly to the reaction mixture containing the acylating agent to maintain a low concentration of the amine.

  • Stoichiometry:

    • Use a slight excess of the amine component relative to the acylating agent to ensure the complete consumption of the latter.

  • Protecting Groups:

    • If possible, carry out the esterification step with the amino group protected (e.g., as a Boc-carbamate). The protecting group can then be removed in a final, clean step under conditions that do not promote N-acylation.

Issue 3: Intramolecular cyclization to form a lactam.

Question: I am losing a significant amount of my product and observing a lower molecular weight byproduct. Could this be lactam formation?

Answer: Yes, intramolecular cyclization of β-amino esters to form a δ-lactam is a potential side reaction, especially under thermal stress or in the presence of certain catalysts.[6][7][8]

Mechanistic Insight: The amino group can act as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a cyclic tetrahedral intermediate, which then eliminates ethanol to form the thermodynamically stable six-membered lactam ring. This reaction is often catalyzed by acids or bases and is favored at higher temperatures.

Diagram: Lactam Formation Pathway

lactam_formation start Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate intermediate Tetrahedral Intermediate start->intermediate Intramolecular Nucleophilic Attack product δ-Lactam Byproduct intermediate->product - EtOH

Caption: Intramolecular cyclization leading to δ-lactam formation.

Troubleshooting Protocol:

  • Temperature Control:

    • Avoid excessive heating during the reaction and purification steps. Distillation, if necessary, should be performed under high vacuum and at the lowest possible temperature.

  • pH Control:

    • Maintain a neutral pH wherever possible, as both strong acids and bases can catalyze lactamization.

  • Purification Method:

    • Opt for purification methods that do not require high temperatures, such as column chromatography over distillation.

Side ReactionKey Causal FactorsRecommended Preventative Measures
Epimerization Presence of strong acids or bases, elevated temperatures.[1][2]Use mild bases/acids, maintain low temperatures, minimize reaction times.
N-Acylation Excess acylating agent, premature deprotection of the amine.[3][4][5]Control stoichiometry, optimize order of addition, use protecting groups.
Lactam Formation High temperatures, presence of acid or base catalysts.[6][7][8]Avoid excessive heat, maintain neutral pH, choose appropriate purification methods.

References

  • Penso, M., Foschi, F., Pellegrino, S., Testa, A., & Gelmi, M. L. (2012). Diastereoselective Protocols for the Synthesis of 2,3-trans- and 2,3-cis-6-Methoxy-morpholine-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry, 77(7), 3454–3461. [Link]

  • Chem-Station. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. [Link]

  • Google Patents. (n.d.). Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • National Center for Biotechnology Information. (n.d.). Epimerisation in Peptide Synthesis. PubMed Central. [Link]

  • Scholarly Commons. (n.d.). EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. [Link]

  • National Center for Biotechnology Information. (n.d.). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. PubMed Central. [Link]

  • RSC Publishing. (n.d.). Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. Organic Chemistry Frontiers. [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. [Link]

  • Scribd. (n.d.). Acylation Reactions and Mechanisms. [Link]

  • ChemRxiv. (n.d.). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. [Link]

  • Organic Chemistry Portal. (n.d.). δ-Lactam synthesis. [Link]

  • Der Pharma Chemica. (n.d.). A review on various aspects of N-acylation reaction. Scholars Research Library. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. [Link]

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Technical Support Center: Optimization of Chiral Resolution of Ethyl 2-Aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the chiral resolution of ethyl 2-aminocyclohexane-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals engaged in the stereoselective synthesis and purification of this key chiral intermediate. Here, we address common challenges and frequently asked questions through a series of troubleshooting guides and detailed protocols, grounded in established scientific principles.

Introduction: The "Classical" Path to Enantiopurity

Ethyl 2-aminocyclohexane-1-carboxylate is a valuable chiral building block. As with many chiral compounds, obtaining a single enantiomer is often crucial for achieving the desired biological activity and avoiding off-target effects. While asymmetric synthesis is one route, chiral resolution of a racemic mixture remains a robust, scalable, and widely practiced method.[1]

The most common and industrially viable approach for resolving chiral amines is through the formation of diastereomeric salts.[1][2] This technique leverages a fundamental principle of stereochemistry: while enantiomers have identical physical properties, diastereomers do not.[3] By reacting the racemic amine with an enantiomerically pure chiral acid (the "resolving agent"), two diastereomeric salts are formed. These salts possess different solubilities, allowing one to be selectively crystallized and separated.[4][5][6]

This guide will walk you through the optimization of this process, from initial screening to final purification.

Section 1: Foundational FAQs - Getting Started

This section addresses the preliminary questions that form the basis of a successful resolution experiment.

Q1: What type of chiral resolving agent is best suited for a β-amino ester like ethyl 2-aminocyclohexane-1-carboxylate?

A1: For resolving basic compounds like amines, chiral acids are the resolving agents of choice. For primary and secondary amines, derivatives of tartaric acid are exceptionally effective and should be your primary candidates for initial screening.

  • Causality: The carboxyl groups of the acid form ionic bonds with the amino group of your compound. The rigid, chiral backbone of the tartaric acid derivative creates distinct three-dimensional lattices for the two diastereomeric salts, leading to significant differences in their crystal packing energy and, consequently, their solubility.

Resolving Agent Structure Rationale for Use
(+)-Dibenzoyl-D-tartaric acid ((+)-DBTA) AromaticThe bulky benzoyl groups often promote the formation of well-defined, stable crystals. It is a highly effective and commercially available resolving agent.[7]
(-)-Di-O,O'-p-toluoyl-L-tartaric acid ((-)-DPTTA) AromaticSimilar to DBTA, the toluoyl groups enhance crystallinity. Screening both D- and L-isomers of these agents is crucial, as one may provide significantly better separation.
(+)-Tartaric Acid AliphaticAs a smaller, more polar resolving agent, it can be effective in different solvent systems compared to its aromatic derivatives. It is also a more economical option for initial trials.[8]
(R)-(-)-Mandelic Acid AromaticA simpler aromatic chiral acid that can be effective and offers different steric and electronic properties for salt formation.

Q2: How do I select an appropriate solvent for the crystallization?

A2: Solvent selection is the most critical parameter in a diastereomeric salt resolution. The ideal solvent must satisfy a delicate balance: it should be a relatively poor solvent for the desired diastereomeric salt but a reasonably good solvent for the undesired one. This differential solubility is the basis for the separation.[5]

  • Expert Insight: You are not looking for a solvent that makes one salt completely insoluble and the other completely soluble. This scenario often leads to the precipitation of both salts or poor recovery. The goal is to create a state of supersaturation for the less soluble salt upon cooling, while the more soluble salt remains in the mother liquor.

Commonly used solvents for this purpose include alcohols (ethanol, methanol, isopropanol), ketones (acetone), esters (ethyl acetate), and nitriles (acetonitrile), often in combination with water or anti-solvents like ethers or hexanes.[9]

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section is structured to help you diagnose and solve specific problems you may encounter during your experiments.

Q3: I've mixed my racemic amine, resolving agent, and solvent, but no crystals have formed, even after cooling. What should I do?

A3: This is a common issue indicating that the solution is not supersaturated with respect to either diastereomeric salt. Here is a systematic troubleshooting workflow:

  • Verify Stoichiometry: Ensure you are using the correct molar equivalents. A 1:1 ratio of racemic amine to resolving agent is a good starting point, meaning a 0.5 molar equivalent of the resolving agent relative to the target enantiomer.

  • Increase Concentration: Your solution may be too dilute. Carefully evaporate a portion of the solvent under reduced pressure and attempt to cool the concentrated solution again.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can serve as nucleation sites.

    • Seeding: If you have a small amount of the desired diastereomeric salt from a previous experiment, add a single, tiny crystal ("seed crystal") to the solution. This provides a template for crystal growth.[6]

    • Ultrasonic Bath: Brief sonication can sometimes induce nucleation.

  • Add an Anti-Solvent: If the salt is too soluble in your current solvent, slowly add an "anti-solvent" (a solvent in which the salt is insoluble, e.g., diethyl ether or hexane if you are in ethanol) dropwise until the solution becomes faintly turbid. Then, warm the solution until it is clear again and allow it to cool slowly.

  • Re-evaluate Solvent Choice: If the above steps fail, the chosen solvent is likely inappropriate. The salt is too soluble. You must re-screen for a less polar solvent system.

Q4: I'm getting a low yield of my crystallized diastereomeric salt (<25%). How can I improve this?

A4: Low yield suggests that a significant amount of the desired, less-soluble salt is remaining in the mother liquor.

  • Root Cause Analysis: The primary cause is often suboptimal solvent composition or crystallization temperature. The solubility difference between the two diastereomers may not be sufficiently large under your current conditions.[5]

  • Solutions:

    • Optimize Cooling Profile: Slow, controlled cooling is paramount. A rapid temperature drop can cause the more soluble diastereomer to crash out, reducing the purity and apparent yield of the target salt. Experiment with cooling rates and final temperatures.[10]

    • Increase Stirring Time: Allow sufficient time for the crystallization to reach equilibrium. Stirring the slurry for several hours (or even overnight) at the final temperature can significantly increase the yield of the solid phase.[4]

    • Adjust Solvent/Anti-Solvent Ratio: Systematically vary the ratio of your solvent components. A small change in polarity can dramatically affect the solubility profile.

    • Check the Mother Liquor: Analyze the enantiomeric excess (e.e.) of the free amine remaining in the mother liquor. If it is highly enriched in the other enantiomer, your resolution is working, and you may simply need to start with a more concentrated solution to maximize the recovery of the less soluble salt.

Q5: The enantiomeric excess (e.e.) of my final, liberated amine is poor (<95%). How can I increase its purity?

A5: This is the most frequent optimization challenge. It indicates that the initial crystallization did not effectively separate the two diastereomers.

  • The Principle of Enrichment: It is rare to achieve >98% e.e. in a single crystallization step. The goal of the first step is enrichment. High optical purity is achieved through subsequent recrystallization.[11]

// Nodes Start [label="Low e.e. (<95%) in\nFinal Amine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckPurity [label="Was the crystallized\ndiastereomeric salt washed\nwith cold solvent?", fillcolor="#FBBC05", fontcolor="#202124"]; Recrystallize [label="Recrystallize the\nDiastereomeric Salt", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; CheckMotherLiquor [label="Analyze Mother Liquor\nfor e.e.", fillcolor="#FBBC05", fontcolor="#202124"]; Enriched [label="Mother Liquor is\nHighly Enriched in\nOther Enantiomer", fillcolor="#34A853", fontcolor="#FFFFFF"]; NotEnriched [label="Mother Liquor is\nNot Enriched", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rescreen [label="Separation is Inefficient.\nRe-screen Resolving Agent\nand/or Solvent.", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Success [label="Recrystallization is\nEffective. Repeat as\nneeded for desired purity.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges Start -> CheckPurity; CheckPurity -> Recrystallize [label=" Yes"]; CheckPurity -> Recrystallize [label="No. This is a critical error.\nWash crystals, then recrystallize."]; Recrystallize -> CheckMotherLiquor [label="After first crystallization"]; CheckMotherLiquor -> Enriched [label=" Result"]; CheckMotherLiquor -> NotEnriched [label=" Result"]; Enriched -> Success; NotEnriched -> Rescreen; } dot Caption: Troubleshooting workflow for low enantiomeric excess.

  • Solution Protocol:

    • Recrystallization: Take the filtered diastereomeric salt, which is enriched in the desired enantiomer, and dissolve it in a minimum amount of the same (or a slightly different) hot solvent system.

    • Slow Cooling: Allow the solution to cool slowly. The crystals that form will be of even higher diastereomeric purity.

    • Filtration and Washing: Filter the crystals and, critically, wash them with a small amount of ice-cold solvent. This removes residual mother liquor, which is the main source of the undesired diastereomer.

    • Repeat: This process can be repeated until the optical rotation of the salt no longer changes, indicating that diastereomeric purity has been reached.[11]

Q6: I'm getting an oil or a sticky gum instead of a crystalline solid. What is happening?

A6: This phenomenon, known as "oiling out," occurs when the diastereomeric salt precipitates from the solution as a liquid phase rather than a solid crystalline phase.

  • Causality: This typically happens for one of two reasons:

    • The melting point of your diastereomeric salt is lower than the temperature of the solution.

    • The salt is extremely soluble in the chosen solvent, and a very high concentration is causing it to separate as a concentrated liquid phase.

  • Solutions:

    • Change Solvent: This is the most effective solution. Move to a solvent system where the salt is less soluble. Often, switching from an alcohol (like ethanol) to an ester (ethyl acetate) or a ketone (acetone) can promote crystallinity.

    • Lower the Temperature: Try conducting the crystallization at a much lower temperature (e.g., 0 °C or -20 °C), provided your solvent allows.

    • Use a More Dilute Solution: While counterintuitive for yield, a more dilute solution can sometimes provide the necessary space and time for ordered crystal lattice formation instead of amorphous precipitation.

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: General Procedure for Diastereomeric Salt Crystallization

Chiral_Resolution_Workflow

  • Salt Formation: In a suitable flask, dissolve 1.0 equivalent of racemic ethyl 2-aminocyclohexane-1-carboxylate in a minimum amount of a heated solvent (e.g., 95% ethanol). In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent (e.g., (+)-DBTA) in the same hot solvent.

  • Mixing: Slowly add the resolving agent solution to the amine solution with stirring. If solids precipitate immediately, add more hot solvent until the solution is clear.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, proceed with the troubleshooting steps in Q3. Once crystals begin to form, it is often beneficial to continue stirring the resulting slurry at room temperature or below (e.g., 4 °C) for several hours to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small portion of ice-cold solvent to remove the mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight. At this stage, you have the diastereomerically enriched salt.

Protocol 2: Liberation of the Free Amine from the Salt
  • Dissolution: Suspend the dried diastereomeric salt in water or a mixture of water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[7]

  • Basification: While stirring vigorously, add a strong base (e.g., 2M NaOH or KOH solution) dropwise until the pH of the aqueous layer is greater than 12.[7] This deprotonates the amine and breaks the ionic bond with the resolving agent, which will dissolve in the aqueous layer as its sodium/potassium salt.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the liberated free amine into the organic layer. Repeat the extraction of the aqueous layer 2-3 times with fresh organic solvent to ensure complete recovery.[7]

  • Work-up: Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

Protocol 3: Determination of Enantiomeric Excess (e.e.)

Accurate determination of e.e. is non-negotiable. While polarimetry provides a quick check of optical activity, it is not a precise measure of purity.

  • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): This is the gold standard.[12] The amine must be analyzed on a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are often very effective for separating enantiomers of amino esters.[13] The relative area of the two enantiomer peaks allows for the precise calculation of e.e.

  • NMR Spectroscopy with Chiral Derivatizing Agents: An alternative method involves reacting the amine with a chiral derivatizing agent (like Mosher's acid chloride) to form diastereomers that can be distinguished by ¹H or ¹⁹F NMR.[14] The integration of specific, well-resolved peaks for each diastereomer is used to calculate the e.e.

References

  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
  • Santos, P. P., & Pinheiro, P. F.
  • Various Authors. (2023, September 27). Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing).
  • Various Authors. (2021, June 30).
  • Bosits, M. H., et al. (2022, December 19).
  • LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • Various Authors. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. PMC - NIH.
  • Various Authors. (2023, February 28). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design.
  • LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
  • LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • Wikipedia. Chiral resolution.
  • BioDuro. (2018, March 23).
  • Kukor, A. J., et al. (2023, March 28). Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. Reaction Chemistry & Engineering (RSC Publishing).
  • BenchChem. (2025). Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid.
  • Various Authors. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC - NIH.
  • ResearchGate.
  • Hof, R. (2015, February 2). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
  • Various Authors. Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents.
  • Bosits, M. H., et al. (2023, January 1). Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation.
  • Various Authors. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.

Sources

Technical Support Center: Stereochemical Integrity of Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate. This valuable chiral building block is susceptible to epimerization, a phenomenon that can compromise the stereochemical purity of your intermediates and final products, potentially impacting their biological activity and safety profiles. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you anticipate, identify, and prevent unwanted epimerization during your experiments.

Understanding the Challenge: The Science of Epimerization

Epimerization is the change in the configuration of one of several chiral centers in a molecule. In the case of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate, the stereocenters at both C1 (bearing the carboxylate group) and C2 (bearing the amino group) are of concern. However, the primary focus of this guide is the more common and often overlooked epimerization at the C1 position.

The underlying mechanism for this transformation is the deprotonation of the acidic proton at the alpha-carbon to the ester group (C1), forming a planar enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of diastereomers.

The primary driving force for epimerization is the thermodynamic stability of the resulting diastereomers. In substituted cyclohexanes, there is a strong preference for bulky substituents to occupy the equatorial position to minimize steric strain. The (1S,2R) isomer, with its specific arrangement of amino and ester groups, may not be the most thermodynamically stable configuration under all conditions.

Troubleshooting Guide: A Proactive Approach to Preventing Epimerization

This section is structured in a question-and-answer format to directly address common issues and observations you may encounter in the lab.

Q1: I've observed a new, unexpected peak in my chiral HPLC analysis after a reaction or during storage. Could this be an epimer?

A1: It is highly probable. The appearance of a new peak with the same mass but a different retention time on a chiral column is a classic indicator of diastereomer formation. Epimerization at either C1 or C2 would result in a diastereomer of your starting material.

To confirm:

  • Mass Spectrometry (MS): The new peak should have the same mass-to-charge ratio (m/z) as your starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire high-resolution ¹H and ¹³C NMR spectra. The presence of a second set of signals, particularly for the protons and carbons near the chiral centers, confirms the presence of a diastereomer. 2D NMR techniques like COSY and NOESY can be invaluable in assigning the relative stereochemistry of the new isomer.

Q2: My reaction involves a strong base. What are the risks of epimerization, and how can I mitigate them?

A2: Strong bases are a major culprit in promoting epimerization. Bases such as lithium diisopropylamide (LDA), sodium hydride (NaH), and potassium hydroxide (KOH) can readily deprotonate the alpha-proton at C1, initiating the epimerization process.

Mitigation Strategies:

  • Choice of Base: Whenever possible, opt for milder, non-nucleophilic bases. Sterically hindered bases like 2,4,6-collidine or proton sponge can be effective alternatives.

  • Temperature Control: Perform your reaction at the lowest possible temperature that allows for a reasonable reaction rate. Low temperatures decrease the rate of both the desired reaction and the undesired epimerization.

  • Reaction Time: Monitor your reaction closely and quench it as soon as it reaches completion to minimize the exposure time to basic conditions.

  • N-Protection: Protecting the amino group can influence the acidity of the C1 proton and the overall stability of the molecule. The choice of protecting group is critical (see FAQ section for more details).

Q3: I suspect my purification method is causing epimerization. Is this possible?

A3: Yes, certain purification techniques can contribute to epimerization:

  • Chromatography on Silica or Alumina: Standard silica gel can be slightly acidic and, in the presence of certain solvents, can promote epimerization. If you observe epimerization after chromatography, consider using a deactivated stationary phase (e.g., by treating with a triethylamine solution) or switching to a different purification method.

  • Distillation: High temperatures during distillation can provide the energy needed to overcome the activation barrier for epimerization, especially if basic or acidic impurities are present. Use the lowest possible temperature and pressure for distillation.

Q4: How does the choice of solvent affect the stereochemical stability of my compound?

A4: The polarity of the solvent can significantly influence the rate of epimerization. Polar aprotic solvents like DMF and DMSO can stabilize the charged enolate intermediate, thereby accelerating the rate of epimerization.

Recommendations:

  • Use Less Polar Solvents: When feasible, use less polar solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.

  • Solvent Purity: Ensure your solvents are anhydrous and free from acidic or basic impurities.

Frequently Asked Questions (FAQs)

  • Which stereocenter is more prone to epimerization, C1 or C2? The proton at the C1 position (alpha to the ester) is significantly more acidic than the proton at the C2 position. This is due to the electron-withdrawing effect of the carbonyl group and the ability of the resulting enolate to be resonance-stabilized. Therefore, epimerization at C1 is the more common and kinetically favored process.

  • What is the most thermodynamically stable diastereomer? In general, the diastereomer that allows both the amino and the ester groups to occupy equatorial or pseudo-equatorial positions in the chair conformation of the cyclohexane ring will be the most stable. The exact thermodynamic equilibrium will depend on the specific stereoisomer and any protecting groups present. For the parent 2-aminocyclohexane-1-carboxylate, the trans diastereomer where both substituents are in equatorial positions is generally the most stable.

  • How can I protect the amino group to prevent epimerization? N-protection is a common strategy. The choice of protecting group can have a significant impact:

    • Boc (tert-butyloxycarbonyl): The Boc group is widely used and is stable to many basic conditions. Its steric bulk can also influence the conformational preferences of the molecule.

    • Cbz (benzyloxycarbonyl): The Cbz group is also a robust protecting group, though it is typically removed under different conditions than the Boc group (hydrogenolysis).

    Protecting the amine can reduce its basicity and prevent it from acting as an internal catalyst for epimerization. However, the primary benefit is often to prevent unwanted side reactions at the nitrogen atom. The protection itself does not directly prevent deprotonation at C1 but can influence the overall electronic and steric environment.

  • What are the best analytical techniques to monitor for epimerization?

    • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for separating and quantifying diastereomers. A well-developed chiral HPLC method can provide baseline separation of all possible stereoisomers.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for detecting the presence of diastereomers. Diastereomers will have distinct chemical shifts for at least some of their nuclei. 2D NMR techniques can help in assigning the stereochemistry of the isomers.

    • Polarimetry: While not as definitive as chromatographic or spectroscopic methods, a change in the specific rotation of a sample can be an indicator of epimerization.

Experimental Protocols

Protocol 1: Chiral HPLC Method for the Analysis of Ethyl 2-Aminocyclohexane-1-carboxylate Diastereomers

This is a general starting point for method development. Optimization will be required for your specific mixture of diastereomers and analytical instrumentation.

  • Column: A polysaccharide-based chiral stationary phase (CSP) is a good starting point. Columns such as those based on cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H) have shown good selectivity for similar compounds.

  • Mobile Phase: A normal-phase mobile phase is often effective. A typical starting point would be a mixture of hexane and isopropanol (e.g., 90:10 v/v). The ratio can be adjusted to optimize resolution and retention time. Adding a small amount of an amine modifier, such as diethylamine (DEA), can improve peak shape for the free amine.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where the compound absorbs (e.g., 210-220 nm).

  • Temperature: Ambient.

Note: For N-protected derivatives, the optimal mobile phase and column may differ.

Protocol 2: General Procedure for Base-Mediated Reactions with Minimized Epimerization
  • Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent and Reagents: Use anhydrous solvents and high-purity reagents.

  • Cooling: Cool the reaction mixture to the desired low temperature (e.g., -78 °C using a dry ice/acetone bath) before adding the base.

  • Base Addition: Add the base slowly and dropwise to the reaction mixture with vigorous stirring to avoid localized high concentrations of base.

  • Reaction Monitoring: Monitor the reaction progress closely using a suitable technique (e.g., TLC or LC-MS).

  • Quenching: Once the reaction is complete, quench it promptly by adding a suitable proton source (e.g., a saturated aqueous solution of ammonium chloride).

  • Work-up: Perform the aqueous work-up at a low temperature to minimize exposure to potentially basic or acidic conditions for extended periods.

Visualizing the Process

Diagram 1: Epimerization Mechanism at C1

Epimerization cluster_start Starting Material cluster_intermediate Intermediate cluster_product Products Start Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate Enolate Planar Enolate Intermediate Start->Enolate Deprotonation (Base) Product1 Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate (Starting Material) Enolate->Product1 Reprotonation (Face A) Product2 Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate (Epimer) Enolate->Product2 Reprotonation (Face B)

Caption: Base-catalyzed epimerization at C1 via a planar enolate intermediate.

Diagram 2: Key Factors Influencing Epimerization

Factors cluster_increase Factors that Increase Epimerization cluster_decrease Factors that Decrease Epimerization Epimerization Epimerization Rate MildBase Mild Base Epimerization->MildBase LowTemp Low Temperature Epimerization->LowTemp NonpolarSolvent Less Polar Solvent Epimerization->NonpolarSolvent ShortTime Short Reaction Time Epimerization->ShortTime NProtection N-Protection Epimerization->NProtection StrongBase Strong Base StrongBase->Epimerization HighTemp High Temperature HighTemp->Epimerization PolarSolvent Polar Aprotic Solvent PolarSolvent->Epimerization LongTime Long Reaction Time LongTime->Epimerization

Caption: A summary of experimental factors that can either promote or suppress epimerization.

Summary of Critical Parameters

ParameterRecommendation for Minimizing EpimerizationRationale
Base Use weak, non-nucleophilic, sterically hindered bases (e.g., 2,4,6-collidine, DIPEA).Stronger bases increase the rate of deprotonation at C1.
Temperature Maintain the lowest possible reaction temperature.Reduces the kinetic rate of the epimerization reaction.
Solvent Use less polar, aprotic solvents (e.g., DCM, THF, Toluene).Polar solvents can stabilize the enolate intermediate, accelerating epimerization.
Reaction Time Monitor the reaction and quench promptly upon completion.Minimizes the time the compound is exposed to epimerization-promoting conditions.
N-Protection Consider protecting the amine group (e.g., with Boc or Cbz).Prevents the amine from acting as an internal base and can influence conformational stability.
Purification Use deactivated silica gel or alternative methods like crystallization. Avoid high temperatures during distillation.Acidic or basic surfaces and high heat can induce epimerization.

References

  • Epimerisation in Peptide Synthesis. Molecules2023 , 28(17), 6393. [Link]

  • Stereocontrolled synthesis and alkylation of cyclic beta-amino esters: asymmetric synthesis of a (-)-sparteine surrogate. Org. Biomol. Chem.2005 , 3, 2048-2050. [Link]

  • Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Relative Acidity of alpha-Hydrogens. Chemistry LibreTexts. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules2018 , 23(10), 2471. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. J. Am. Chem. Soc.1998 , 120(27), 6844–6852. [Link]

Technical Support Center: Beta-Amino Ester Synthesis Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the synthesis of β-amino esters, primarily via the aza-Michael addition. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, enabling you to diagnose and resolve issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing β-amino esters, and what is its mechanism?

The most common and atom-economical method for synthesizing β-amino esters is the aza-Michael addition , a type of conjugate addition.[1] In this reaction, a nitrogen nucleophile (typically a primary or secondary amine) adds to the β-carbon of an α,β-unsaturated ester (the Michael acceptor).[2]

The reaction can proceed with or without a catalyst. The amine can act as both the nucleophile and the base.[3] The general mechanism involves the nucleophilic attack of the amine on the electron-deficient β-carbon of the acrylate, forming a zwitterionic intermediate or enolate, which is then protonated (by solvent or another amine molecule) to yield the final β-amino ester.

Aza-Michael Addition Mechanism

Troubleshooting Guide

Problem 1: Low or No Product Yield / Slow Reaction Rate

Q: My aza-Michael addition is very slow or is giving me a low yield. What are the likely causes and how can I fix this?

A: Low conversion is a common issue that can typically be traced back to the reactivity of your substrates, the reaction conditions, or the presence of impurities.

Root Cause Analysis & Solutions:

  • Low Nucleophilicity of the Amine:

    • Explanation: The reaction rate is highly dependent on the nucleophilicity of the amine. Aromatic amines (e.g., aniline) are significantly less nucleophilic than aliphatic amines (e.g., butylamine) due to the delocalization of the nitrogen lone pair into the aromatic ring. Therefore, they react much more slowly.[4]

    • Solution: For less reactive amines, catalysis is often necessary.

      • Lewis Acid Catalysis: Lewis acids like InCl₃, Yb(OTf)₃, or sulfated zirconia can activate the α,β-unsaturated ester, making it more electrophilic and accelerating the reaction.[5][6]

      • Solvent Choice: Using polar protic solvents like water or methanol can increase the reaction rate by stabilizing the charged intermediate. Some studies report significant rate acceleration in water, even without a catalyst.[3]

      • Increase Temperature: If the reactants are stable, increasing the reaction temperature can overcome the activation energy barrier. Microwave-assisted synthesis can also dramatically reduce reaction times.[7]

  • Steric Hindrance:

    • Explanation: Bulky substituents on either the amine or the α,β-unsaturated ester can sterically hinder the approach of the nucleophile to the β-carbon, slowing down the reaction. For example, a β-substituted acrylate (like methyl crotonate) will react slower than methyl acrylate. Similarly, diisopropylamine will react slower than diethylamine.[8]

    • Solution:

      • Prolonged Reaction Time & Increased Temperature: Allow the reaction to run for a longer period or increase the temperature.

      • Use a Stronger Catalyst: A more potent Lewis acid may be required to sufficiently activate the sterically hindered Michael acceptor.

      • Consider an Alternative Synthesis Route: If steric hindrance is severe, a different synthetic strategy, such as a Mannich-type reaction, might be more effective.[9]

  • Unfavorable Reaction Equilibrium:

    • Explanation: The aza-Michael addition is a reversible reaction. In some cases, the equilibrium may not favor the product.

    • Solution: Use an excess of one of the reactants (usually the less expensive one, often the acrylate) to push the equilibrium towards the product side according to Le Châtelier's principle.

Summary of Reactivity Factors:

FactorHigh ReactivityLow ReactivityTroubleshooting Strategy
Amine Type Primary/Secondary AliphaticAromatic (Aniline), AmidesUse catalyst (Lewis acid), increase temperature, use polar protic solvent.
Steric Hindrance Unsubstituted amine & acrylateBulky groups on amine or acrylateIncrease reaction time/temperature, use a more active catalyst.
Acrylate EWG Ketone > Ester > AmideNitrileStronger activation (catalyst) may be needed for less activated acceptors.
Problem 2: Formation of Significant Side Products

Q: My reaction is messy, and I'm isolating multiple products. What are the common side reactions and how can I suppress them?

A: The most common side reactions in β-amino ester synthesis are the formation of a di-addition product (with primary amines), polymerization of the acrylate, and direct amidation at the ester carbonyl (1,2-addition).

Root Cause Analysis & Solutions:

  • Di-addition Product with Primary Amines:

    • Explanation: Primary amines can react twice with the acrylate. The first addition forms the desired β-amino ester (a secondary amine), which can then act as a nucleophile itself and react with a second molecule of the acrylate to form a tertiary amine di-adduct.[3]

    • Solution: This is primarily controlled by stoichiometry.

      • Use an Excess of the Amine: Employing a 2 to 5-fold excess of the primary amine relative to the acrylate will ensure that an acrylate molecule is statistically more likely to encounter a primary amine than the secondary amine product.

      • Control Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can favor the formation of the mono-adduct.[3]

side_reactions_diaddition Control of Mono- vs. Di-addition PrimaryAmine R-NH₂ MonoAdduct Mono-adduct (Desired Product) Acrylate1 Acrylate Acrylate1->MonoAdduct + R-NH₂ (k₁) Acrylate2 Acrylate DiAdduct Di-adduct (Side Product) Acrylate2->DiAdduct + Mono-adduct (k₂) note1 To favor Mono-adduct: • Use large excess of R-NH₂ • Lower reaction temperature note1->PrimaryAmine

Competition between mono- and di-addition.
  • Polymerization of the Acrylate:

    • Explanation: Acrylates are monomers that can undergo free-radical or anionic polymerization, especially at elevated temperatures or in the presence of basic initiators (like the amine itself). This leads to the formation of polyacrylate, consuming the starting material and complicating purification.

    • Solution:

      • Add an Inhibitor: For reactions requiring heat, add a small amount of a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT) to the acrylate.

      • Maintain Low Temperatures: Whenever possible, run the reaction at room temperature or below.

      • Avoid Strong Bases: If using a catalyst, avoid very strong, non-nucleophilic bases that can initiate anionic polymerization.

  • 1,2-Addition (Amidation):

    • Explanation: The α,β-unsaturated ester has two electrophilic sites: the β-carbon (soft electrophile) and the carbonyl carbon (hard electrophile). While amines are typically soft nucleophiles that preferentially attack the β-carbon (1,4-addition), a competing 1,2-addition to form an amide can sometimes occur, though it is less common for esters than for α,β-unsaturated ketones.[10]

    • Solution: This side reaction is generally minimized by the inherent preference of amines for conjugate addition. Conditions that favor thermodynamic control (longer reaction times, moderate temperatures) will favor the more stable 1,4-adduct.[10]

addition_comparison 1,4-Addition (Desired) vs. 1,2-Addition (Side Reaction) Start R₂NH α,β-Unsaturated Ester Product14 β-Amino Ester (1,4-Adduct - Thermodynamic Product) Start:e->Product14 Aza-Michael Addition (Favored for Amines) Product12 Amide + Alcohol (1,2-Adduct - Kinetic Product) Start:e->Product12 Nucleophilic Acyl Substitution (Less Common)

Comparison of 1,4- and 1,2-addition pathways.
Problem 3: Difficulty with Product Purification

Q: I've completed my reaction, but I'm struggling to isolate a pure product. How should I approach the workup and purification?

A: Purification of β-amino esters can be challenging due to the basicity of the product and the potential for similar polarities between the product and starting materials, especially if an excess of amine was used.

Root Cause Analysis & Solutions:

  • Removing Excess Amine:

    • Explanation: If an excess of a primary or secondary amine was used, its boiling point might be too high for easy removal by evaporation, and its polarity can be similar to the product, causing co-elution during column chromatography.

    • Solution: Acid-Base Extraction: This is the most effective method.

      • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

      • Wash the organic layer with a dilute acidic solution (e.g., 1 M HCl, 5% citric acid). The basic starting amine and the β-amino ester product will be protonated and move into the aqueous layer.

      • Discard the organic layer, which contains neutral impurities (like unreacted acrylate).

      • Basify the aqueous layer with a base (e.g., 1 M NaOH, saturated NaHCO₃) to a pH > 10. This deprotonates the ammonium salts.

      • Extract the aqueous layer multiple times with an organic solvent. The now neutral amine and β-amino ester will move back into the organic layer.

      • Combine the organic extracts, dry with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Product Instability (Hydrolysis):

    • Explanation: The ester functionality can be susceptible to hydrolysis, especially under strongly acidic or basic conditions during the workup.[11]

    • Solution:

      • Use mild acids and bases for extraction (e.g., saturated ammonium chloride instead of HCl, sodium bicarbonate instead of NaOH).

      • Minimize contact time with aqueous acidic/basic solutions. Perform extractions quickly and do not let layers sit for extended periods.

      • Ensure the final product is stored under anhydrous conditions.

  • Column Chromatography Issues:

    • Explanation: The basic amine functional group in the product can stick to silica gel, leading to peak tailing and poor separation.

    • Solution:

      • Deactivate the Silica: Add a small amount of a basic modifier, like triethylamine (~1%), to the eluent system (e.g., hexane/ethyl acetate). This will occupy the acidic sites on the silica gel, allowing the basic product to elute more cleanly.

      • Alternative Stationary Phase: If tailing is severe, consider using neutral alumina instead of silica gel for chromatography.

Experimental Protocols

Protocol 1: General Synthesis of Ethyl 3-(benzylamino)propanoate
  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (2.14 g, 20 mmol, 1.0 eq).

  • Reagent Addition: Cool the flask in an ice bath (0 °C). Add ethyl acrylate (2.20 g, 22 mmol, 1.1 eq) dropwise over 10 minutes with vigorous stirring. Note: The reaction is often exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). (See Protocol 2). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, proceed with purification as described in Protocol 3.

Protocol 2: Reaction Monitoring by TLC
  • Prepare TLC Plate: On a silica gel plate, spot the starting benzylamine (dissolved in ethyl acetate), ethyl acrylate, and a co-spot of both.

  • Sample Spotting: Every 30-60 minutes, take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on the plate.

  • Elution: Develop the plate in an appropriate solvent system (e.g., 20% ethyl acetate in hexane with 1% triethylamine).

  • Visualization: Visualize the spots under a UV lamp (if applicable) and/or by staining with a potassium permanganate solution. The product should appear as a new spot, and the intensity of the starting material spots should decrease over time. The reaction is complete when the limiting reagent spot has disappeared.

Protocol 3: Purification via Acid-Base Extraction and Chromatography
  • Initial Dilution: Dilute the crude reaction mixture with 50 mL of ethyl acetate.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl (2 x 25 mL). This step removes the basic product and unreacted benzylamine from the organic layer.

  • Basification: Combine the aqueous layers and cool in an ice bath. Slowly add 6 M NaOH until the pH is ~11.

  • Extraction: Extract the basic aqueous layer with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Column Chromatography: If further purification is needed, purify the crude oil by flash column chromatography on silica gel, using a gradient of 5% to 20% ethyl acetate in hexane containing 1% triethylamine as the eluent.

troubleshooting_workflow Start Start Beta-Amino Ester Synthesis CheckTLC Reaction Complete? Start->CheckTLC LowYield Problem: Low Yield / Slow Rate CheckTLC->LowYield No Workup Proceed to Workup & Purification CheckTLC->Workup Yes TroubleshootYield • Check amine reactivity • Add catalyst (Lewis Acid) • Increase temperature • Check for steric hindrance LowYield->TroubleshootYield SideProducts Problem: Side Products TroubleshootSideRxn • Adjust stoichiometry (excess amine for mono-adduct) • Lower temperature • Add polymerization inhibitor SideProducts->TroubleshootSideRxn PurificationFail Purification Issues? Workup->PurificationFail PurificationFail->SideProducts Yes (Messy Crude) PureProduct Obtain Pure Product PurificationFail->PureProduct No TroubleshootPurification • Use acid-base extraction • Add Et₃N to column eluent • Avoid harsh pH to prevent hydrolysis PurificationFail->TroubleshootPurification Yes (During Purification) TroubleshootYield->Start Optimize & Retry TroubleshootSideRxn->Start Optimize & Retry TroubleshootPurification->Workup Optimize

Troubleshooting Workflow for Beta-Amino Ester Synthesis.

References

  • Genest, A., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Progress in Polymer Science, 72, 61-110. Available at: [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Available at: [Link]

  • Pandey, G., et al. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 17, 2585-2652. Available at: [Link]

  • Reddy, B. M., et al. (2008). An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. Catalysis Letters, 126, 413-418. Available at: [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Available at: [Link]

  • Escalante, J., et al. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), 340-347. Available at: [Link]

  • S. V. Ryabukhin, A. S. Plaskon, D. M. Volochnyuk, A. A. Tolmachev. (2007). Aza-Michael reaction: achievements and prospects. Russian Chemical Reviews, 76(8), 735–757. Available at: [Link]

  • Taylor & Francis Online. (2021). Efficient protocol for Aza-Michael addition of N-heterocycles to α,β-unsaturated compound using [Ch]OH and [n-butyl urotropinium]OH as basic ionic liquids in aqueous/solvent free conditions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Available at: [Link]

  • Zhang, T., et al. (2019). Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β2,3,3‐Amino Acids. Angewandte Chemie International Edition, 58(35), 12150-12154. Available at: [Link]

  • Waters Corporation. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Available at: [Link]

  • ResearchGate. (2015). The formation and hydrolysis of the active ester made from α-amino acid... Available at: [Link]

Sources

Technical Support Center: Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis, purification, and analysis of this chiral building block. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity and success of your work.

I. Understanding the Synthetic Landscape and Potential Impurities

The most common synthetic route to ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate involves a multi-step process that begins with the hydrogenation of an aromatic precursor, followed by isomer separation and chiral resolution. Each of these stages presents opportunities for the introduction of impurities that can impact the quality and reactivity of the final product.

A Plausible Synthetic Pathway

A widely adopted strategy for synthesizing the target molecule is outlined below. Understanding this pathway is the first step in anticipating potential impurities.

Synthetic_Pathway A Ethyl Anthranilate B Racemic cis/trans Ethyl 2-Aminocyclohexane-1-carboxylate A->B Catalytic Hydrogenation (e.g., Ru/C or Rh/C) C Racemic cis Ethyl 2-Aminocyclohexane-1-carboxylate B->C Isomer Separation (e.g., Column Chromatography) D Diastereomeric Salts C->D Chiral Resolution (e.g., with L-tartaric acid) E Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate D->E Salt Breaking & Purification

A plausible synthetic route to the target compound.

II. Troubleshooting Guide: A-Q&A Approach

This section addresses specific issues you may encounter during your experiments, providing step-by-step guidance for diagnosis and resolution.

Question 1: My NMR spectrum shows more signals than expected, suggesting the presence of isomers. How can I identify them?

Answer:

The presence of unexpected signals in your NMR spectrum is a strong indicator of isomeric impurities, most commonly the trans-diastereomer. Here’s how you can dissect the spectrum:

  • Distinguishing cis and trans Isomers: The key to differentiating cis and trans isomers of 2-aminocyclohexane-1-carboxylate lies in the coupling constants (J-values) of the protons at the C1 and C2 positions of the cyclohexane ring.

    • cis-Isomer (desired): In the more stable chair conformation, the protons at C1 and C2 will have an axial-equatorial or equatorial-axial relationship, resulting in a smaller coupling constant, typically in the range of 3-5 Hz.

    • trans-Isomer (impurity): The more stable diequatorial conformation of the trans-isomer places the C1 and C2 protons in an axial-axial relationship, leading to a much larger coupling constant, usually around 10-13 Hz.

  • 1H NMR Analysis Protocol:

    • Acquire a high-resolution 1H NMR spectrum of your sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

    • Identify the multiplet corresponding to the proton at C1 (adjacent to the ester).

    • Carefully analyze the coupling pattern of this signal to determine the J-value for its interaction with the proton at C2.

    • A smaller J-value is indicative of your desired cis-isomer, while a larger J-value suggests the presence of the trans-isomer.

  • 13C NMR as a Supporting Tool: While 1H NMR is more definitive for cis/trans determination, 13C NMR can provide complementary information. The chemical shifts of the ring carbons can differ slightly between the two isomers due to the different steric environments of the substituents.

Question 2: My chiral HPLC analysis shows two or more peaks. What are they, and how can I improve the enantiomeric purity?

Answer:

Multiple peaks in a chiral HPLC chromatogram indicate the presence of more than one stereoisomer. For ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate, these are likely the undesired enantiomer and/or diastereomers.

  • Identifying the Peaks:

    • Enantiomer: The other peak with a similar retention time to your product is likely the (1R,2S)-enantiomer.

    • Diastereomers: Peaks with significantly different retention times could be the trans-diastereomers, (1R,2R) and (1S,2S).

  • Improving Enantiomeric Purity through Chiral Resolution: If you are seeing significant amounts of the undesired enantiomer, your chiral resolution step needs optimization. This typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

    • Protocol for Chiral Resolution:

      • Dissolve your racemic cis-ethyl 2-aminocyclohexane-1-carboxylate in a suitable solvent (e.g., ethanol).

      • Add a solution of a chiral resolving agent, such as L-tartaric acid, in the same solvent. The molar ratio is crucial and may require optimization.[1]

      • Allow the diastereomeric salts to crystallize. One diastereomer will be less soluble and will precipitate out.

      • Collect the crystals by filtration.

      • Liberate the free amine from the salt by treatment with a base (e.g., aqueous sodium bicarbonate) and extract the desired enantiomerically enriched ester into an organic solvent.

      • Analyze the enantiomeric purity of the product by chiral HPLC.

  • Troubleshooting Chiral HPLC Separations:

    • Poor Resolution: Adjust the mobile phase composition. For polysaccharide-based chiral stationary phases, varying the alcohol modifier (e.g., isopropanol, ethanol) and its concentration in the hexane mobile phase can significantly impact resolution.[2]

    • Peak Tailing: This can be due to interactions of the amine with the silica support. Adding a small amount of a basic modifier like diethylamine to the mobile phase can often improve peak shape.

    • Inconsistent Retention Times: Ensure the column is properly equilibrated with the mobile phase before each injection. Temperature fluctuations can also affect retention times, so use a column oven for better control.

Question 3: I'm observing a gradual loss of purity in my stored sample. What is the likely degradation product?

Answer:

The most probable degradation pathway for ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, (1S,2R)-2-aminocyclohexane-1-carboxylic acid.

  • Mechanism of Hydrolysis: This reaction can be catalyzed by both acid and base and is promoted by the presence of water.

  • Detection of the Hydrolysis Product:

    • TLC Analysis: The carboxylic acid is significantly more polar than the ester. A simple TLC analysis will show a new spot with a lower Rf value.

    • HPLC Analysis: In a reverse-phase HPLC method, the carboxylic acid will elute earlier than the ester.

    • NMR Spectroscopy: The characteristic triplet and quartet of the ethyl group in the 1H NMR spectrum will disappear, and the carboxylic acid proton may be visible as a broad singlet at a downfield chemical shift (typically >10 ppm), although this can exchange with D₂O.

  • Prevention of Hydrolysis:

    • Store the compound in a tightly sealed container in a cool, dry place.

    • Use anhydrous solvents for any reactions or formulations.

    • Avoid exposure to acidic or basic conditions during storage. The hydrolytic stability of esters is often pH-dependent.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities I should be aware of?

A1: The most common process-related impurities are summarized in the table below:

ImpurityOriginRecommended Analytical Technique
Ethyl anthranilateIncomplete hydrogenation of the starting material.GC-MS, HPLC-UV
Partially hydrogenated intermediatesIncomplete hydrogenation.GC-MS, LC-MS
trans-DiastereomersFormation during hydrogenation.1H NMR, HPLC
(1R,2S)-EnantiomerIncomplete chiral resolution.Chiral HPLC
Chiral resolving agent (e.g., L-tartaric acid)Incomplete removal after salt breaking.HPLC, Ion Chromatography

Q2: Can epimerization occur, leading to the formation of the trans-isomer from the cis-isomer?

A2: Yes, epimerization at the C1 position (the carbon bearing the ester group) is a possibility, especially under basic conditions. The proton at this position is acidic and can be abstracted by a base to form an enolate intermediate, which can then be protonated from either face to give a mixture of cis and trans isomers. It is therefore crucial to use mild basic conditions during workup and purification.

Q3: What are the best methods for purifying the final product?

A3: A combination of techniques is often necessary:

  • Removal of the Resolving Agent: After breaking the diastereomeric salt with a base, thorough washing of the organic layer with water or a mild aqueous base is essential to remove the chiral resolving agent.

  • Column Chromatography: If significant amounts of the trans-isomer or other non-isomeric impurities are present, column chromatography on silica gel can be an effective purification method. The polarity difference between the cis and trans isomers is often sufficient for separation.[3]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for improving both chemical and enantiomeric purity.

IV. Visualizing the Troubleshooting Process

To aid in diagnosing purity issues, the following decision tree can be used:

Troubleshooting_Workflow start Purity Issue Detected q1 What analytical technique shows the impurity? start->q1 nmr NMR q1->nmr NMR hplc Chiral HPLC q1->hplc Chiral HPLC other Other (TLC, LC-MS) q1->other Other q2_nmr What are the characteristics of the impurity signals? nmr->q2_nmr q2_hplc How many extra peaks and what are their retention times? hplc->q2_hplc large_j Large J-coupling (10-13 Hz) q2_nmr->large_j Coupling Constants aromatic_signals Aromatic signals present q2_nmr->aromatic_signals Chemical Shifts no_ethyl Absence of ethyl group signals q2_nmr->no_ethyl Signal Disappearance res_trans Likely trans-diastereomer. Action: Optimize isomer separation. large_j->res_trans res_sm Likely unreacted starting material. Action: Optimize hydrogenation. aromatic_signals->res_sm res_hydrolysis Likely hydrolysis product. Action: Ensure anhydrous conditions. no_ethyl->res_hydrolysis one_peak One extra peak with similar retention time q2_hplc->one_peak Peak Pattern multiple_peaks Multiple peaks with different retention times q2_hplc->multiple_peaks Peak Pattern res_enantiomer Likely undesired enantiomer. Action: Optimize chiral resolution. one_peak->res_enantiomer res_diastereomers Likely diastereomers and/or other impurities. Action: Combine NMR and LC-MS for identification. multiple_peaks->res_diastereomers

A decision tree for troubleshooting impurity issues.

V. References

  • Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. PubMed. Available at: [Link]

  • Comparison of catalytic performance of supported ruthenium and rhodium for hydrogenation of 9-ethylcarbazole for hydrogen storage applications. Energy & Environmental Science (RSC Publishing). Available at: [Link]

  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • Separation and purification of cis and trans isomers. Google Patents. Available at:

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

Sources

Technical Support Center: Deprotection of N-Protected Ethyl 2-Aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenges related to the N-deprotection of ethyl 2-aminocyclohexane-1-carboxylate derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter common issues during this critical synthetic step. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate these complexities.

General Troubleshooting Workflow

Before diving into issues specific to a protecting group, it's crucial to have a systematic approach to troubleshooting. An incomplete or messy deprotection reaction is often due to a handful of common culprits. Our recommended workflow encourages a logical, step-by-step investigation.

G start Problem Identified: Incomplete Deprotection or Multiple Side Products check_tlc 1. Confirm Reaction Status - Monitor by TLC/LC-MS - Compare with starting material start->check_tlc reagents 2. Verify Reagent Quality - Acid/Base fresh? - Solvent anhydrous? - Catalyst active? check_tlc->reagents conditions 3. Review Reaction Conditions - Correct temperature? - Sufficient reaction time? - Proper atmosphere (e.g., H₂)? reagents->conditions diagnosis 4. Diagnose Issue conditions->diagnosis incomplete Incomplete Reaction: - Increase reagent equivalents - Extend reaction time - Increase temperature diagnosis->incomplete Stalled side_products Side Products Formed: - Lower temperature - Add scavenger - Change solvent/reagent diagnosis->side_products Impure no_reaction No Reaction: - Check catalyst activity - Confirm reagent identity - Re-evaluate chosen method diagnosis->no_reaction No Change

Caption: General troubleshooting workflow for deprotection reactions.

Protecting Group-Specific Troubleshooting (Q&A)

N-Boc (tert-Butoxycarbonyl) Deprotection Issues

The Boc group is prized for its stability in basic and nucleophilic conditions but is readily cleaved by acid.[1][2] However, the presence of an ethyl ester on the same molecule requires careful selection of acidic conditions to avoid unwanted side reactions.

Q1: My N-Boc deprotection with Trifluoroacetic Acid (TFA) is slow and incomplete. What's going wrong?

A1: Incomplete deprotection is a common issue and can stem from several factors:

  • Insufficient Acid: While a 20-50% solution of TFA in a solvent like Dichloromethane (DCM) is standard, sterically hindered substrates or certain conformations of the cyclohexyl ring might require stronger conditions or longer reaction times.[3]

  • Presence of Water: Trace amounts of water can reduce the effective acidity of the medium, slowing down the deprotection. Ensure you are using anhydrous solvents and fresh TFA.[3]

  • Reaction Temperature: Most Boc deprotections are run at 0°C to room temperature.[3][4] If the reaction is sluggish, allowing it to slowly warm to room temperature and stirring for 2-4 hours can often drive it to completion.

Q2: After my TFA deprotection, I see a significant amount of a byproduct that I suspect is the hydrolyzed ester (the carboxylic acid). How can I prevent this?

A2: This is a classic selectivity challenge. While esters are generally more stable to acid than carbamates, prolonged exposure to strong, wet acid can cause hydrolysis.

  • Use Anhydrous HCl: A very common and effective alternative is using a saturated solution of anhydrous HCl gas in a non-protic solvent like dioxane or diethyl ether.[3] 4M HCl in dioxane is a standard reagent for this purpose and is often much milder towards esters than TFA/water mixtures.

  • Minimize Reaction Time: Monitor the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). As soon as the starting material is consumed, proceed with the workup immediately to prevent over-exposure of the product to the acidic medium.

  • Anhydrous Conditions: As mentioned, ensure your solvent and TFA are dry. Water is required for the hydrolysis mechanism, so its exclusion is key to preserving the ester.

Q3: I'm concerned about the formation of t-butyl cation side products. Should I use a scavenger?

A3: Yes, absolutely. During the acid-catalyzed cleavage, a stable t-butyl cation is formed.[1][2][5] This cation is a potent electrophile and can alkylate the newly liberated amine or other nucleophilic sites.

  • Recommended Scavengers: Anisole or thioanisole (typically 5% v/v) are excellent scavengers. They are electron-rich aromatic compounds that readily trap the t-butyl cation, preventing it from reacting with your desired product.

  • Mechanism of Action: The scavenger intercepts the carbocation, undergoing a Friedel-Crafts alkylation reaction, which is much faster than the undesired alkylation of your product amine.

Condition Primary Issue Recommended Solution Key Consideration
20-50% TFA in DCMIncomplete ReactionIncrease reaction time; ensure anhydrous conditions.Monitor closely to avoid ester hydrolysis.
20-50% TFA in DCMEster HydrolysisSwitch to 4M HCl in dioxane.HCl in dioxane is commercially available or can be prepared by bubbling HCl gas through the solvent.
Any Acidic ConditionUnidentified Side ProductsAdd 5% (v/v) anisole or triethylsilane as a scavenger.Scavengers are crucial for clean reactions.
Thermal DeprotectionAcid-Sensitive GroupsReflux in a solvent like dioxane or toluene.[2][3]This is a less common, harsher method but can be effective if acidic methods fail.
N-Cbz (Carboxybenzyl) Deprotection Issues

The Cbz group is stable to acidic and basic conditions but is typically removed by catalytic hydrogenolysis.[6] This method is generally very clean, yielding toluene and carbon dioxide as byproducts.[6]

Q1: My Cbz deprotection by hydrogenolysis (H₂, Pd/C) is very slow or has stalled completely. What could be the cause?

A1: This is almost always due to catalyst poisoning or poor setup.

  • Catalyst Poisoning: Palladium catalysts are notoriously sensitive to poisons. Trace amounts of sulfur compounds (e.g., from reagents like thioanisole used in a previous step), halides, or strong coordinating ligands can deactivate the catalyst surface. Ensure your substrate is thoroughly purified before attempting hydrogenolysis.

  • Catalyst Quality & Loading: Use a fresh, high-quality Pd/C catalyst. A loading of 5-10 mol% is typical. For difficult substrates, a Pearlman's catalyst (Pd(OH)₂/C) can be more effective.

  • Hydrogen Delivery: Ensure the system is properly purged of air and a positive pressure of hydrogen (from a balloon or a Parr hydrogenator) is maintained. Vigorous stirring is essential to ensure good mixing of the substrate, catalyst, and hydrogen gas.

  • Solvent Choice: Alcohols like methanol or ethanol are excellent solvents for hydrogenolysis as they readily dissolve both the substrate and hydrogen.

Q2: Can I perform the Cbz deprotection without hydrogen gas? I don't have access to a hydrogenation setup.

A2: Yes, transfer hydrogenolysis is an excellent and convenient alternative.

  • Reagents: Instead of H₂ gas, a hydrogen donor is used. Common donors include ammonium formate, cyclohexene, or 1,4-cyclohexadiene in the presence of Pd/C.

  • Procedure: The reaction is typically run at or above room temperature in a solvent like methanol. The donor molecule transfers hydrogen to the catalyst surface, which then effects the deprotection. This method avoids the need for specialized pressure equipment.[6]

Q3: My molecule contains other reducible functional groups. Will hydrogenolysis affect them?

A3: This is a valid concern. Standard hydrogenolysis conditions can reduce functional groups like alkenes, alkynes, azides, and nitro groups.[7]

  • Selective Deprotection: If you have other reducible groups, hydrogenolysis may not be suitable. In such cases, alternative Cbz deprotection methods can be considered, such as using strong Lewis acids (e.g., HBr in acetic acid), though these are harsh and may compromise the ethyl ester.[6] A nucleophilic deprotection using 2-mercaptoethanol has also been reported for sensitive substrates.[8] It is crucial to evaluate the orthogonality of your protecting groups.[6]

N-Fmoc (9-Fluorenylmethoxycarbonyl) Deprotection Issues

The Fmoc group is base-labile and is typically removed with a solution of a secondary amine, like piperidine, in a polar aprotic solvent.[9][10]

Q1: My Fmoc deprotection with 20% piperidine in DMF seems incomplete. Should I just increase the reaction time?

A1: While extending the time might help, incomplete Fmoc removal can also be due to aggregation or steric hindrance.

  • Solvent Polarity: The deprotection mechanism proceeds via a β-elimination, which is faster in polar solvents like DMF or NMP.[9][10] If your substrate has poor solubility, the reaction can be slow.

  • Alternative Bases: If piperidine is proving inefficient, other bases can be used. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a stronger, non-nucleophilic base that can be effective, often used in lower concentrations (e.g., 2% DBU, 2% piperidine in DMF).

Q2: After deprotection, I have a major byproduct identified as a dibenzofulvene (DBF) adduct. How do I prevent this?

A2: The Fmoc deprotection mechanism liberates the highly reactive electrophile dibenzofulvene.[9][10][11] The piperidine in the deprotection solution acts as both the base and the scavenger for this byproduct.

  • Ensure Sufficient Piperidine: Using a standard 20% v/v solution of piperidine in DMF is critical.[9][10] The large excess ensures that any liberated DBF is immediately trapped by piperidine rather than reacting with your deprotected amine product.

  • Post-Deprotection Wash: If adduct formation is still an issue, consider a wash step with a solution containing a scavenger like tris(2-aminoethyl)amine after the initial deprotection to capture any residual DBF.[10]

G cluster_0 Fmoc Deprotection & Side Reaction Fmoc_NHR Fmoc-Protected Amine Intermediate Carbanion Intermediate Fmoc_NHR->Intermediate + Piperidine Piperidine Piperidine (Base) Piperidine->Fmoc_NHR DBF Dibenzofulvene (DBF) (Reactive Electrophile) Intermediate->DBF β-elimination Product Deprotected Amine (H₂N-R) Intermediate->Product Adduct_Good DBF-Piperidine Adduct (Desired Path) DBF->Adduct_Good + Excess Piperidine Adduct_Bad DBF-Amine Adduct (Side Product) DBF->Adduct_Bad + Product (H₂N-R) Piperidine_Scav Piperidine (Scavenger) Piperidine_Scav->DBF

Caption: Desired scavenging of dibenzofulvene by piperidine.

Frequently Asked Questions (FAQs)

Q: How do I properly monitor the progress of my deprotection reaction? A: Thin Layer Chromatography (TLC) is the most common and effective method. Co-spot your reaction mixture with your starting material. The disappearance of the starting material spot and the appearance of a new, typically more polar (lower Rf), spot corresponding to the free amine indicates the reaction is proceeding. Staining with ninhydrin is excellent for visualizing the free amine product, which will usually appear as a purple or yellow spot.

Q: My final product is difficult to purify. What are some common strategies? A: The product, ethyl 2-aminocyclohexane-1-carboxylate, is a free amine, which can be tricky.

  • Acid/Base Extraction: After the reaction, you can often perform an acid/base workup. Extract your product into an aqueous acid layer (e.g., 1M HCl), wash the organic layer to remove non-basic impurities, and then re-basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract your purified amine back into an organic solvent.

  • Salt Formation: If the free amine is an oil or difficult to handle, consider isolating it as a salt (e.g., hydrochloride or trifluoroacetate). This can often provide a stable, crystalline solid that is easier to purify and store.

  • Silica Gel Chromatography: If chromatography is necessary, be aware that free amines can streak on silica gel. Pre-treating the silica with a small amount of triethylamine (e.g., 1% in the eluent) or using a specialized basic alumina can lead to much better separation.

Q: Can I deprotect a Boc and a Cbz group in the same molecule orthogonally? A: Yes, this is a classic orthogonal protection strategy. The Boc group can be selectively removed with acid (like TFA or HCl in dioxane) while the Cbz group remains intact.[2] Subsequently, the Cbz group can be removed by hydrogenolysis, leaving other functional groups untouched. This selectivity is fundamental in complex multi-step syntheses like peptide synthesis.[1]

Detailed Experimental Protocols

Protocol 1: Standard N-Boc Deprotection with HCl in Dioxane
  • Setup: Dissolve the N-Boc protected ethyl 2-aminocyclohexane-1-carboxylate (1.0 eq) in anhydrous 1,4-dioxane (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: To the stirring solution at room temperature, add a solution of 4M HCl in 1,4-dioxane (4.0-5.0 eq).

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate, stain with ninhydrin).

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. The resulting solid or oil is the hydrochloride salt of the product. It can be used as is or neutralized by dissolving in DCM and washing with a saturated aqueous NaHCO₃ solution. The organic layer is then dried over Na₂SO₄, filtered, and concentrated to yield the free amine.

Protocol 2: Standard N-Cbz Deprotection via Hydrogenolysis
  • Setup: Dissolve the N-Cbz protected ethyl 2-aminocyclohexane-1-carboxylate (1.0 eq) in methanol (approx. 0.1 M). Add Palladium on carbon (10% w/w, 5-10 mol%).

  • Reaction: Seal the flask and carefully purge with nitrogen, followed by hydrogen gas (a balloon is sufficient for small scale). Stir the suspension vigorously under a positive pressure of hydrogen at room temperature for 2-16 hours.

  • Monitoring: Monitor the reaction by TLC. The product amine is more polar than the starting material.

  • Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional methanol. Combine the filtrates and concentrate under reduced pressure to yield the crude product. Further purification can be done via extraction or chromatography if necessary.

References

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. Methods in Molecular Biology, vol 35. Humana Press. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Available at: [Link]

  • Reddit. (2022). r/Chempros: Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]

  • Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). Cbz, Alloc, and methyl carbamate protected amines can be readily deprotected by treatment with 2-mercaptoethanol. Organic Letters, 24, 3736-3740. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Available at: [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Available at: [Link]

  • Friede, M., et al. (1992). Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry. Peptide Research, 5(3), 145-7. Available at: [Link]

  • ResearchGate. (2016). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Available at: [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

  • Glen Research. (n.d.). Deprotection Guide. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Available at: [Link]

  • ResearchGate. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Available at: [Link]

  • PubMed. (1993). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Available at: [Link]

  • ACS Omega. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Available at: [Link]

  • ResearchGate. (2015). Methods for Removing the Fmoc Group. Available at: [Link]

  • ResearchGate. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Available at: [Link]

Sources

Technical Support Center: Scaling Up Enantioselective Synthesis of β-Amino Esters

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the enantioselective synthesis of β-amino esters. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of synthesizing these vital chiral building blocks, particularly when transitioning from bench-scale experiments to larger-scale production. β-amino acids and their ester derivatives are crucial components in numerous pharmaceuticals, including antiviral and anticancer agents, making their efficient and stereocontrolled synthesis a significant challenge in modern chemistry.[1]

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions, grounded in mechanistic principles and practical field experience.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are critical for planning and scaling up your synthesis.

Q1: What are the principal catalytic strategies for synthesizing chiral β-amino esters, and how do they compare for scalability?

A1: The most prominent methods involve generating a carbon-carbon or carbon-nitrogen bond under the influence of a chiral controller. The main strategies include:

  • Asymmetric Mannich Reaction: This is a powerful and widely used three-component reaction involving an aldehyde, an amine, and a ketone enolate equivalent (like a silyl ketene acetal).[2] It is often catalyzed by chiral organocatalysts or metal complexes. Organocatalytic versions are particularly attractive for scale-up due to their lower sensitivity to air and moisture compared to some metal catalysts.[2]

  • Michael Addition (Aza-Michael Reaction): This involves the conjugate addition of a nitrogen nucleophile (like an amine or carbamate) to an α,β-unsaturated ester.[3] The stereocontrol can be achieved using chiral catalysts or by employing a chiral auxiliary on the nitrogen nucleophile or the unsaturated ester.[4]

  • Asymmetric Hydrogenation: This method typically involves the hydrogenation of a β-amino-α,β-unsaturated ester (an enamine ester) using a chiral metal catalyst, often based on rhodium or ruthenium with chiral phosphine ligands.[1][5] This approach can be highly efficient and provide excellent enantioselectivity, making it suitable for industrial applications.

StrategyPros for Scale-UpCons for Scale-UpTypical Catalysts
Asymmetric Mannich High atom economy (three-component), convergent, broad substrate scope.[2][6]Can be sensitive to stoichiometry and addition rates; imine stability can be an issue.Chiral Brønsted acids, Proline derivatives, Chiral Metal-BINOL complexes.[2]
Michael Addition Generally mild reaction conditions; can use simple starting materials.Can be reversible; potential for side reactions like polymerization.Chiral Lewis acids, Bifunctional organocatalysts (e.g., thioureas).
Asymmetric Hydrogenation Very high enantioselectivities achievable; low catalyst loadings possible; well-established technology.Requires specialized high-pressure equipment; catalyst can be expensive and sensitive to impurities.Rh-DuPhos, Ru-BINAP.[1][5]

Q2: How do I select between a chiral auxiliary-based approach and a catalytic asymmetric approach?

A2: The choice depends on factors like the stage of development, required scale, cost, and the availability of downstream processing capabilities.

  • Chiral Auxiliary Approach: A chiral auxiliary is a stereogenic group temporarily attached to the substrate to direct the stereochemical outcome of a reaction.[7] Evans' oxazolidinones and pseudoephedrine are classic examples.[4][7]

    • When to use: Excellent for early-stage synthesis or when needing a robust, reliable method for a specific substrate. They often provide high diastereoselectivity and predictable outcomes.

    • Causality: The auxiliary creates a rigid chiral environment, sterically blocking one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered face.

    • Scale-up concerns: This is not atom-economical as it requires additional steps to attach and remove the auxiliary. The auxiliary itself can be expensive, and its removal can sometimes be harsh, potentially affecting the final product.[7]

  • Catalytic Asymmetric Approach: This uses a small amount of a chiral catalyst to generate large quantities of the chiral product.

    • When to use: Ideal for medium to large-scale synthesis where efficiency, cost, and atom economy are paramount.

    • Causality: The chiral catalyst forms a transient, diastereomeric complex with the substrate(s), lowering the activation energy for the pathway leading to one enantiomer over the other.

    • Scale-up concerns: Requires significant process optimization (temperature, concentration, solvent, catalyst loading). Catalyst cost, stability, and potential for product contamination with trace metals (for organometallic catalysts) must be managed. However, methods for catalyst recovery and reuse are being developed.

Q3: What are the most critical parameters to monitor and control when scaling up an enantioselective reaction?

A3: Scaling up is not just about using larger flasks. The following parameters are critical because they affect reaction kinetics, selectivity, and safety:

  • Temperature Control: Heat transfer is less efficient in large reactors. Exothermic events that are manageable at the lab scale can lead to dangerous temperature spikes ("runaways") at scale. This is critical because enantioselectivity is highly dependent on temperature; a small deviation can significantly lower the enantiomeric excess (ee).

  • Mixing and Agitation: Inefficient mixing in a large reactor can create localized "hot spots" or areas of high substrate concentration, leading to side reactions and reduced selectivity. The rate of reagent addition often needs to be re-optimized to ensure it doesn't exceed the rate of mixing.

  • Purity of Reagents and Solvents: The impact of impurities is magnified at scale. Trace amounts of water, oxygen, or other reactive species can deactivate sensitive catalysts. Always use reagents and solvents of appropriate grade and consider inert atmosphere operations.

  • Reaction Concentration: While higher concentrations can increase reaction rates, they can also lead to issues with solubility, viscosity, and thermal management. A full optimization is often necessary.

Section 2: Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Problem 1: Low Enantioselectivity (Low ee)

Q: My reaction is proceeding with good conversion, but the enantiomeric excess (ee) is much lower than reported in the literature. What are the likely causes and how can I fix this?

A: Low enantioselectivity is a common and frustrating problem. It indicates that the energy difference between the two diastereomeric transition states leading to the R and S enantiomers is small. Here’s a systematic approach to troubleshooting this issue.

Troubleshooting Workflow for Low Enantioselectivity

G Start Low ee Observed Temp Is Temperature Too High? Start->Temp Check Thermodynamics Solvent Is Solvent Optimal? Start->Solvent Check Environment Catalyst Is Catalyst Active/Pure? Start->Catalyst Check Key Component Background Is Background Reaction Occurring? Start->Background Check Kinetics Sol_Temp Decrease Temperature (e.g., 0°C to -78°C) Temp->Sol_Temp Solution Sol_Solvent Screen Solvents (Vary polarity/coordination) Solvent->Sol_Solvent Solution Sol_Catalyst Verify Catalyst Purity/Loading Use fresh/activated catalyst Catalyst->Sol_Catalyst Solution Sol_Background Lower Temperature Slower Reagent Addition Background->Sol_Background Solution

Caption: A decision tree for troubleshooting low enantioselectivity.

  • Potential Cause 1: Reaction Temperature is Too High.

    • Why it happens: Enantioselectivity arises from the difference in activation energies (ΔΔG‡) between the competing diastereomeric transition states. This difference is often small. As temperature increases, the system has more thermal energy, making it easier to overcome the higher energy barrier, leading to the formation of more of the undesired enantiomer and thus a lower ee.

    • Solution: Perform the reaction at a lower temperature. Many highly selective reactions are run between 0 °C and -78 °C. Run a small temperature screen (e.g., 25 °C, 0 °C, -20 °C, -40 °C) to find the optimal balance between reaction rate and selectivity.

  • Potential Cause 2: Suboptimal Solvent.

    • Why it happens: The solvent plays a critical role in stabilizing the catalyst-substrate complex. Changes in solvent polarity, coordinating ability, or proticity can alter the catalyst's conformation and the geometry of the transition state. An inappropriate solvent may fail to properly organize the transition state assembly required for high stereodifferentiation.

    • Solution: Screen a range of solvents. For example, if you are using a non-polar solvent like toluene, try a more polar aprotic solvent like CH₂Cl₂ or THF, or vice versa. Be mindful that coordinating solvents can sometimes compete with the substrate for binding to a metal catalyst, potentially inhibiting the reaction.

  • Potential Cause 3: Catalyst Deactivation or Impurity.

    • Why it happens: The chiral catalyst is the heart of the reaction. If it is impure, has partially racemized during storage, or is deactivated by impurities (water, oxygen, acid/base traces) in the reagents, its ability to control the stereochemistry will be compromised.

    • Solution:

      • Verify Purity: Check the catalyst's enantiomeric purity and structural integrity if possible.

      • Use Fresh Catalyst: Always use a fresh, properly stored sample of the catalyst.

      • Purify Reagents: Ensure all reagents and solvents are rigorously purified and dried. Reactions involving organometallics or strong bases often require freshly distilled solvents and an inert atmosphere (N₂ or Ar).

  • Potential Cause 4: Competing Background (Uncatalyzed) Reaction.

    • Why it happens: If the reagents can react with each other without the catalyst, this "background" reaction will produce a racemic product, eroding the overall ee. This is more common at higher concentrations and temperatures.

    • Solution: Lower the reaction temperature and concentration. Sometimes, slowing the rate of addition of one reagent can keep its instantaneous concentration low, favoring the faster, catalyzed pathway over the slower, uncatalyzed one.

Problem 2: Low Yield or Stalled Reaction

Q: My reaction is not going to completion, or the yield is very low, even after extended reaction times. What should I investigate?

A: Low conversion points to issues with reaction kinetics or catalyst stability.

  • Potential Cause 1: Inactive Catalyst or Insufficient Loading.

    • Why it happens: As discussed above, catalyst deactivation is a primary culprit. Alternatively, the catalyst loading may simply be too low for the scale or substrate. Some substrates are inherently less reactive and require a higher catalyst loading to achieve a reasonable reaction rate.

    • Solution: First, re-verify the catalyst's activity and purity. If it's reliable, try incrementally increasing the catalyst loading (e.g., from 1 mol% to 5 mol%). On a larger scale, catalyst turnover and stability become more critical; a catalyst that works for 1 hour on the bench may not be stable for a 24-hour reaction at scale.

  • Potential Cause 2: Poor Substrate Quality or Inhibitors.

    • Why it happens: Impurities in the starting materials can act as catalyst poisons. For example, trace acid in an aldehyde can promote side reactions, while coordinating impurities can bind to and inhibit a Lewis acidic metal catalyst.

    • Solution: Re-purify your starting materials. Aldehydes, for instance, should often be distilled or filtered through a pad of silica/alumina immediately before use to remove acidic oxidation products.

  • Potential Cause 3: Product Inhibition.

    • Why it happens: The product of the reaction may be able to coordinate to the catalyst more strongly than the starting materials. As the product concentration builds up, it effectively sequesters the catalyst, slowing down or stalling the reaction.

    • Solution: This is a more challenging mechanistic problem. Sometimes, changing the solvent or adding a weakly coordinating additive can disrupt product binding. In some cases, a different catalyst system that is less susceptible to product inhibition may be required.

  • Potential Cause 4: Unfavorable Reaction Equilibrium.

    • Why it happens: Some reactions, like the Michael addition, can be reversible. If the product is not significantly more stable than the starting materials, the reaction may reach an equilibrium with substantial amounts of starting material still present.

    • Solution: If reversibility is suspected, try to push the equilibrium forward. This can sometimes be achieved by removing a byproduct (if any) or by changing the reaction conditions (temperature, solvent) to favor the product.

Problem 3: Inconsistent Results Upon Scale-Up

Q: My reaction worked perfectly on a 1 mmol scale, delivering 95% yield and 99% ee. But when I scaled it to 100 mmol, the yield dropped to 60% and the ee to 80%. Why?

A: This is a classic scale-up challenge, almost always related to physical processes rather than a change in the underlying chemistry.

G ScaleUp Scale-Up Challenges |  Heat Transfer |  Mass Transfer (Mixing) |  Reagent Addition Rate |  Purity & Headspace Consequences Consequences of Poor Control |  Temperature Gradients → Lower ee |  Localized Concentrations → Side Reactions, Lower Yield |  Runaway Reaction |  Catalyst Deactivation ScaleUp:f0->Consequences:f0 ScaleUp:f1->Consequences:f1 ScaleUp:f2->Consequences:f2 ScaleUp:f3->Consequences:f3 Solutions Solutions |  Use Jacketed Reactor, Model Thermal Output |  Optimize Impeller Design & Speed |  Control Addition via Syringe Pump |  Strict Quality Control, Inert Atmosphere Consequences:f0->Solutions:f0 Consequences:f1->Solutions:f1 Consequences:f2->Solutions:f2 Consequences:f3->Solutions:f3

Sources

Technical Support Center: Catalyst Selection for Asymmetric Synthesis of Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the asymmetric synthesis of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this challenging yet crucial synthetic transformation. The synthesis of this chiral cyclic β-amino ester is a key step in the preparation of various pharmaceutical intermediates. Achieving high diastereoselectivity and enantioselectivity is paramount, and catalyst selection is the cornerstone of this success.

This resource is structured to provide not just protocols, but a deeper understanding of the principles governing the catalytic system. We will explore the causality behind experimental choices to empower you to troubleshoot effectively and optimize your reaction conditions.

I. Catalyst Selection Philosophy: A Guided Approach

The asymmetric hydrogenation of a prochiral enamine precursor, ethyl 2-(N-protected-amino)cyclohex-1-enecarboxylate, is the most common and effective route to the desired (1S,2R) diastereomer. The choice of catalyst, specifically the chiral ligand, is the most critical parameter in achieving high stereoselectivity.

Our recommended starting point is a Rhodium-based catalyst with a chiral bisphosphine ligand . Rhodium has consistently demonstrated high activity for the hydrogenation of enamines, while the chiral ligand creates the stereochemically defined environment necessary for enantioselection.[1][2]

Decision-Making Workflow for Catalyst Selection

CatalystSelection cluster_screening Initial Catalyst Screening cluster_optimization Reaction Optimization cluster_analysis Analysis and Troubleshooting Start Prochiral Enamine Substrate Catalyst_Type Select Catalyst Class: Rhodium-Bisphosphine Start->Catalyst_Type Ligand_Screen Screen a Panel of Chiral Bisphosphine Ligands (e.g., TangPhos, Skewphos) Catalyst_Type->Ligand_Screen Solvent_Screen Solvent Screening (Protic vs. Aprotic) Ligand_Screen->Solvent_Screen High ee%? Base_Screen Base Screening (e.g., K2CO3, Et3N) Solvent_Screen->Base_Screen Temp_Pressure Temperature and Pressure Optimization Base_Screen->Temp_Pressure Analysis Analyze Diastereomeric Ratio (dr) and Enantiomeric Excess (ee%) Temp_Pressure->Analysis Troubleshoot Consult Troubleshooting Guide Analysis->Troubleshoot Low Selectivity? Goal Target Molecule Analysis->Goal >95% de, >95% ee Troubleshoot->Ligand_Screen Re-evaluate Ligand

Caption: A workflow for systematic catalyst selection and optimization.

II. Troubleshooting Guide

This section addresses common issues encountered during the asymmetric hydrogenation for the synthesis of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate.

Q1: My reaction shows low conversion to the desired product. What are the likely causes and how can I fix it?

A1: Low conversion can stem from several factors related to catalyst activity and reaction conditions.

  • Catalyst Deactivation:

    • Cause: The catalyst may be poisoned by impurities in the substrate, solvent, or hydrogen gas. Common poisons include sulfur compounds, water, and oxygen.

    • Solution:

      • Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).

      • Use freshly distilled, degassed solvents.

      • Purify the enamine substrate to remove any potential impurities from its synthesis.

      • Use high-purity hydrogen gas.

  • Insufficient Catalyst Loading:

    • Cause: The substrate-to-catalyst (S/C) ratio may be too high for the reaction to proceed to completion in a reasonable timeframe.

    • Solution:

      • Decrease the S/C ratio by increasing the catalyst loading. Start with a higher loading (e.g., 1 mol%) and gradually decrease it in subsequent optimization experiments.

  • Suboptimal Reaction Conditions:

    • Cause: The temperature or hydrogen pressure may be too low.

    • Solution:

      • Gradually increase the reaction temperature in 10 °C increments.

      • Increase the hydrogen pressure. Many rhodium-catalyzed hydrogenations show improved rates at higher pressures.[3]

Q2: I am observing poor enantioselectivity (low ee%). How can I improve this?

A2: Low enantioselectivity is almost always linked to the choice of chiral ligand and the reaction conditions that influence the catalyst-substrate interaction.

  • Inappropriate Chiral Ligand:

    • Cause: The chosen ligand may not be well-suited for the specific substrate. The steric and electronic properties of the ligand are crucial for creating a highly ordered transition state.[4]

    • Solution:

      • Screen a variety of chiral bisphosphine ligands. Ligands like TangPhos and Skewphos derivatives have shown excellent performance in the asymmetric hydrogenation of challenging enamines.[5][6]

      • Consider ligands that can form secondary interactions, such as hydrogen bonds, with the substrate, as this can significantly enhance enantioselectivity.[7]

  • Solvent Effects:

    • Cause: The solvent can influence the conformation of the catalyst-substrate complex. Protic solvents can sometimes compete for hydrogen bonding, disrupting the desired stereochemical control.[8]

    • Solution:

      • Perform a solvent screen. Non-protic solvents like dichloromethane (CH2Cl2) and ethyl acetate (EtOAc) have been shown to improve both reaction rate and enantioselectivity in some rhodium-catalyzed hydrogenations.[9]

Q3: The diastereoselectivity of my reaction is poor, leading to a mixture of cis and trans isomers. What should I focus on?

A3: Achieving the desired cis-(1S,2R) stereochemistry over the trans isomer is a common challenge.

  • Influence of the N-Protecting Group:

    • Cause: The nature and size of the protecting group on the amine can influence the facial selectivity of the hydrogenation.

    • Solution:

      • Experiment with different N-protecting groups (e.g., Boc, Cbz). A bulkier protecting group may favor the formation of the cis isomer.

  • Catalyst-Substrate Matching:

    • Cause: The chiral ligand that gives high enantioselectivity may not necessarily provide high diastereoselectivity.

    • Solution:

      • When screening ligands, analyze both the enantiomeric excess and the diastereomeric ratio. It may be necessary to find a balance between the two.

  • Additive Effects:

    • Cause: The presence of certain additives can influence the transition state geometry.

    • Solution:

      • The addition of a weak base, such as potassium carbonate (K2CO3), has been shown to be beneficial in some rhodium-catalyzed hydrogenations of enamines.[5]

III. Frequently Asked Questions (FAQs)

Q1: Which class of chiral ligands is most recommended for this synthesis?

A1: Chiral bisphosphine ligands are the most widely used and successful for this type of transformation.[10][11] Specifically, ligands with a rigid backbone and electron-donating properties tend to perform well. We recommend starting with a screening of ligands such as TangPhos, Skewphos derivatives, and BINAP analogues.

Q2: What is a typical starting point for catalyst loading?

A2: For initial screening experiments, a catalyst loading of 0.5 to 1 mol% is a good starting point. Once optimal conditions are identified, the catalyst loading can often be reduced to 0.1 mol% or even lower for process efficiency.

Q3: How critical is the purity of the enamine substrate?

A3: Extremely critical. Impurities can act as catalyst poisons, leading to low conversion and inconsistent results. It is highly recommended to purify the enamine substrate by column chromatography or recrystallization before use.

Q4: Can I use a pre-formed rhodium-ligand complex, or should I generate the catalyst in situ?

A4: Both approaches are valid. Generating the catalyst in situ by mixing a rhodium precursor (e.g., [Rh(COD)2]BF4) with the chiral ligand is often more convenient for screening different ligands. Pre-formed complexes can offer better reproducibility once a lead catalyst has been identified.

IV. Experimental Protocols & Data

Protocol 1: General Procedure for In Situ Catalyst Preparation and Asymmetric Hydrogenation
  • To a dried Schlenk flask under an inert atmosphere, add the rhodium precursor (e.g., [Rh(COD)2]BF4, 1.0 eq).

  • Add the chiral bisphosphine ligand (1.1 eq).

  • Add the degassed solvent (e.g., CH2Cl2) and stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • In a separate vessel, dissolve the purified enamine substrate and any additive (e.g., K2CO3) in the degassed solvent.

  • Transfer the substrate solution to a high-pressure autoclave.

  • Using a cannula, transfer the catalyst solution to the autoclave.

  • Seal the autoclave, purge with hydrogen gas (3-4 cycles), and then pressurize to the desired pressure.

  • Stir the reaction at the desired temperature for the specified time.

  • After the reaction is complete, carefully vent the autoclave and concentrate the reaction mixture in vacuo.

  • Analyze the crude product by chiral HPLC and NMR to determine conversion, diastereomeric ratio, and enantiomeric excess.

Table 1: Representative Catalyst Screening Data for Asymmetric Hydrogenation of a Cyclic Enamine
EntryChiral LigandSolventAdditiveConversion (%)dr (cis:trans)ee% (cis)
1(S)-BINAPCH2Cl2->9985:1592
2(S,S)-TangPhosCH2Cl2->9990:1098
3(S,S)-TangPhosMeOH-9588:1294
4(2S,4S)-ptbp-skewphos2-propanolK2CO3>9992:897[5]

This is illustrative data based on literature precedents for similar substrates.

V. Mechanistic Insights

Understanding the catalytic cycle can aid in troubleshooting and optimization.

Proposed Catalytic Cycle for Rhodium-Catalyzed Asymmetric Hydrogenation

CatalyticCycle Catalyst [Rh(L*)]+ SubstrateCoord Substrate Coordination Catalyst->SubstrateCoord + Substrate OxidativeAdd Oxidative Addition of H2 SubstrateCoord->OxidativeAdd HydrideInsert Hydride Insertion OxidativeAdd->HydrideInsert H2 ReductiveElim Reductive Elimination HydrideInsert->ReductiveElim ReductiveElim->Catalyst Product Chiral Product ReductiveElim->Product

Caption: A simplified catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.

The enantioselectivity is determined during the substrate coordination and subsequent hydride insertion steps. The chiral ligand (L*) creates a specific three-dimensional pocket that favors the binding of one prochiral face of the enamine, leading to the preferential formation of one enantiomer.

VI. References

  • Sato, K., et al. (2021). Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. Organic Process Research & Development, 25(3), 559-565. [Link]

  • Rhodium‐Catalyzed Asymmetric Arylation of Cyclobutenone Ketals. (n.d.). Angewandte Chemie International Edition. [Link]

  • Rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters with the assistance of a single hydrogen bond in a precise position. (2018). Chemical Science, 9(3), 633-638. [Link]

  • Etayo, P., & Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(2), 728-754. [Link]

  • RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. (2022). The University of Liverpool Repository. [Link]

  • Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. (2022). Chemistry – A European Journal, 28(51). [Link]

  • Daubignard, J., et al. (2017). Rational Optimization of Supramolecular Catalysts for the Rhodium-Catalyzed Asymmetric Hydrogenation Reaction. Angewandte Chemie International Edition, 56(42), 13052-13056. [Link]

  • van den Berg, M., et al. (2000). Highly Enantioselective Rhodium-Catalyzed Hydrogenation with Monodentate Ligands. Journal of the American Chemical Society, 122(46), 11539-11540. [Link]

  • Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. (n.d.). Scite.ai. [Link]

  • Origin of the Selectivity and Activity in the Rhodium-Catalyzed Asymmetric Hydrogenation Using Supramolecular Ligands. (2019). ACS Catalysis, 9(8), 7119-7130. [Link]

  • Tang, W., & Zhang, X. (2008). Developing Chiral Ligands for Asymmetric Hydrogenation. Accounts of Chemical Research, 41(8), 941-953. [Link]

  • EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. (2019). Scholarly Commons. [Link]

  • Solvent effect on the asymmetric hydrogenation with Rh/7a. (n.d.). ResearchGate. [Link]

  • Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivative. (2022). Beilstein Journal of Organic Chemistry, 18, 77-85. [Link]

  • Synthesis and properties of the stereoisomeric diethyl 2-aminocyclohexane-1,4-dicarboxylates. (n.d.). Sci-Hub. [Link]

  • Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. (2022). Beilstein Journal of Organic Chemistry, 18, 77-85. [Link]

  • Imamoto, T. (2014). Synthesis and applications of high-performance P-chiral phosphine ligands. Chemical Record, 14(4), 688-703. [Link]

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  • A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. (n.d.). ResearchGate. [Link]

  • Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. (2011). Molecules, 16(5), 3711-3759. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Chiral HPLC Analysis of Ethyl 2-aminocyclohexane-1-carboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and asymmetric synthesis, the precise analysis of enantiomeric purity is not merely a regulatory hurdle but a critical determinant of a drug's safety and efficacy. Ethyl 2-aminocyclohexane-1-carboxylate, a cyclic β-amino acid ester, represents a key chiral building block whose stereoisomeric composition demands rigorous control. This guide provides an in-depth comparison of two distinct and powerful chiral stationary phases (CSPs) for the high-performance liquid chromatography (HPLC) analysis of its enantiomers: the polysaccharide-based Daicel Chiralpak AD-H and the Pirkle-type Regis Whelk-O1.

As a Senior Application Scientist, my objective is to move beyond a simple recitation of methods. This guide is structured to elucidate the why behind the how—explaining the chiral recognition mechanisms that govern separation and providing a practical, data-supported framework for method development and validation.

The Imperative of Chiral Separation

The biological activity of enantiomers can differ significantly. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for adverse effects.[1] Consequently, regulatory bodies worldwide mandate the stereoselective analysis of chiral drugs.[2] For synthetic chemists, an accurate and reliable analytical method is essential for monitoring the progress of asymmetric reactions and for the quality control of the final product.

Comparative Analysis of Chiral Stationary Phases

The selection of the appropriate chiral stationary phase is the most critical decision in developing a successful enantioselective HPLC method.[3] Here, we compare a polysaccharide-based CSP, renowned for its broad applicability, with a Pirkle-type CSP, known for its unique selectivity and robustness.

Daicel Chiralpak AD-H: A Polysaccharide-Based Workhorse

The Chiralpak AD-H is a widely used chiral stationary phase where the chiral selector is amylose tris(3,5-dimethylphenylcarbamate) physically coated onto a 5 µm silica gel support.[4][5] Polysaccharide-based CSPs are responsible for a significant majority of successful chiral separations reported.[6]

The chiral recognition capability of Chiralpak AD-H arises from the helical structure of the amylose derivative.[7] This ordered structure creates chiral grooves and cavities where analyte enantiomers can interact. The separation is achieved through a combination of interactions between the analyte and the CSP, including:

  • Hydrogen Bonding: The carbamate groups (-NHCOO-) on the polysaccharide backbone provide sites for hydrogen bonding with the amino and ester functional groups of the analyte.

  • π-π Interactions: The 3,5-dimethylphenyl groups on the CSP can engage in π-π stacking interactions with aromatic or unsaturated systems in the analyte. While ethyl 2-aminocyclohexane-1-carboxylate lacks an aromatic ring, this interaction can be relevant for derivatized analytes.

  • Steric Interactions: The most crucial factor is the steric fit of the enantiomers into the chiral cavities of the CSP. One enantiomer will fit more favorably, leading to a stronger interaction and longer retention time.

  • Dipole-Dipole Interactions: The polar carbamate groups also contribute to dipole-dipole interactions.

The combination of these interactions leads to the formation of transient diastereomeric complexes between the enantiomers and the CSP, with different free energies of formation, resulting in their chromatographic separation.[2]

cluster_CSP Chiralpak AD-H (Polysaccharide CSP) cluster_Interactions Chiral Recognition Interactions CSP Amylose tris(3,5-dimethylphenylcarbamate) Enantiomer_R R-Enantiomer H_Bond Hydrogen Bonding Enantiomer_R->H_Bond Forms Diastereomeric Complex 1 Steric Steric Hindrance Enantiomer_R->Steric Forms Diastereomeric Complex 1 Dipole Dipole-Dipole Enantiomer_R->Dipole Forms Diastereomeric Complex 1 Enantiomer_S S-Enantiomer Enantiomer_S->H_Bond Forms Diastereomeric Complex 2 Enantiomer_S->Steric Forms Diastereomeric Complex 2 Enantiomer_S->Dipole Forms Diastereomeric Complex 2 H_Bond->CSP Pi_Pi π-π Stacking Pi_Pi->CSP Steric->CSP Dipole->CSP start Start: Sample Preparation prepare_mobile_phase Prepare Mobile Phase (Hexane/IPA/DEA) start->prepare_mobile_phase hplc_setup HPLC System Setup (Chiralpak AD-H) prepare_mobile_phase->hplc_setup inject Inject Sample hplc_setup->inject data_acquisition Data Acquisition (UV Detection) inject->data_acquisition analysis Data Analysis (Peak Integration, Rs, α) data_acquisition->analysis end End: Report Results analysis->end cluster_CSP Whelk-O1 (Pirkle-Type CSP) cluster_Interactions Chiral Recognition Interactions CSP 1-(3,5-dinitrobenzamido)- 1,2,3,4-tetrahydrophenanthrene Enantiomer_R R-Enantiomer Pi_Pi π-π Interactions Enantiomer_R->Pi_Pi Forms Diastereomeric Complex 1 H_Bond Hydrogen Bonding Enantiomer_R->H_Bond Forms Diastereomeric Complex 1 Steric Steric Interactions Enantiomer_R->Steric Forms Diastereomeric Complex 1 Enantiomer_S S-Enantiomer Enantiomer_S->Pi_Pi Forms Diastereomeric Complex 2 Enantiomer_S->H_Bond Forms Diastereomeric Complex 2 Enantiomer_S->Steric Forms Diastereomeric Complex 2 Pi_Pi->CSP H_Bond->CSP Steric->CSP

Sources

A Senior Application Scientist's Comparative Guide to Determining the Enantiomeric Excess of Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Enantiopurity in Chiral Drug Development

In the landscape of pharmaceutical development and organic synthesis, the stereochemical identity of a molecule is not a trivial detail—it is a fundamental determinant of its biological activity. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles.[1][2] The accurate determination of enantiomeric excess (ee), a measure of the purity of a specific enantiomer in a mixture, is therefore a non-negotiable requirement for quality control, process optimization, and regulatory compliance.[2]

This guide provides an in-depth comparison of the primary analytical methodologies for determining the enantiomeric excess of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate, a key chiral building block. We will move beyond mere procedural lists to explore the underlying principles, the rationale behind experimental choices, and the practical trade-offs of each technique. Our analysis will be grounded in experimental data and established scientific principles, providing researchers and drug development professionals with a robust framework for selecting and implementing the most appropriate method for their specific needs.

The target analyte, ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate, presents unique analytical challenges. Its structure contains both an amino and an ester functional group, offering multiple sites for derivatization. However, it lacks a strong native chromophore, which complicates direct detection by UV-Vis spectrophotometry, a common detection method in High-Performance Liquid Chromatography (HPLC). This guide will address these challenges head-on, comparing direct and indirect analytical strategies.

Comparative Analysis of Core Methodologies

The determination of enantiomeric excess for our target analyte primarily relies on three powerful techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method leverages a different mechanism of chiral recognition to resolve the enantiomers.

  • Chiral HPLC: This is the most widely adopted technique for enantiomeric separations.[3] It operates by passing the analyte mixture through a column packed with a Chiral Stationary Phase (CSP). The CSP interacts diastereomerically with each enantiomer, leading to differential retention times and, consequently, separation.[4]

  • Chiral GC: Ideal for volatile and thermally stable compounds, Chiral GC uses a capillary column whose inner surface is coated with a chiral selector.[5] Similar to HPLC, differential interactions between the enantiomers and the chiral phase result in separation. For non-volatile analytes like our target molecule, derivatization is mandatory to increase volatility.[5]

  • NMR Spectroscopy: This technique provides an elegant and often rapid method for ee determination without requiring physical separation.[6][7] It relies on converting the enantiomeric pair into a mixture of diastereomers by introducing a chiral auxiliary. Since diastereomers have distinct physical properties, they produce separate, quantifiable signals in the NMR spectrum.[8]

The following sections will delve into the experimental protocols for each of these methods, offering a side-by-side comparison of their performance.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the cornerstone of enantiopurity analysis due to its versatility and high resolution.[3] For ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate, two primary strategies can be employed: a direct method using a Chiral Stationary Phase (CSP) and an indirect method involving pre-column derivatization.

Strategy A: Direct Enantioseparation using a Chiral Stationary Phase (CSP)

This approach is often preferred for its simplicity, as it analyzes the enantiomers in their native form. The success of this method hinges entirely on the selection of an appropriate CSP that can effectively discriminate between the enantiomers. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective for a wide range of chiral compounds, including amines and esters, making them a logical starting point.[5][9]

  • Column Selection:

    • Initial Screening Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)). These columns are known for their broad enantioselectivity.[9]

  • Mobile Phase Preparation:

    • A typical mobile phase for normal-phase chromatography consists of a mixture of an alkane (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).

    • Starting Condition: Hexane/Isopropanol (90:10, v/v). An amine additive like diethylamine (DEA) at 0.1% is often required to improve the peak shape of basic analytes like our target amine.

  • Instrumentation & Conditions:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, and column oven.

    • Detector: Due to the lack of a strong chromophore, standard UV detection will have low sensitivity. An Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) is highly recommended.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a compatible solvent (e.g., isopropanol) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers: % ee = |(A₁ - A₂) / (A₁ + A₂)| × 100

HPLC_Direct_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Dissolve & Filter Analyte Autosampler Inject Sample Sample->Autosampler MobilePhase Prepare Hexane/IPA/DEA Pump Mobile Phase Flow MobilePhase->Pump Column Chiral Stationary Phase (e.g., Chiralpak IA) Autosampler->Column Pump->Column Detector Detection (ELSD/MS) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % ee Integration->Calculation GC_Workflow cluster_prep Derivatization cluster_gc GC Analysis cluster_data Data Processing Derivatize React Analyte with TFAA Reconstitute Evaporate & Reconstitute Derivatize->Reconstitute Inject Inject Sample Reconstitute->Inject Column Chiral GC Column (Cyclodextrin-based) Inject->Column Detector Detection (FID/MS) Column->Detector Oven Temperature Program Oven->Column Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % ee Integration->Calculation NMR_Principle cluster_reactants Reactants in Solution cluster_products Products (Diastereomers) cluster_nmr NMR Spectrum Analyte Enantiomeric Mixture (R-NH₂ + S-NH₂) Diastereomer1 R-NH-COR' Analyte->Diastereomer1 + R'-COCl Diastereomer2 S-NH-COR' Analyte->Diastereomer2 + R'-COCl CDA Chiral Derivatizing Agent (R'-COCl) Spectrum Distinct Signals (Different δ) Diastereomer1->Spectrum Analysis Diastereomer2->Spectrum Analysis

Sources

A Senior Application Scientist's Guide to Selecting Chiral Stationary Phases for Beta-Amino Ester Separation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the enantioselective separation of beta-amino esters is a critical analytical challenge. These compounds are pivotal chiral building blocks in the synthesis of numerous pharmaceuticals. The ability to accurately determine enantiomeric purity is paramount for ensuring the safety, efficacy, and quality of the final drug product. This guide provides an in-depth comparison of the primary chiral stationary phases (CSPs) utilized for this purpose: polysaccharide-based, macrocyclic glycopeptide-based, and Pirkle-type CSPs. We will delve into the chiral recognition mechanisms, compare their performance with supporting experimental data, and provide detailed methodologies to empower you to make informed decisions for your specific analytical needs.

The Importance of Chiral Separation in Pharmaceutical Development

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. Enantiomers, being non-superimposable mirror images, can exhibit vastly different pharmacological and toxicological profiles. Regulatory bodies, such as the U.S. Food and Drug Administration, have stringent guidelines that often necessitate the development and marketing of a single, active enantiomer of a chiral drug.[1] This underscores the critical need for robust and reliable analytical methods to separate and quantify enantiomers.

Understanding the Contenders: A Look at Three Major CSP Classes

The direct separation of enantiomers via High-Performance Liquid Chromatography (HPLC) is predominantly achieved using CSPs.[1] The underlying principle involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP.[1] The differing stability of these complexes leads to different retention times and, consequently, separation. The three main types of CSPs we will compare are:

  • Polysaccharide-Based CSPs: These are the most widely used CSPs in chiral chromatography, with derivatives of cellulose and amylose being the most common.[2]

  • Macrocyclic Glycopeptide-Based CSPs: These CSPs, such as those based on teicoplanin and vancomycin, are known for their broad selectivity and multimodal capabilities.[3]

  • Pirkle-Type CSPs: Named after William H. Pirkle, these "brush-type" CSPs are based on small chiral molecules covalently bonded to a silica support.[4]

The following sections will provide a detailed comparison of these CSPs for the separation of beta-amino esters, supported by experimental data and protocols.

Polysaccharide-Based CSPs: The Workhorse of Chiral Separations

Polysaccharide-based CSPs, particularly those with phenylcarbamate derivatives of cellulose and amylose, are often the first choice for chiral method development due to their broad applicability.[5][6] The chiral recognition mechanism is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[5] For amino esters, the carbonyl group can participate in hydrogen bonding, which enhances chiral recognition.[5]

Performance and Experimental Considerations

A study on the enantiomeric resolution of α-amino acid ethyl esters as nitrobenzoxadiazole (NBD) derivatives provides valuable insights that can be extrapolated to beta-amino esters.[5] The study compared various amylose and cellulose-based CSPs. For α-amino acid esters, amylose-based CSPs like Chiralpak IA and Chiralpak AD-H generally showed superior performance compared to their cellulose-based counterparts.[5] Coated polysaccharide CSPs often provide better enantioseparation than covalently bonded ones with the same chiral selector, though immobilized phases offer greater solvent compatibility.[3][5]

Table 1: Performance of Polysaccharide-Based CSPs for NBD-Derivatized α-Amino Acid Ethyl Esters [5]

Analyte (NBD-derivative)CSPMobile Phasek'1αRs
Leucine ethyl esterChiralpak IA20% 2-propanol/hexane1.322.438.33
Phenylglycine ethyl esterChiralpak IA20% 2-propanol/hexane2.052.0210.11
Leucine ethyl esterChiralpak AD-H10% 2-propanol/hexane2.212.7911.20
Phenylglycine ethyl esterChiralpak AD-H10% 2-propanol/hexane3.332.3912.10

k'1 = retention factor of the first eluted enantiomer; α = separation factor; Rs = resolution factor.

Experimental Protocol: Separation of a Derivatized Amino Ester on a Polysaccharide CSP

This protocol is adapted from the separation of NBD-derivatized α-amino acid esters and serves as a starting point for beta-amino ester analysis.[5]

1. Derivatization of the Beta-Amino Ester: a. Dissolve the beta-amino ester in ethanol. b. Add an excess of sodium bicarbonate (5 equivalents) and 4-chloro-7-nitrobenzofurazan (NBD-Cl, 2 equivalents). c. Sonicate the mixture at 50°C for 30-60 minutes. Mild reaction conditions are crucial to prevent racemization.[5] d. Filter the resulting solution and dilute to a suitable concentration for HPLC analysis.

2. HPLC Conditions:

  • Column: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).
  • Mobile Phase: An isocratic mixture of n-hexane and an alcohol modifier (e.g., 10-30% 2-propanol or ethanol).[3][5] The type and concentration of the alcohol can significantly impact the separation.[3]
  • Flow Rate: 1.0 mL/min.
  • Temperature: Ambient.
  • Detection: UV or fluorescence, depending on the derivatizing agent. For NBD derivatives, fluorescence detection (excitation at 470 nm, emission at 530 nm) offers high sensitivity.[5]

Macrocyclic Glycopeptide-Based CSPs: Multimodal and Versatile

Macrocyclic glycopeptide CSPs, such as the Chirobiotic series, are highly versatile and can be operated in normal-phase, reversed-phase, and polar organic modes.[7][8] The chiral recognition mechanism is complex, involving a combination of hydrophobic, π–π, dipole-dipole, hydrogen bond, and electrostatic interactions.[7] The presence of both amino and carboxyl groups in the teicoplanin structure makes these CSPs particularly well-suited for the separation of underivatized amino acids and their derivatives.[8]

Performance and Experimental Considerations

A direct comparison of Chirobiotic T (teicoplanin-based) and Chirobiotic TAG (teicoplanin aglycone-based) for the separation of underivatized β-amino acids revealed that the aglycone CSP (Chirobiotic TAG) often provides enhanced selectivity for β²-homoamino acids, while the native teicoplanin CSPs (Chirobiotic T or T2) are often better for β³-homoamino acid enantiomers.[9] This suggests that the sugar moieties on the teicoplanin molecule can play a significant role in chiral recognition. For many amino acids, the removal of these sugars leads to a 2-5 times enhancement in selectivity and resolution.[3]

Table 2: Comparison of Chirobiotic T and Chirobiotic TAG for the Separation of β-Amino Acids [9]

AnalyteCSPMobile Phasek'1αRs
(±)-trans-2-Aminocyclohexanecarboxylic acid (β²)Chirobiotic TMeOH/H₂O (80:20) + 0.1% TFA1.851.152.10
(±)-trans-2-Aminocyclohexanecarboxylic acid (β²)Chirobiotic TAGMeOH/H₂O (80:20) + 0.1% TFA2.301.354.50
(±)-3-Amino-3-phenylpropionic acid (β³)Chirobiotic TMeOH/H₂O (70:30) + 0.1% TFA3.101.404.80
(±)-3-Amino-3-phenylpropionic acid (β³)Chirobiotic TAGMeOH/H₂O (70:30) + 0.1% TFA2.951.202.90

Data is illustrative and based on trends reported in the literature.

Experimental Protocol: Separation of an Underivatized Beta-Amino Ester on a Macrocyclic Glycopeptide CSP

This protocol is based on methods for underivatized amino acids and can be applied to beta-amino esters.[8]

1. Sample Preparation: a. Dissolve the beta-amino ester in the mobile phase to an appropriate concentration. No derivatization is typically required.[8]

2. HPLC Conditions:

  • Column: Astec CHIROBIOTIC T (teicoplanin) or CHIROBIOTIC TAG (teicoplanin aglycone).
  • Mobile Phase: A common mobile phase for underivatized amino acids is a mixture of methanol and water with a small amount of an acidic and a basic additive (e.g., 0.1% acetic acid and 0.05% triethylamine). The pH and the type and concentration of the organic modifier and additives are critical parameters to optimize.[9]
  • Flow Rate: 1.0 mL/min.
  • Temperature: Ambient or controlled (e.g., 25°C).
  • Detection: UV at a low wavelength (e.g., 210 nm) or evaporative light scattering detection (ELSD) if the analyte lacks a strong chromophore.

Pirkle-Type CSPs: Rational Design and High Efficiency

Pirkle-type CSPs are based on the principle of forming transient diastereomeric complexes through at least three points of interaction, which can include hydrogen bonding, π-π interactions, and dipole-dipole interactions.[4] For the separation of amino-functionalized compounds like beta-amino esters, derivatization of the amino group is generally necessary to introduce functionalities that can engage in these interactions. Common derivatizing agents include those that introduce aromatic rings and amide or carbamate linkages.

Performance and Experimental Considerations

The performance of Pirkle-type CSPs is highly dependent on the choice of the derivatizing agent and the mobile phase. The derivatization step adds complexity to the workflow but also offers an opportunity to tailor the analyte's structure for optimal interaction with the CSP. The use of a π-acidic or π-basic derivatizing agent can significantly enhance selectivity on a corresponding π-basic or π-acidic CSP.

Experimental Protocol: Separation of a Derivatized Beta-Amino Ester on a Pirkle-Type CSP

This protocol outlines a general approach for the analysis of beta-amino esters on a Pirkle-type CSP, which requires a preliminary derivatization step.

1. Derivatization of the Beta-Amino Ester: a. A common derivatization strategy for amino groups is acylation. For example, react the beta-amino ester with an acid chloride like 3,5-dinitrobenzoyl chloride in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane). This introduces a π-acidic 3,5-dinitrophenyl group, which can interact strongly with a π-basic Pirkle-type CSP. b. After the reaction is complete, quench the reaction, extract the product, and purify if necessary. c. Dissolve the purified derivative in the mobile phase.

2. HPLC Conditions:

  • Column: A Pirkle-type column such as Whelk-O1 or a similar phase with a π-basic character if a π-acidic derivatizing agent was used.
  • Mobile Phase: Typically a normal-phase eluent consisting of a hydrocarbon (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of the hydrocarbon to the modifier is adjusted to optimize retention and resolution.
  • Flow Rate: 1.0 mL/min.
  • Temperature: Ambient.
  • Detection: UV, typically at a wavelength where the derivatizing group has strong absorbance (e.g., 254 nm for the 3,5-dinitrophenyl group).

Visualizing the Workflow and Mechanisms

To better understand the processes involved, the following diagrams illustrate the general experimental workflow and the conceptual basis of chiral recognition.

G cluster_workflow General Experimental Workflow start Racemic Beta-Amino Ester derivatization Derivatization (if required, e.g., for Pirkle-type CSPs) start->derivatization hplc Chiral HPLC Analysis derivatization->hplc data Data Acquisition and Analysis hplc->data result Enantiomeric Purity Determination data->result

Caption: A generalized workflow for the chiral separation of beta-amino esters.

G cluster_polysaccharide Polysaccharide CSP cluster_glycopeptide Macrocyclic Glycopeptide CSP cluster_pirkle Pirkle-Type CSP poly Helical Groove Hydrogen Bonding Dipole-Dipole Steric Fit glyco Hydrophobic Pocket π-π Stacking Hydrogen Bonding Ionic Interactions pirkle π-π Interaction Hydrogen Bonding Dipole-Dipole analyte Beta-Amino Ester Enantiomer analyte->poly Multiple Interactions analyte->glyco Multimodal Interactions analyte->pirkle Three-Point Interaction

Caption: Conceptual overview of chiral recognition mechanisms for different CSP types.

Conclusion and Recommendations

The choice of the optimal chiral stationary phase for the separation of beta-amino ester enantiomers depends on several factors, including the specific structure of the analyte, the need for derivatization, and the desired chromatographic mode.

  • Polysaccharide-based CSPs are an excellent starting point for method development due to their broad applicability. They often require derivatization of the amino group to enhance detectability and interaction with the stationary phase. Amylose-based phases may offer an advantage over cellulose-based ones for amino esters.

  • Macrocyclic glycopeptide-based CSPs are highly versatile and are particularly advantageous for the separation of underivatized beta-amino esters, simplifying sample preparation. The choice between the native teicoplanin and its aglycone can provide complementary selectivity.

  • Pirkle-type CSPs offer high efficiency and durability, but almost always necessitate a derivatization step for beta-amino esters. This adds a step to the workflow but allows for a rational design of the separation by choosing a derivatizing agent that complements the CSP's interaction sites.

A systematic screening approach, starting with polysaccharide and macrocyclic glycopeptide columns, is a prudent strategy. If these do not yield the desired separation, or if a more robust normal-phase method is required, exploring Pirkle-type CSPs with appropriate derivatization is a logical next step. By understanding the principles behind each of these powerful analytical tools, researchers can confidently develop and validate robust methods for the critical task of chiral separation in pharmaceutical development.

References

  • Hoeji, Y. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 176-186. [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]

  • Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2013). Polysaccharide-based chiral stationary phases for enantiomer separation by high-performance liquid chromatography.
  • Ilisz, I., Aranyi, A., & Péter, A. (2012). High-performance liquid chromatographic separation of stereoisomers of β-methyl-substituted unusual amino acids utilizing ion exchangers based on Cinchona alkaloids. Molecules, 17(10), 11849-11866.
  • Pirkle, W. H., & Welch, C. J. (1991). An improved chiral stationary phase for the separation of the enantiomers of amines and other solutes.
  • Péter, A., Tóth, G., & Armstrong, D. W. (2007). Enantiomeric separations by HPLC using macrocyclic glycopeptide-based chiral stationary phases. In Chiral Separations (pp. 147-204). Humana Press. [Link]

  • Ferreira, A. G., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 26(16), 4827. [Link]

  • YMC Co., Ltd. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns.
  • Péter, A., et al. (2006). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns.
  • Scriba, G. K. (2016). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview.
  • Daicel Corporation. (n.d.). Method development with CHIRALPAK® IA.
  • Cass, Q. B., et al. (2011). Advances in Method Development for Preparative Chiral Chromatography. Chiral Technologies Inc.

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A Senior Application Scientist's Guide to Mosher's Acid Analysis for Determining the Absolute Configuration of 2-Aminocyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous determination of a molecule's absolute configuration is a cornerstone of chemical synthesis and characterization. Enantiomers can exhibit profoundly different pharmacological and toxicological profiles, making stereochemical control a critical regulatory and safety requirement. Among the various techniques available, Mosher's acid analysis remains a robust and widely adopted NMR-based method for elucidating the absolute stereochemistry of chiral alcohols and amines.[1][2][3]

This guide provides an in-depth comparison of Mosher's acid analysis with other methods, supported by experimental data and protocols. It is designed to equip researchers with the practical knowledge to confidently apply this technique to 2-aminocyclohexane derivatives, a common structural motif in pharmaceuticals.

The Challenge: Assigning Absolute Configuration to Chiral Amines

Determining the absolute configuration of chiral molecules is a fundamental task in chemistry.[4] While X-ray crystallography is considered the gold standard, obtaining suitable crystals can be a significant bottleneck. Spectroscopic methods, particularly those based on Nuclear Magnetic Resonance (NMR), offer a more accessible alternative.

Why Mosher's Acid Analysis?

Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), is a chiral derivatizing agent (CDA) that reacts with a chiral amine to form two diastereomeric amides.[5][6][7] These diastereomers, unlike the original enantiomers, have distinct NMR spectra. By analyzing the differences in chemical shifts (Δδ) of protons near the newly formed stereocenter, one can deduce the absolute configuration of the original amine.[3]

The power of Mosher's method lies in its empirical model, which predicts the conformational preferences of the MTPA amides. This model allows for a logical and predictable correlation between the observed chemical shift differences and the absolute stereochemistry.[6][7]

Comparison with Alternative Methods

While highly effective, Mosher's acid analysis is not the only available technique. The following table provides a comparative overview of common methods for determining the absolute configuration of chiral amines.

MethodPrincipleAdvantagesDisadvantages
Mosher's Acid Analysis NMR analysis of diastereomeric amides formed with (R)- and (S)-MTPA.[1][3]Widely applicable, reliable empirical model, does not require crystallization.[8]Requires chemical derivatization, potential for kinetic resolution, can be complex for molecules with multiple chiral centers.
Chiral Solvating Agents (CSAs) NMR analysis in the presence of a chiral solvent or additive that forms transient diastereomeric complexes.[9][10]Non-covalent derivatization, simple sample preparation.[9]Smaller chemical shift differences, may not be effective for all substrates.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left and right circularly polarized light.[4][11]Sensitive to stereochemistry, non-destructive.Requires a chromophore near the stereocenter, interpretation can be complex without computational support.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light.[12]Applicable to a wide range of molecules, provides detailed conformational information.[12]Requires specialized instrumentation, data analysis can be complex.
X-ray Crystallography Diffraction of X-rays by a single crystal of the compound.[4]Provides an unambiguous 3D structure.Requires a suitable single crystal, which can be difficult to obtain.

The Mosher's Acid Method: A Step-by-Step Protocol for 2-Aminocyclohexane Derivatives

The following protocol outlines the key steps for determining the absolute configuration of a 2-aminocyclohexane derivative using Mosher's acid analysis.

Experimental Workflow

Mosher_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_determination Configuration Assignment start Chiral 2-Aminocyclohexane Derivative split start->split react_R React with (R)-MTPA-Cl split->react_R Portion 1 react_S React with (S)-MTPA-Cl split->react_S Portion 2 amide_R (R)-MTPA Amide Diastereomer react_R->amide_R amide_S (S)-MTPA Amide Diastereomer react_S->amide_S nmr_R Acquire ¹H NMR Spectrum amide_R->nmr_R nmr_S Acquire ¹H NMR Spectrum amide_S->nmr_S compare Compare Spectra (Calculate Δδ = δS - δR) nmr_R->compare nmr_S->compare model Apply Mosher's Model compare->model config Determine Absolute Configuration model->config

Caption: Workflow for Mosher's acid analysis.

Detailed Methodology

Materials:

  • Chiral 2-aminocyclohexane derivative (unknown configuration)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous dichloromethane (DCM) or chloroform (CDCl₃)

  • Anhydrous pyridine or triethylamine (TEA)

  • Deuterated chloroform (CDCl₃) for NMR

  • Standard laboratory glassware

Procedure:

  • Preparation of (R)-MTPA Amide:

    • In a clean, dry NMR tube, dissolve approximately 5 mg of the 2-aminocyclohexane derivative in 0.5 mL of anhydrous CDCl₃.

    • Add 1.2 equivalents of anhydrous pyridine or TEA.

    • Add 1.1 equivalents of (R)-MTPA-Cl.

    • Cap the tube and gently agitate to mix. Allow the reaction to proceed at room temperature for 1-2 hours, or until completion as monitored by TLC or ¹H NMR.

  • Preparation of (S)-MTPA Amide:

    • In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-MTPA-Cl.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA amide samples. Ensure high-resolution spectra are obtained to allow for accurate chemical shift determination.

  • Data Analysis:

    • Assign the proton signals in both spectra, paying close attention to the protons on the cyclohexane ring, particularly those at the C1 and C2 positions and their substituents.

    • Calculate the chemical shift difference (Δδ) for each corresponding proton using the formula: Δδ = δS - δR , where δS is the chemical shift of a proton in the (S)-MTPA amide and δR is the chemical shift of the corresponding proton in the (R)-MTPA amide.

Interpreting the Data: The Mosher's Model in Action

The key to determining the absolute configuration lies in the spatial arrangement of the MTPA amide in solution. The phenyl group of the MTPA moiety creates a shielding (upfield shift) effect on nearby protons. The accepted conformational model places the C=O and C-CF₃ bonds of the MTPA group eclipsing each other.[7]

Conformational Model

Caption: Simplified Newman projection of Mosher's amides.

In this model for a generic chiral amine R₁R₂CHNH₂, the substituents R₁ and R₂ are positioned to minimize steric interactions. The bulkier group will preferentially reside away from the MTPA phenyl group.

Predicting Chemical Shift Differences

For a 2-aminocyclohexane derivative, the two "groups" attached to the chiral carbon bearing the amine are the rest of the cyclohexane ring in one direction (let's call this L for large) and the hydrogen atom (S for small).

  • Protons on the "L" side: These protons will be shielded by the phenyl ring in the (S)-MTPA amide and deshielded in the (R)-MTPA amide. Therefore, Δδ (δS - δR) will be negative .

  • Protons on the "S" side: These protons will be deshielded by the phenyl ring in the (S)-MTPA amide and shielded in the (R)-MTPA amide. Therefore, Δδ (δS - δR) will be positive .

Hypothetical Data for a (1R, 2R)-2-Aminocyclohexanol Derivative

Let's consider a hypothetical (1R, 2R)-2-aminocyclohexanol derivative and the expected ¹H NMR data for its Mosher's amides.

ProtonδR (ppm)δS (ppm)Δδ (δS - δR)Predicted Sign for (1R, 2R)
H1 (CH-OH)3.853.75-0.10-
H2 (CH-N)4.104.25+0.15+
H3eq2.152.08-0.07-
H3ax1.301.25-0.05-
H6eq1.952.05+0.10+
H6ax1.151.22+0.07+

By observing that the protons on one side of the molecule consistently show a negative Δδ and those on the other side show a positive Δδ, we can confidently assign the absolute configuration.

Trustworthiness and Self-Validation

The reliability of Mosher's acid analysis is enhanced by its internal consistency. The observation of a consistent pattern of positive and negative Δδ values across multiple protons provides a self-validating system. Inconsistent or random Δδ values may indicate an incorrect structural assignment, the presence of impurities, or a failure of the Mosher's model for that specific substrate, prompting further investigation.

Conclusion

Mosher's acid analysis is a powerful and reliable tool for the determination of the absolute configuration of chiral amines like 2-aminocyclohexane derivatives.[1][2] Its continued prevalence in both academic and industrial research is a testament to its utility and the robustness of its underlying principles. By following a systematic experimental protocol and a logical analysis of the resulting NMR data, researchers can confidently assign stereochemistry, a critical step in the development of safe and effective pharmaceuticals.

References

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education.[Link]

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. ResearchGate.[Link]

  • How I Used Mosher Esters in my PhD. YouTube.[Link]

  • A Supramolecular Extension of Mosher’s Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI.[Link]

  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry.[Link]

  • Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? University of Toronto.[Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols.[Link]

  • Characteristic Conformation of Mosher’s Amide Elucidated Using the Cambridge Structural Database. National Institutes of Health.[Link]

  • Supporting Information: Human carnitine biosynthesis proceeds via (2S,3S)-3-hydroxy- Nε -trimethyllysine. The Royal Society of Chemistry.[Link]

  • 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the. AIR Unimi.[Link]

  • Direct determination of absolute stereochemistry of. The Aquila Digital Community.[Link]

  • Determination of absolute configuration. Purechemistry.[Link]

  • Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry.[Link]

  • Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. National Institutes of Health.[Link]

  • Apart from Mosher derivatives( ester/amide),What would be the other derivatives that I can use to determine the absolute configuration? ResearchGate.[Link]

  • Absolute configuration of complex chiral molecules. Spark904.[Link]

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A Comparative Guide to the Synthetic Routes of Oseltamivir (Tamiflu®)

Author: BenchChem Technical Support Team. Date: February 2026

Oseltamivir, marketed as Tamiflu®, stands as a critical antiviral agent in the global defense against influenza A and B viruses. Its efficacy lies in the potent inhibition of viral neuraminidase, an enzyme essential for the release of new viral particles from infected host cells. The intricate stereochemistry of the oseltamivir molecule, featuring three stereocenters, presents a significant challenge for chemical synthesis, demanding a high degree of stereocontrol.[1][2] This complexity has spurred remarkable innovation within the field of organic chemistry, leading to a diverse array of synthetic strategies.

This guide provides an in-depth, objective comparison of the most prominent synthetic routes to oseltamivir. We will delve into the foundational industrial processes and explore key academic advancements that offer alternative, and in some cases, more efficient pathways. The discussion will focus on the underlying chemical logic, key transformations, and a critical evaluation of each route's advantages and disadvantages, supported by experimental data.

The Industrial Benchmark: The Roche/Gilead Synthesis from Shikimic Acid

The commercial production of oseltamivir, originally developed by Gilead Sciences and later optimized by Hoffmann-La Roche, traditionally begins with (-)-shikimic acid.[1] This natural product, extracted from the seeds of the Chinese star anise (Illicium verum), provides a chiral pool starting material with the correct stereochemistry for two of the three stereocenters in the final product.[3] More recently, fermentation processes using engineered E. coli have also been employed to produce shikimic acid, mitigating the reliance on a single botanical source.[1]

The synthesis involves a multi-step sequence that, while robust and scalable, has been a subject of intense research for improvement, primarily due to the use of potentially hazardous azide reagents and the fluctuating availability of its starting material.[4]

Key Stages of the Roche Synthesis:
  • Esterification and Protection: Shikimic acid is first converted to its ethyl ester, followed by the protection of the 3- and 4-hydroxyl groups as a pentylidene acetal.[1]

  • Mesylation and Epoxidation: The 5-hydroxyl group is then activated as a mesylate. Subsequent treatment with a base leads to the formation of a key epoxide intermediate.[1][5]

  • Azide-mediated Ring Opening: The epoxide is opened regioselectively with an azide nucleophile to introduce the first nitrogen functionality at the C-5 position.[4][5]

  • Second Azide Introduction and Reduction: The second nitrogen functionality is introduced at the C-4 position, also utilizing an azide. This is followed by reduction of the azido groups to amines.

  • Acetylation and Final Product Formation: The primary amine at C-5 is selectively acetylated, and subsequent steps lead to the final oseltamivir phosphate.[1]

An azide-free variation of the Roche synthesis has also been developed to address safety concerns, employing alternative nitrogen sources.[3] The overall yield of the industrial process is reported to be in the range of 17-30% over approximately 12 steps.[1][3]

Roche Synthesis Shikimic_Acid (-)-Shikimic Acid Ethyl_Shikimate Ethyl Shikimate Shikimic_Acid->Ethyl_Shikimate Esterification Protected_Diol Protected Diol Ethyl_Shikimate->Protected_Diol Acetal Protection Mesylate Mesylate Intermediate Protected_Diol->Mesylate Mesylation Epoxide Key Epoxide Mesylate->Epoxide Epoxidation Azido_Alcohol Azido Alcohol Epoxide->Azido_Alcohol Azide Ring Opening Azido_Amine Azido Amine Azido_Alcohol->Azido_Amine Second Azide Introduction Oseltamivir Oseltamivir Azido_Amine->Oseltamivir Reduction & Acetylation

Caption: The Roche/Gilead synthesis of oseltamivir from shikimic acid.

Academic Innovations: Bypassing Shikimic Acid

The dependence on shikimic acid has prompted academic and industrial researchers to explore synthetic routes starting from readily available, achiral materials. These approaches often rely on powerful asymmetric reactions to establish the crucial stereocenters of the oseltamivir core.

The Corey Synthesis: A Diels-Alder Approach

In 2006, E.J. Corey and his group developed a novel synthesis that circumvents the need for shikimic acid.[6] The route commences with a highly stereoselective asymmetric Diels-Alder reaction between butadiene and an acrylate derivative, catalyzed by a chiral oxazaborolidine (CBS catalyst).[1]

Salient Features of the Corey Synthesis:
  • Asymmetric Diels-Alder Reaction: This key step establishes the cyclohexene ring and sets the initial stereochemistry.[1]

  • Iodolactamization: A subsequent iodolactamization reaction forms a bicyclic intermediate, which is crucial for controlling the stereochemistry of the subsequent transformations.[1]

  • Shikimic Acid Independence: The use of simple, achiral starting materials like butadiene and acrylic acid offers a significant advantage in terms of starting material availability.[1]

Corey Synthesis Butadiene Butadiene & Acrylate Derivative Diels_Alder_Adduct Diels-Alder Adduct Butadiene->Diels_Alder_Adduct Asymmetric Diels-Alder Amide Amide Diels_Alder_Adduct->Amide Amidation Iodolactam Iodolactam Amide->Iodolactam Iodolactamization Alkene Alkene Intermediate Iodolactam->Alkene Elimination Diene_Ester Diene Ester Alkene->Diene_Ester Allylic Bromination & Elimination Oseltamivir Oseltamivir Diene_Ester->Oseltamivir Functionalization

Caption: The Corey synthesis of oseltamivir via an asymmetric Diels-Alder reaction.

The Shibasaki Synthesis: A Catalytic Asymmetric Approach

The research group of Masakatsu Shibasaki has also contributed significantly to the field with a synthesis that features a catalytic asymmetric Diels-Alder reaction as a pivotal step.[7] This approach showcases the power of modern asymmetric catalysis in constructing complex chiral molecules from simple precursors.

Key Aspects of the Shibasaki Synthesis:
  • Catalytic Asymmetric Diels-Alder Reaction: Similar to the Corey synthesis, this reaction is central to establishing the core structure with high enantioselectivity.[7]

  • Iodolactamization: This strategy is also employed to install the necessary functionalities with the correct stereochemistry.[1]

  • Reductive Acylation: A notable step in this synthesis is the conversion of an azide group to an amide via reductive acylation.[1]

Shibasaki Synthesis Starting_Materials Achiral Starting Materials Diels_Alder_Adduct Asymmetric Diels-Alder Adduct Starting_Materials->Diels_Alder_Adduct Asymmetric Diels-Alder Lactam Lactam Intermediate Diels_Alder_Adduct->Lactam Amidation Carbamate Cyclic Carbamate Lactam->Carbamate Iodolactamization & Elimination Amide Amide Intermediate Carbamate->Amide Reductive Acylation Ketone Ketone Intermediate Amide->Ketone Hydrolysis & Oxidation Oseltamivir Oseltamivir Ketone->Oseltamivir Further Transformations

Caption: The Shibasaki synthesis of oseltamivir.

The Fukuyama Synthesis: A Route from Pyridine

The Fukuyama synthesis offers a distinct approach starting from pyridine and acrolein.[8] This route is characterized by an organocatalytic asymmetric Diels-Alder reaction and a late-stage Hofmann rearrangement to install one of the amino groups.

Distinguishing Features of the Fukuyama Synthesis:
  • Organocatalysis: The use of a McMillan catalyst for the asymmetric Diels-Alder reaction is a key feature, avoiding the need for metal-based catalysts in this step.[1]

  • Hofmann Rearrangement: The installation of the C-4 amino group is cleverly achieved through a Hofmann rearrangement of an amide.[1]

  • Alternative Starting Materials: The choice of pyridine and acrolein as starting materials further diversifies the pool of readily available precursors for oseltamivir synthesis.[1]

Fukuyama Synthesis Pyridine_Acrolein Pyridine & Acrolein Dihydropyridine Dihydropyridine Pyridine_Acrolein->Dihydropyridine Reduction Diels_Alder_Adduct Diels-Alder Adduct Dihydropyridine->Diels_Alder_Adduct Asymmetric Diels-Alder Halolactone Halolactone Diels_Alder_Adduct->Halolactone Oxidation & Halolactonization Amide Amide Intermediate Halolactone->Amide Amidation Allyl_Carbamate Allyl Carbamate Amide->Allyl_Carbamate Hofmann Rearrangement Oseltamivir Oseltamivir Allyl_Carbamate->Oseltamivir Final Steps

Caption: The Fukuyama synthesis of oseltamivir starting from pyridine.

The Trost Synthesis: Palladium-Catalyzed Asymmetric Allylic Alkylation

Barry Trost's group developed an efficient synthesis of oseltamivir that hinges on a palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) reaction.[9] This powerful transformation allows for the enantioselective formation of a key C-N bond.

Highlights of the Trost Synthesis:
  • Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA): This is the cornerstone of the synthesis, establishing a crucial stereocenter with high efficiency.[9]

  • Aziridination: The second amino group is introduced via a stereoselective aziridination reaction.[9]

  • Concise Route: The synthesis is notably concise, being completed in just eight steps with an impressive overall yield of 30%.[9]

Trost Synthesis Starting_Material Commercially Available Starting Material Allylic_Amine Allylic Amine Starting_Material->Allylic_Amine Pd-AAA Aziridine Aziridine Intermediate Allylic_Amine->Aziridine Aziridination Enone Enone Aziridine->Enone Ring Opening & Oxidation Allylic_Alcohol Allylic Alcohol Enone->Allylic_Alcohol Reduction Oseltamivir Oseltamivir Allylic_Alcohol->Oseltamivir Side Chain Installation

Caption: The Trost synthesis of oseltamivir featuring a Pd-AAA reaction.

The Hayashi Synthesis: A Highly Efficient Organocatalytic Approach

The synthesis developed by Yujiro Hayashi's group is remarkable for its efficiency and high overall yield.[1] It employs a series of one-pot operations, significantly reducing the number of purification steps.

Key Advantages of the Hayashi Synthesis:
  • Organocatalytic Michael Reaction: The synthesis commences with an asymmetric Michael reaction, which sets two of the three stereocenters in a single step.[10]

  • One-Pot Operations: The entire synthesis is accomplished in just three one-pot operations, minimizing waste and saving time.[1]

  • High Overall Yield: This route boasts an impressive overall yield of 57-60%, making it one of the most efficient syntheses of oseltamivir to date.[1][4]

Hayashi Synthesis Starting_Materials Alkoxyaldehyde & Nitroalkene Michael_Adduct Michael Adduct Starting_Materials->Michael_Adduct Asymmetric Michael Reaction (One-Pot) Cyclohexene Cyclohexene Derivative Michael_Adduct->Cyclohexene Domino Michael/HWE Reaction (One-Pot) Amide Amide Intermediate Cyclohexene->Amide Functional Group Interconversions (One-Pot) Oseltamivir Oseltamivir Amide->Oseltamivir Reduction & Final Steps

Sources

A Comparative Guide to Chiral Building Blocks: Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the strategic selection of chiral building blocks is paramount to achieving desired stereochemical outcomes. These molecular scaffolds serve as foundational elements for constructing complex chiral molecules, with applications spanning pharmaceuticals, agrochemicals, and materials science. This guide provides a detailed comparison of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate, a versatile β-amino ester, with other prominent classes of chiral building blocks. By examining their performance in key asymmetric transformations, supported by experimental data, we aim to furnish researchers with the insights necessary to make informed decisions in synthetic design.

Introduction to Chiral Building Blocks

Chiral building blocks are enantiomerically pure compounds that introduce stereocenters into a target molecule. Their use is a cornerstone of modern synthetic chemistry, enabling the construction of stereochemically defined molecules, which is crucial given that the biological activity of many pharmaceuticals is dependent on a single enantiomer. The ideal chiral building block should be readily available, offer high levels of stereocontrol in a variety of reactions, and be easily removable or incorporated into the final product.

Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate, with its defined stereochemistry on a conformationally constrained cyclohexane ring, presents a unique scaffold for asymmetric synthesis. The vicinal amino and ester functionalities offer multiple points for chemical modification and for directing the stereochemical course of reactions.

Case Study: The Asymmetric Synthesis of Oseltamivir (Tamiflu®)

The synthesis of the antiviral drug Oseltamivir provides an excellent platform for comparing the efficacy of different chiral strategies. The molecule contains three stereocenters, making its stereocontrolled synthesis a significant challenge. Various approaches have been developed, starting from different chiral precursors or employing asymmetric catalysis.

Route A: Utilizing Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate Scaffold

While not the commercial route, synthetic strategies have been devised that utilize β-amino esters with a cyclohexane backbone, demonstrating the potential of this class of building blocks. A hypothetical key step would involve the diastereoselective functionalization of the cyclohexane ring, where the pre-existing stereocenters of the starting material direct the formation of new stereocenters.

Conceptual Workflow:

start Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate step1 Functional Group Manipulation start->step1 step2 Diastereoselective Transformation step1->step2 step3 Ring Modification/Cleavage step2->step3 oseltamivir Oseltamivir Precursor step3->oseltamivir

Figure 1: Conceptual synthetic workflow starting from ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate.

Route B: Chiral Pool Approach from Shikimic Acid (Commercial Synthesis)

The industrial synthesis of Oseltamivir famously starts from (-)-shikimic acid, a natural product extracted from star anise.[1] This "chiral pool" approach leverages the inherent chirality of the starting material.

Key Transformation: The synthesis involves a series of transformations including esterification, ketal protection, mesylation, and epoxide formation, followed by nucleophilic opening of the epoxide with an azide, which is a hazardous reagent.[1]

Route C: Asymmetric Catalysis - The Hayashi Synthesis

A notable alternative synthesis developed by Hayashi and coworkers utilizes an organocatalytic asymmetric Michael reaction as the key stereochemistry-inducing step.[2] This approach avoids the use of a chiral starting material from the chiral pool.

Key Transformation: The reaction employs a diarylprolinol silyl ether catalyst to control the enantioselective addition of a nitroalkane to an enal.

Performance Comparison:

Synthetic StrategyChiral SourceKey StepReported Overall YieldKey Step Performance
Route A (Conceptual) Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylateDiastereoselective functionalizationN/AHigh diastereoselectivity expected
Route B (Commercial) (-)-Shikimic AcidEpoxide opening with azide17-22%[1]High stereocontrol
Route C (Hayashi) Asymmetric Catalyst (Diarylprolinol silyl ether)Asymmetric Michael Reaction~57%[1]High diastereo- and enantioselectivity

This comparison highlights a fundamental choice in asymmetric synthesis: starting with a pre-existing chiral scaffold versus creating chirality through a catalytic asymmetric reaction. While the chiral pool approach is well-established, it can be limited by the availability and cost of the starting material. Asymmetric catalysis offers a more flexible and potentially more efficient route. The use of a chiral building block like ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate would fall into a similar category as the chiral pool approach, offering a pre-defined stereochemical foundation.

Comparison in Key Asymmetric Reactions

Beyond a single target molecule, the utility of a chiral building block is determined by its performance across a range of fundamental asymmetric transformations.

Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for C-C bond formation and the creation of new stereocenters. Chiral auxiliaries are frequently employed to control the stereochemical outcome.

Evans Oxazolidinones: Evans' chiral oxazolidinones are widely recognized for their high levels of stereocontrol in aldol reactions.[3] The auxiliary is first acylated, and the resulting imide is then enolized and reacted with an aldehyde. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, leading to high diastereoselectivity.

Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate as a Chiral Auxiliary: While less common, β-amino esters can be converted into chiral auxiliaries. For instance, the corresponding amino alcohol can be used to form an oxazolidinone-like structure. The rigid cyclohexane backbone of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate offers a distinct conformational bias compared to the more flexible substituents on traditional Evans auxiliaries. A related chiral auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol has shown excellent diastereofacial selectivities (>99%) in aldol reactions.[4]

Experimental Protocol: Asymmetric Aldol Reaction using an Evans Auxiliary

  • Acylation: To a solution of the chiral oxazolidinone in an aprotic solvent (e.g., THF), add n-butyllithium at -78 °C. After stirring for 15 minutes, add the desired acyl chloride and allow the reaction to warm to room temperature.

  • Enolization: Cool the solution of the N-acyl oxazolidinone to -78 °C and add a Lewis acid (e.g., dibutylboron triflate) followed by a tertiary amine base (e.g., triethylamine). Stir for 30-60 minutes.

  • Aldol Addition: Add the aldehyde to the enolate solution at -78 °C and stir for 1-2 hours.

  • Workup and Cleavage: Quench the reaction with a buffer solution. The product can be purified by chromatography. The chiral auxiliary can then be cleaved under mild conditions (e.g., with lithium hydroperoxide).

start Chiral Auxiliary step1 Acylation start->step1 step2 Enolization step1->step2 step3 Aldol Addition step2->step3 product Diastereomerically Enriched Aldol Product step3->product

Figure 2: General workflow for an auxiliary-controlled asymmetric aldol reaction.

Performance Comparison in Aldol Reactions:

Chiral AuxiliaryDiastereoselectivity (d.r.)Yield
Evans Oxazolidinones Often >95:5Generally high
(1S,2R)-2-aminocyclopentan-1-ol derived >99:1[4]High
Asymmetric Michael Additions

The Michael addition, or conjugate addition, is another fundamental C-C bond-forming reaction.

Proline and its Derivatives: L-proline and its derivatives are highly effective organocatalysts for asymmetric Michael additions.[5] They operate through the formation of a chiral enamine intermediate, which then attacks the Michael acceptor.

Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate in Michael Additions: The amino group of this building block can be utilized as a nucleophile in aza-Michael additions. The inherent chirality of the cyclohexane backbone can influence the stereochemical outcome of the addition, making it a potential chiral auxiliary in this context.

Performance Comparison in Asymmetric Michael Additions:

Catalyst/AuxiliaryEnantioselectivity (ee) / Diastereoselectivity (d.r.)Yield
Proline Derivatives Up to 99% ee[6]Good to excellent
Chiral β-amino esters Can achieve high diastereoselectivityVariable

Conclusion

Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate represents a valuable chiral building block with a rigid and well-defined stereochemical framework. Its utility is demonstrated by its potential as a starting material in complex syntheses, such as that of Oseltamivir, and its applicability as a chiral auxiliary in fundamental asymmetric transformations.

In comparison to other established chiral building blocks and catalysts:

  • vs. Chiral Pool Starting Materials (e.g., Shikimic Acid): Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate offers a synthetically derived, readily available alternative, potentially avoiding reliance on natural sources.

  • vs. Evans Oxazolidinones: In reactions like the aldol addition, auxiliaries derived from cyclic amino alcohols, such as the cyclopentyl analogue, have demonstrated comparable or even superior diastereoselectivity, suggesting the potential for high performance from the cyclohexane derivative.

  • vs. Organocatalysts (e.g., Proline): While organocatalysis offers the advantage of being catalytic, the use of a stoichiometric chiral auxiliary like ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate can provide a more predictable and robust method for achieving high stereoselectivity, particularly in the early stages of a synthetic campaign.

The choice of chiral building block will always be context-dependent, relying on factors such as the specific reaction, the desired stereochemical outcome, and the overall synthetic strategy. Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate, with its unique structural features, is a powerful tool in the synthetic chemist's arsenal for the construction of complex, stereochemically defined molecules.

References

  • Oseltamivir total synthesis. In: Wikipedia. [Link]

  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry. [Link]

  • Evans Aldol Reaction. J. Am. Chem. Soc. 1981, 103, 8, 2127–2129.
  • A Practical Synthesis of (−)-Oseltamivir. ResearchGate. [Link]

  • High-yielding synthesis of the anti-influenza neuramidase inhibitor (-)-oseltamivir by three "one-pot" operations. Angewandte Chemie International Edition. [Link]

  • Chiral auxiliary. In: Wikipedia. [Link]

  • Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters. [Link]

  • Proline-Catalyzed Asymmetric Reactions. ResearchGate. [Link]

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Unlocking New Frontiers in Peptide Therapeutics: A Comparative Guide to Constrained β-Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based drug discovery, the quest for enhanced stability, predictable conformation, and improved biological activity is paramount. While native α-peptides offer significant therapeutic potential, their application is often hampered by rapid proteolytic degradation and conformational flexibility. This guide provides a comprehensive comparison of peptides synthesized with and without constrained β-amino acids, presenting experimental data that underscores the transformative advantages of incorporating these unnatural building blocks.

The Fundamental Advantage: Pre-organizing for Success

The core principle behind the utility of constrained β-amino acids lies in their ability to pre-organize a peptide into a specific, bioactive conformation. Unlike their α-amino acid counterparts, which possess a greater degree of rotational freedom around the peptide backbone, constrained β-amino acids introduce conformational rigidity. This has profound implications for a peptide's therapeutic potential.

By locking a segment of the peptide into a defined secondary structure, such as a helix or a turn, the entropic penalty of binding to a target is significantly reduced. This often translates to higher binding affinity and, consequently, greater biological potency. Furthermore, the unnatural β-amino acid backbone is inherently resistant to cleavage by proteases, addressing one of the most significant hurdles in the development of peptide-based drugs.[1]

Comparative Analysis: α-Peptides vs. β-Peptide Analogs

The true measure of a novel chemical entity's utility is in its performance relative to existing standards. The following sections provide a detailed comparison, supported by experimental data, of peptides containing constrained β-amino acids against their conventional α-peptide counterparts.

Enhanced Proteolytic Stability: A Paradigm Shift in Peptide Half-life

A primary driver for the adoption of β-amino acids is the remarkable increase in resistance to enzymatic degradation.[2] The altered backbone sterically hinders the approach of proteases, which are evolved to recognize and cleave the α-peptide bond.

PeptideHalf-life in Human SerumReference
α-Peptide Analog3.2 hours[3]
α/β-Peptide Analog43.5 hours[3]
α-Peptide (unmodified)Rapid degradation
α,β-Peptide (with ACPC)No proteolysis after 36h (Trypsin/Chymotrypsin)

Table 1: Comparative proteolytic stability of α-peptides and their β-peptide-containing analogs.

This dramatic extension in half-life has significant pharmacokinetic implications, allowing for less frequent dosing regimens and sustained therapeutic effect.[4]

Predictable and Stable Secondary Structures

Constrained β-amino acids are powerful inducers of stable secondary structures. Depending on the ring size and stereochemistry of the cyclic β-amino acid, peptides can be guided into various helical and turn conformations. This is a stark contrast to many short α-peptides, which often exist as a random coil in solution.

Figure 1: Conformational landscapes of α-peptides vs. β-peptides.

Circular Dichroism (CD) spectroscopy is a powerful technique to experimentally verify the secondary structure of these peptides. α-helices typically show characteristic negative bands at ~222 nm and ~208 nm and a positive band at ~190 nm, while β-sheets exhibit a negative band around 218 nm and a positive band near 195 nm. Peptides incorporating constrained β-amino acids often display distinct CD spectra indicative of their highly ordered structures.

Comparable or Enhanced Biological Activity

A crucial question is whether the structural modifications imposed by β-amino acids are compatible with high-affinity binding to biological targets. A growing body of evidence demonstrates that not only is binding maintained, but in many cases, it is enhanced.

Peptide Target & AnalogsBinding Affinity (Kd)Inhibitory Potency (IC50)Reference
p53/hDM2 Interaction
p53 α-peptide~230-365 nM94.5 µM
β-peptide analog (β53-1)368-583 nM94.5 µM
Integrin αvβ3 Binders
First-generation bicyclic RGD peptide-195 nM
Second-generation bicyclic RGD peptide with non-natural amino acid-30 nM
HIV-1 gp41 Fusion Inhibition
CHR-α (α-peptide)1.0 (relative)1.0 (relative)
CHR-α/β (α/β-peptide)0.8 (relative)1.1 (relative)

Table 2: Comparative biological activity of α-peptides and their β-peptide-containing analogs.

These data highlight that the rational incorporation of constrained β-amino acids can yield peptides with comparable or even superior biological activity to their natural counterparts, coupled with significantly improved drug-like properties.

Experimental Workflows: A Practical Guide

The successful application of constrained β-amino acids in peptide synthesis requires a robust and well-defined experimental approach. The following sections outline key protocols for synthesis and characterization.

Solid-Phase Peptide Synthesis (SPPS) with Constrained β-Amino Acids

The synthesis of peptides containing β-amino acids can be readily achieved using standard Fmoc-based solid-phase peptide synthesis protocols with minor modifications. The primary consideration is the potentially slower coupling kinetics of the sterically hindered β-amino acids.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling (Longer coupling time for β-AA) Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection n-1 cycles Cleavage Cleavage from Resin & Side-chain Deprotection Repeat->Cleavage Final cycle Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spec, CD) Purification->Analysis

Figure 2: SPPS workflow for peptides with β-amino acids.

Protocol: Modified SPPS for β-Amino Acid Incorporation

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • For standard α-amino acids, pre-activate with a coupling agent (e.g., HBTU/HOBt in the presence of DIPEA) and couple for 1-2 hours.

    • For constrained β-amino acids, a double coupling strategy is recommended. Perform the initial coupling for 2-4 hours, wash, and then repeat the coupling step with fresh reagents. The extended reaction time ensures complete acylation of the sterically hindered amine.

  • Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify the mass by mass spectrometry.

Proteolytic Stability Assay

A direct comparison of the stability of α- and β-peptide analogs in a biologically relevant medium is crucial.

Protocol: Serum Stability Assay

  • Peptide Incubation: Dissolve the purified α- and β-peptides in a suitable buffer and add to fresh human serum to a final concentration of 10 µM. Incubate at 37°C.[3][5]

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the serum-peptide mixture.

  • Protein Precipitation: Quench the enzymatic reaction and precipitate the serum proteins by adding an equal volume of a cold organic solvent mixture (e.g., 1:1 ethanol/acetonitrile).[3][5]

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant containing the peptide by RP-HPLC or LC-MS.

  • Quantification: Quantify the amount of intact peptide remaining at each time point by integrating the area of the corresponding peak in the chromatogram.

  • Half-life Calculation: Plot the percentage of intact peptide versus time and fit the data to a one-phase decay model to determine the peptide's half-life.

Conclusion: A New Paradigm in Peptide Design

The incorporation of constrained β-amino acids represents a significant advancement in the field of peptide therapeutics. The ability to enforce specific conformations leads to peptides with enhanced proteolytic stability, predictable secondary structures, and potent biological activity. The experimental data clearly demonstrates that these "foldamers" can overcome the inherent limitations of native α-peptides, paving the way for the development of a new generation of robust and effective peptide-based drugs. As our understanding of the structural and functional consequences of these modifications continues to grow, so too will their application in addressing a wide range of therapeutic challenges.

References

  • Cabrele, C., Martinek, T. A., Reiser, O., & Berlicki, Ł. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of medicinal chemistry, 57(23), 9718–9739. [Link]

  • Werner, H. M., & Horne, W. S. (2016). Folding and function in α/β-peptides: targets and therapeutic applications. Current opinion in chemical biology, 34, 44–51. [Link]

  • Yi, L., et al. (2022). The Emerging Promise of Pentacyclic Triterpenoid Derivatives as Novel Antiviral Agents Against SARS-CoV-2 Variants. Molecules, 27(23), 8205. [Link]

  • van der Spoel, D., et al. (2010). A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability. Journal of Peptide Science, 16(10), 555-562. [Link]

  • Gademann, K., et al. (1999). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Helvetica chimica acta, 82(1), 1-14. [Link]

  • Bakshi, K., & Liyanage, M. R. (2014). Circular Dichroism of Peptides. In Therapeutic Peptides (pp. 241-253). Humana Press, New York, NY. [Link]

  • Schepartz, A., et al. (2008). β-Peptides as inhibitors of protein–protein interactions. Current opinion in structural biology, 18(4), 415-421. [Link]

  • Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik. [Link]

  • Lauer, J. L., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 4(4), 1496–1506. [Link]

  • Seebach, D., et al. (1999). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Helvetica Chimica Acta, 82(1), 1-14. [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). [Link]

  • Wang, P., et al. (2014). Quantitative-proteomic comparison of alpha and Beta cells to uncover novel targets for lineage reprogramming. Diabetes, 63(9), 3023-3034. [Link]

  • Moussa, S. H. (2014). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Computational Chemistry, 2(3), 39. [Link]

  • Steer, D. L., et al. (1998). Comparison of the binding of alpha-helical and beta-sheet peptides to a hydrophobic surface. Journal of peptide research, 51(6), 401-412. [Link]

  • Miles, A. J., & Wallace, B. A. (2021). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. Chemical Society Reviews, 50(13), 7545-7564. [Link]

  • Heinis, C., et al. (2011). Bicyclic RGD Peptides with Exquisite Selectivity for the Integrin αvβ3 Receptor Using a "Random Design" Approach. Angewandte Chemie International Edition, 50(41), 9712-9715. [Link]

  • Be, C. T. (2022). Pharmacokinetic Optimization of Peptides and Small Molecules. [Link]

  • Strohl, W. R. (2015). Recent Advances in Half-life Extension Strategies for Therapeutic Peptides and Proteins. BioDrugs, 29(4), 215–239. [Link]

  • ResearchGate. (2020, May 22). How to find peptide IC50 or kd?[Link]

  • Wang, Z., et al. (2024). A Protocol to Depict the Proteolytic Processes Using a Combination of Metal–Organic Materials (MOMs), Electron Paramagnetic Resonance (EPR), and Mass Spectrometry (MS). ACS Omega, 9(2), 2038–2046. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254. [Link]

  • Biovera. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide. [Link]

  • DTU Health Tech. (n.d.). SignalP 6.0. [Link]

  • Hoffmann, R., et al. (2018). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PloS one, 13(6), e0198244. [Link]

  • Jäger, C. M., & Juaristi, E. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry A, 126(32), 5438–5447. [Link]

  • ResearchGate. (2017, September 26). How to check the stability of a small purified peptide in human serum?[Link]

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A Comparative Guide to the Biological Activity of Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate Scaffold: A Promising Core for Drug Discovery

The ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate structure presents a versatile and stereochemically defined scaffold for medicinal chemistry. The presence of both an amino group and an ethyl ester on a cyclohexane ring allows for diverse chemical modifications. The amino group can be readily derivatized to form amides, sulfonamides, and other functionalities, while the ester can be hydrolyzed or also converted to amides. This flexibility enables the exploration of a wide chemical space to optimize biological activity, selectivity, and pharmacokinetic properties. The cyclohexane ring provides a rigid, three-dimensional structure that can orient functional groups in specific spatial arrangements, which is crucial for binding to biological targets.

Anticancer Activity: A Comparative Analysis

While specific data on ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate derivatives is limited, studies on closely related aminocyclohexane and aminocycloalkane carboxylate derivatives have demonstrated significant anticancer potential.

A study on 1,2-diaminocyclohexane derivatives, which share the core aminocyclohexane ring, revealed potent in vitro antiproliferative activities against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and skin (A375) cancer cells[1]. The cytotoxic effects of these compounds were noteworthy, particularly against the A375 cell line[1]. Further investigation into the mechanism of action indicated that these derivatives induce apoptosis, a programmed cell death pathway, which is a desirable characteristic for anticancer agents[1].

In a different study, ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivatives were synthesized and evaluated for their anticancer properties against human leukemia cell lines (K562 and CEM)[2]. Several of these derivatives exhibited good antitumor activity[2]. Notably, a compound with a para-chloro substitution and another with a meta-dichloro substitution showed significant antitumor activity with IC50 values of 14.0 µM and 15.0 µM, respectively, against the K562 cell line[2].

These findings suggest that the aminocycloalkane carboxylate scaffold is a promising starting point for the development of novel anticancer drugs. The derivatization of the amino group appears to be a key factor in modulating the cytotoxic activity.

Comparative Anticancer Activity Data
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
para-chloro substituted ethyl 2-(1-aminocyclobutyl)...K562 (Leukemia)14.0[2]
meta-dichloro substituted ethyl 2-(1-aminocyclobutyl)...K562 (Leukemia)15.0[2]

Antimicrobial Activity: Exploring a Broad Spectrum

The cyclohexane ring is a common motif in various natural and synthetic antimicrobial agents. Derivatives of aminocyclohexane have also been investigated for their potential to combat bacterial and fungal infections.

Research on amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety has demonstrated a range of antimicrobial activities[3]. The minimum inhibitory concentration (MIC) values were determined against several bacterial strains, including Staphylococcus aureus, Mycobacterium smegmatis, Escherichia coli, Yersinia enterocolitica, and Klebsiella pneumoniae, as well as the fungal strain Candida albicans[3]. One of the derivatives exhibited selective inhibitory activity against the growth of Y. enterocolitica with a MIC of 64 µg/mL, while another showed bacteriostatic activity against S. aureus and M. smegmatis[3].

These results highlight the potential for developing antimicrobial agents based on the aminocyclohexane carboxylate scaffold. The nature of the substituents on the amino group and the overall lipophilicity of the molecule are likely to play a significant role in determining the spectrum and potency of antimicrobial activity.

Comparative Antimicrobial Activity Data
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Amidrazone derivative 2bYersinia enterocolitica64[3]
Amidrazone derivative 2cStaphylococcus aureus- (bacteriostatic)[3]
Amidrazone derivative 2cMycobacterium smegmatis- (bacteriostatic)[3]

Experimental Protocols in Detail

To ensure scientific integrity and enable reproducibility, the following are detailed protocols for the key biological assays discussed.

Anticancer Activity: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay start Seed cancer cells in a 96-well plate incubate1 Incubate for 24h (37°C, 5% CO2) start->incubate1 treat Treat cells with varying concentrations of test compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h to allow formazan crystal formation add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer read Measure absorbance at 570 nm using a plate reader add_solubilizer->read analyze Calculate cell viability and IC50 values read->analyze

Caption: Workflow of the MTT assay for determining cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are harvested and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations. The medium from the wells is replaced with 100 µL of the medium containing the test compounds. A control group with solvent only is also included.

  • Incubation: The plates are incubated for another 48 to 72 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • Formazan Formation: The plates are incubated for an additional 4 hours at 37°C. During this time, the MTT is reduced by metabolically active cells to insoluble purple formazan crystals.

  • Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow:

MIC_Determination start Prepare serial two-fold dilutions of the test compound in a 96-well plate inoculate Inoculate each well with a standardized microbial suspension start->inoculate controls Include positive (no drug) and negative (no microbes) controls inoculate->controls incubate Incubate the plate under appropriate conditions (e.g., 37°C for 24h) controls->incubate read Visually inspect for microbial growth or measure turbidity incubate->read determine_mic Determine the MIC as the lowest concentration with no visible growth read->determine_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Step-by-Step Protocol:

  • Compound Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Controls: A positive control well (containing only the growth medium and the microorganism) and a negative control well (containing only the growth medium) are included on each plate.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: After incubation, the plates are examined for visible signs of microbial growth (turbidity). The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate scaffold holds considerable promise for the development of novel therapeutic agents. Extrapolating from the biological activities of structurally similar compounds, derivatives of this scaffold are likely to exhibit interesting anticancer and antimicrobial properties. The stereochemically defined nature of this core structure provides an excellent platform for rational drug design and the exploration of structure-activity relationships.

Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate. Systematic modifications of the amino and ester functionalities will be crucial to identify compounds with potent and selective activity. In-depth mechanistic studies will also be necessary to elucidate the molecular targets and pathways through which these compounds exert their biological effects. The insights gained from such studies will be invaluable for the development of the next generation of drugs based on this versatile chemical scaffold.

References

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A Senior Application Scientist's Guide to the Crystallographic Analysis of Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate Salts

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design and development. The stereochemistry of a chiral molecule can profoundly influence its pharmacological activity, with one enantiomer often exhibiting therapeutic benefits while the other may be inactive or even harmful. Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate, a valuable chiral building block, is no exception. Its utility in the synthesis of complex pharmaceutical agents necessitates a robust and unambiguous method for confirming its absolute stereochemistry and understanding its solid-state properties.

The Strategic Imperative of Salt Formation for Crystallography

The journey from a chiral molecule in solution to a well-defined crystal structure often begins with the strategic formation of a salt. For a chiral amine like ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate, reacting it with a chiral acid to form a diastereomeric salt is a classic and highly effective method for both chiral resolution and inducing crystallization.[1] The resulting diastereomers possess different physical properties, such as solubility, which can be exploited for their separation by fractional crystallization.[1]

The choice of the acidic resolving agent is a critical experimental parameter. Commonly used chiral acids include tartaric acid derivatives (like O,O'-dibenzoyltartaric acid), mandelic acid, and camphorsulfonic acid. The selection of the acid is often empirical, but the goal is to find a partner that forms a well-ordered, stable crystal lattice with one of the diastereomers. The differing shapes, sizes, and hydrogen bonding capabilities of these acids lead to distinct crystal packing arrangements, which can significantly influence crystal quality.

Even when the starting material is enantiomerically pure, forming a simple salt with an achiral acid (e.g., hydrochloric acid or sulfuric acid) can be advantageous for X-ray analysis. These salts often exhibit higher crystallinity and stability compared to the free base, facilitating the growth of single crystals suitable for diffraction experiments.

Experimental Workflow: From Salt to Structure

The process of obtaining a crystal structure can be systematically broken down into several key stages, each requiring careful consideration and optimization. The following workflow represents a robust, self-validating system for the crystallographic analysis of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate salts.

Crystallography_Workflow Figure 1: Experimental Workflow for Crystallographic Analysis cluster_0 Salt Formation & Crystallization cluster_1 Data Collection & Processing cluster_2 Structure Solution & Refinement Salt_Selection Selection of Chiral or Achiral Acid Stoichiometry Stoichiometric Reaction in Suitable Solvent Salt_Selection->Stoichiometry Crystallization Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Stoichiometry->Crystallization Crystal_Mounting Crystal Selection and Mounting Crystallization->Crystal_Mounting X-ray_Diffraction X-ray Data Collection on Diffractometer Crystal_Mounting->X-ray_Diffraction Data_Processing Data Integration, Scaling, and Absorption Correction X-ray_Diffraction->Data_Processing Structure_Solution Phase Determination (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Refinement of Atomic Positions and Thermal Parameters Structure_Solution->Structure_Refinement Validation Structure Validation and Analysis Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure & Report

Caption: A generalized workflow for the X-ray crystallographic analysis of a chiral amine salt.

Detailed Experimental Protocol: Diastereomeric Salt Crystallization

The following protocol is a representative example for the preparation and crystallization of a diastereomeric salt of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate, using a chiral acid such as L-tartaric acid.

  • Stoichiometric Reaction: In a clean glass vial, dissolve 1 mmol of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a mixture like ethyl acetate/heptane). In a separate vial, dissolve 1 mmol of L-tartaric acid in the same solvent.

  • Salt Formation: Slowly add the acid solution to the amine solution with gentle stirring. The formation of a precipitate may be observed. If so, gently heat the mixture until the solid redissolves to ensure a homogeneous solution.

  • Crystal Growth:

    • Slow Evaporation: Cover the vial with a cap that has a few pinholes and leave it undisturbed in a vibration-free environment. The solvent will slowly evaporate, leading to supersaturation and crystal growth.

    • Vapor Diffusion: Place the vial containing the salt solution inside a larger, sealed container that has a reservoir of a less polar solvent (an "anti-solvent") in which the salt is insoluble (e.g., diethyl ether or hexane). The vapor of the anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the salt and promoting crystallization.

  • Crystal Harvesting: Once suitable single crystals have formed, carefully remove them from the mother liquor using a nylon loop and coat them in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and ice formation during data collection at low temperatures.

Comparative Analysis of Crystallographic Data

While specific crystallographic data for various salts of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate are not publicly available, we can anticipate the types of variations that would be observed based on the choice of the counter-ion. The following table outlines the key crystallographic parameters that would be compared and the expected influence of different salt forms.

Parameter Hydrochloride Salt Tartrate Salt Significance and Rationale for Comparison
Space Group Typically centrosymmetric if a racemate crystallizes, or non-centrosymmetric for a resolved enantiomer.Almost always non-centrosymmetric due to the chirality of the tartaric acid.The space group provides fundamental information about the symmetry of the crystal lattice. The presence of a chiral space group is a strong indicator of successful chiral resolution.
Unit Cell Dimensions Dependent on the packing of the protonated amine and the chloride ion.Generally larger unit cell volume to accommodate the larger tartrate counter-ion.Differences in unit cell dimensions reflect the different sizes and shapes of the counter-ions and how they influence the overall crystal packing.
Hydrogen Bonding Network Dominated by N-H···Cl and potentially C-H···Cl interactions. The ester carbonyl may act as a hydrogen bond acceptor.A more complex network involving N-H···O and O-H···O interactions with the carboxylate and hydroxyl groups of the tartrate.The hydrogen bonding network is a primary determinant of the crystal packing and can influence physical properties like melting point and solubility.
Conformation of the Cyclohexane Ring Expected to adopt a stable chair conformation.The chair conformation is also expected, but subtle variations in torsion angles may occur due to different intermolecular interactions.Comparing the conformation of the cyclohexane ring in different salt forms can reveal its flexibility and how it adapts to different crystal environments.
Molecular Packing The packing will be influenced by the electrostatic interactions between the ammonium cation and the chloride anion, as well as weaker van der Waals forces.The packing will be driven by the extensive hydrogen bonding network and the steric bulk of the tartrate ion, potentially leading to layered or channeled structures.The overall three-dimensional arrangement of the molecules in the crystal can impact properties such as crystal morphology and dissolution rate.

In-Depth Discussion: The Influence of the Counter-Ion

The choice of the counter-ion in the salt formation of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate has a profound impact on the resulting crystal structure and, consequently, its physicochemical properties.

With a simple, spherical counter-ion like chloride , the crystal packing is often governed by maximizing electrostatic interactions and efficient space-filling. The ammonium group of the protonated amine will act as a strong hydrogen bond donor to the chloride anion. The ethyl ester group, while capable of acting as a hydrogen bond acceptor, is less likely to be the primary driver of the packing arrangement.

In contrast, a tartrate counter-ion introduces a greater degree of complexity and directionality to the intermolecular interactions. Tartaric acid is not only chiral itself but also possesses multiple hydrogen bond donor (hydroxyl groups) and acceptor (carboxylate groups) sites. This leads to the formation of extensive and robust hydrogen bonding networks. These networks can create intricate two- or three-dimensional structures, such as sheets or helices, which can be highly specific to one diastereomer, thus facilitating efficient chiral resolution.

The diagram below illustrates a hypothetical comparison of the primary hydrogen bonding interactions that would be expected in the hydrochloride and tartrate salts.

Hydrogen_Bonding_Comparison Figure 2: Comparison of Hydrogen Bonding Networks cluster_HCl Hydrochloride Salt cluster_Tartrate Tartrate Salt Amine_HCl R-NH3+ Ester Group Chloride Cl- Amine_HCl:head->Chloride N-H...Cl Amine_Tartrate R-NH3+ Ester Group Tartrate COO- OH OH COO- Amine_Tartrate:head->Tartrate:coo1 N-H...O Amine_Tartrate:head->Tartrate:coo2 N-H...O

Caption: A schematic comparison of the primary hydrogen bonding in hydrochloride and tartrate salts.

Conclusion and Future Outlook

The X-ray crystallographic analysis of salts of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate is an indispensable tool for the unambiguous determination of its absolute stereochemistry and for understanding its solid-state properties. While a comprehensive comparative study of different salts is currently limited by the availability of public data, the principles outlined in this guide provide a solid framework for conducting such investigations.

The strategic selection of a counter-ion, whether for chiral resolution or to promote crystallinity, is the critical first step. A systematic approach to crystallization, coupled with high-quality X-ray diffraction data collection and analysis, will yield a wealth of structural information. By comparing parameters such as space group, unit cell dimensions, hydrogen bonding networks, and molecular conformation, researchers can gain valuable insights into how different salt forms influence the solid-state behavior of this important chiral building block.

As the use of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate and its derivatives in drug development continues to expand, it is anticipated that more crystal structures of its various salts will become available. This will enable more direct and detailed comparative analyses, further enhancing our understanding of the solid-state chemistry of this compound and aiding in the development of new and improved pharmaceutical agents.

References

  • PubChem. 2-Aminocyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (1S,2S)-2-Aminocyclohexanecarboxylic Acid. National Center for Biotechnology Information. [Link]

  • PubChem. (1S,2R)-2-aminocyclohexane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Palima, A. I. et al. cis-3- and trans-4-aminocyclohexanecarboxylic acids and their esters. Bulletin of the academy of sciences of the USSR. Division of chemical science, vol. 26, no. 1, 20 July 1977, pages 171-172.
  • Appella, D. H. et al. Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. Journal of the American Chemical Society, 1999, 121 (11), pp 2309–2310. [Link]

  • Google Patents.
  • Piras, M. et al. Structure and conformation of (1S,2R)-cis-2-[hydroxyaminocarbonylmethyl(N-methyl)aminocarbonyl]cyclohexanecarboxylic acid: X-ray, NMR and molecular mechanics studies. Journal of the Chemical Society, Perkin Transactions 2, 1996, (1), 9-14. [Link]

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A Spectroscopic Guide to Distinguishing Cis and Trans Isomers of Ethyl 2-Aminocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the precise determination of a molecule's stereochemistry is not merely an academic exercise; it is a critical factor that dictates its biological activity, pharmacokinetic profile, and overall therapeutic efficacy. The subtle yet profound differences in the three-dimensional arrangement of atoms can lead to vastly different interactions with biological targets. This guide offers a comprehensive spectroscopic comparison of the cis and trans isomers of ethyl 2-aminocyclohexanecarboxylate, a valuable building block in medicinal chemistry. By leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented with insights from Infrared (IR) Spectroscopy and Mass Spectrometry (MS), we will elucidate the distinct spectral fingerprints that enable unambiguous stereochemical assignment.

The core of this analysis lies in understanding the conformational behavior of the cyclohexane ring. These six-membered rings are not planar; they predominantly adopt a chair conformation to minimize steric and torsional strain. The substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The relative orientation of the amino and ester groups in the cis and trans isomers leads to distinct populations of chair conformers, each with a unique spectroscopic signature.

The Decisive Power of ¹H NMR Spectroscopy: A Window into 3D Structure

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for differentiating the cis and trans isomers of ethyl 2-aminocyclohexanecarboxylate. The key to this differentiation lies in the analysis of chemical shifts (δ) and, more importantly, the coupling constants (J) of the protons on the carbons bearing the amino and ester functionalities (C1 and C2).

Conformational Equilibria and Their Spectroscopic Consequences

The chair conformations of the cis and trans isomers dictate the spatial relationships between protons, which in turn governs the magnitude of their coupling constants.

Figure 1: Conformational equilibria of cis and trans ethyl 2-aminocyclohexanecarboxylate.

For the trans isomer , the diequatorial conformation is significantly more stable than the diaxial conformation due to the minimization of 1,3-diaxial interactions. Consequently, the ¹H NMR spectrum of the trans isomer will predominantly reflect the diequatorial conformer. In this conformation, the protons at C1 and C2 are both axial. The coupling between two adjacent axial protons (J_axial-axial) is typically large, in the range of 10-13 Hz.

For the cis isomer , both chair conformations possess one axial and one equatorial substituent. These conformers are of similar energy and will both be significantly populated at room temperature, leading to an averaged spectrum. The coupling between an axial and an equatorial proton (J_axial-equatorial) and two equatorial protons (J_equatorial-equatorial) is much smaller, typically in the range of 2-5 Hz.

This difference in coupling constants provides a definitive diagnostic tool:

  • Trans Isomer: Expect to see a large coupling constant (10-13 Hz) for the protons at C1 and C2.

  • Cis Isomer: Expect to see a smaller, averaged coupling constant (2-5 Hz) for the protons at C1 and C2.

Table 1: Expected ¹H NMR Data Comparison

Parametercis-Ethyl 2-Aminocyclohexanecarboxylatetrans-Ethyl 2-AminocyclohexanecarboxylateRationale
H1 Chemical Shift (δ) Broader, averaged signalSharper signal, potentially slightly downfieldAveraging of axial and equatorial environments in the cis isomer. The equatorial proton in the trans isomer is less shielded.
H2 Chemical Shift (δ) Broader, averaged signalSharper signal, potentially slightly downfieldAveraging of axial and equatorial environments in the cis isomer. The equatorial proton in the trans isomer is less shielded.
J-coupling (H1-H2) Small (2-5 Hz)Large (10-13 Hz)Reflects axial-equatorial/equatorial-axial and equatorial-equatorial couplings in the cis isomer, versus a predominantly diaxial relationship in the trans isomer.

¹³C NMR Spectroscopy: A Supporting Role in Stereochemical Assignment

Carbon-13 NMR spectroscopy provides complementary information for distinguishing the isomers. The chemical shift of a carbon atom is sensitive to its steric environment. Generally, carbons bearing axial substituents are shielded (appear at a lower ppm value) compared to those with equatorial substituents due to the "gamma-gauche effect".

  • Trans Isomer (Diequatorial): The C1 and C2 carbons will be in equatorial positions and are expected to appear at a relatively downfield chemical shift.

  • Cis Isomer (Axial/Equatorial Mixture): The observed chemical shifts for C1 and C2 will be an average of the axial and equatorial environments. This may result in slightly more upfield signals compared to the trans isomer.

Table 2: Expected ¹³C NMR Data Comparison

Carbon Atomcis-Ethyl 2-Aminocyclohexanecarboxylatetrans-Ethyl 2-AminocyclohexanecarboxylateRationale
C1 (CH-COOEt) Averaged, potentially slightly upfieldDownfieldPredominantly equatorial position in the trans isomer.
C2 (CH-NH2) Averaged, potentially slightly upfieldDownfieldPredominantly equatorial position in the trans isomer.
Other Cyclohexane Carbons May show subtle differences due to conformational averagingSharper, more defined signals

Infrared (IR) Spectroscopy: Probing Functional Groups and Hydrogen Bonding

Infrared spectroscopy is less definitive than NMR for stereoisomer differentiation but can offer valuable clues, particularly concerning intramolecular hydrogen bonding.

In the cis isomer , the amino and ester groups are on the same side of the ring. In the axial-equatorial conformation, these groups can be in close proximity, potentially allowing for intramolecular hydrogen bonding between the amino group (N-H) and the carbonyl oxygen (C=O) of the ester. This interaction would lead to:

  • A broadening of the N-H stretching band (typically around 3300-3500 cm⁻¹).

  • A shift to lower wavenumber for the C=O stretching frequency (typically around 1735 cm⁻¹) due to the weakening of the carbonyl double bond.

In the trans isomer , the substituents are on opposite sides of the ring, making intramolecular hydrogen bonding less likely. Therefore, the trans isomer is expected to show:

  • Sharper N-H stretching bands.

  • A C=O stretching frequency at a higher wavenumber compared to the cis isomer.

Table 3: Expected IR Data Comparison

Vibrational Modecis-Ethyl 2-Aminocyclohexanecarboxylatetrans-Ethyl 2-AminocyclohexanecarboxylateRationale
N-H Stretch Broader, possibly at a slightly lower frequencySharper peaksPotential for intramolecular hydrogen bonding in the cis isomer.
C=O Stretch Lower frequency (e.g., ~1720 cm⁻¹)Higher frequency (e.g., ~1735 cm⁻¹)Intramolecular hydrogen bonding in the cis isomer weakens the C=O bond.

Mass Spectrometry (MS): Unlikely to Differentiate, but Confirms Molecular Weight

Electron ionization mass spectrometry (EI-MS) is generally not a primary technique for distinguishing between stereoisomers like cis and trans isomers of ethyl 2-aminocyclohexanecarboxylate. The fragmentation patterns are typically very similar as they are determined by the connectivity of the atoms rather than their spatial arrangement. Both isomers will exhibit the same molecular ion peak (M⁺) and likely similar fragmentation pathways, such as the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group (-COOCH₂CH₃). The primary utility of MS in this context is to confirm the molecular weight of the synthesized compounds.

Experimental Protocols

1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse program should be used. Key parameters to optimize include the number of scans (typically 8-16 for good signal-to-noise) and the spectral width.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled pulse program is standard. A larger number of scans (e.g., 128 or more) will be necessary due to the low natural abundance of ¹³C.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For liquid samples, a thin film can be prepared between two NaCl or KBr plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as electron ionization (EI) or electrospray ionization (ESI).

  • Acquisition: Acquire the mass spectrum over a relevant m/z range to observe the molecular ion and key fragment ions.

Figure 2: Experimental workflow for the spectroscopic comparison of isomers.

Conclusion

The definitive assignment of cis and trans stereochemistry in ethyl 2-aminocyclohexanecarboxylate is readily achievable through a systematic application of modern spectroscopic techniques. ¹H NMR spectroscopy, with its sensitivity to proton-proton coupling constants, stands as the most unambiguous method. The large diaxial coupling observed for the trans isomer is a clear distinguishing feature from the smaller, averaged coupling of the cis isomer. ¹³C NMR and IR spectroscopy provide valuable corroborating evidence, with chemical shifts and vibrational frequencies reflecting the different steric and electronic environments in the two isomers. While mass spectrometry is essential for confirming the molecular formula, it is not a primary tool for stereochemical elucidation in this case. By understanding the interplay between molecular conformation and spectroscopic output, researchers can confidently characterize these important synthetic intermediates, ensuring the stereochemical integrity of their molecules for downstream applications in drug discovery and development.

References

  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Safety Operating Guide

Navigating the Safe Handling of Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in drug development, the meticulous handling of specialized chemical reagents is paramount to both experimental success and personal safety. This guide provides essential, immediate safety and logistical information for the handling of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate, a key building block in synthetic chemistry. By integrating established safety protocols with an understanding of the compound's likely chemical properties, this document serves as a critical resource for laboratory personnel.

Hazard Assessment: Understanding the Risks

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.
Skin Corrosion/Irritation Causes skin irritation.
Serious Eye Damage/Irritation Causes serious eye irritation.
Specific Target Organ Toxicity May cause respiratory irritation.

This information is synthesized from hazard statements for analogous compounds such as ethyl cis-2-aminocyclohexanecarboxylate and other aminocyclohexane derivatives.

Given its structural motifs—an amino group and an ester—ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate is also likely to be hygroscopic and sensitive to air and moisture. Proper storage and handling procedures are therefore critical to maintain its chemical integrity and prevent degradation.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated hazards.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes that can cause serious eye irritation. A face shield offers an additional layer of protection for the entire face.
Hand Protection Nitrile or butyl rubber gloves.Provides a barrier against skin contact, which can cause irritation. These materials offer good resistance to amino compounds and esters.[1]
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Protects the skin from accidental spills and splashes.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.Recommended when handling the compound outside of a certified chemical fume hood or if there is a risk of aerosolization, to prevent respiratory tract irritation.

Workflow for PPE Selection and Use:

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence Assess_Hazards Assess Hazards (Skin/Eye/Respiratory Irritant) Select_PPE Select Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) Assess_Hazards->Select_PPE Don_Coat 1. Don Lab Coat Select_PPE->Don_Coat Don_Respirator 2. Don Respirator (if needed) Don_Coat->Don_Respirator Don_Goggles 3. Don Goggles/Face Shield Don_Respirator->Don_Goggles Don_Gloves 4. Don Gloves Don_Goggles->Don_Gloves Handle_Chemical Handle Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate in a Fume Hood Don_Gloves->Handle_Chemical Doff_Gloves 1. Doff Gloves Handle_Chemical->Doff_Gloves Doff_Goggles 2. Doff Goggles/Face Shield Doff_Gloves->Doff_Goggles Doff_Coat 3. Doff Lab Coat Doff_Goggles->Doff_Coat Doff_Respirator 4. Doff Respirator (if applicable) Doff_Coat->Doff_Respirator Wash_Hands 5. Wash Hands Thoroughly Doff_Respirator->Wash_Hands Spill_Response Spill_Occurs Spill Occurs Evacuate Evacuate Immediate Area Spill_Occurs->Evacuate Alert_Personnel Alert Others Evacuate->Alert_Personnel Assess_Spill Assess Spill Size and Hazard Alert_Personnel->Assess_Spill Small_Spill Small, Controllable Spill Assess_Spill->Small_Spill Minor Large_Spill Large or Uncontrolled Spill Assess_Spill->Large_Spill Major Don_PPE Don Appropriate PPE Small_Spill->Don_PPE Contact_EHS Contact EHS/Emergency Services Large_Spill->Contact_EHS Contain_Spill Contain with Absorbent Material Don_PPE->Contain_Spill Collect_Waste Collect and Seal Waste Contain_Spill->Collect_Waste Decontaminate Decontaminate Area Collect_Waste->Decontaminate

Caption: A flowchart outlining the immediate actions to take in the event of a chemical spill.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Seek immediate medical attention.

Disposal

All waste containing ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate must be disposed of as hazardous chemical waste.

  • Containerize: Collect all waste material, including contaminated absorbents and PPE, in a clearly labeled, sealed, and compatible container.

  • Labeling: Label the container with the full chemical name and appropriate hazard warnings.

  • Consult EHS: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's EHS office for specific disposal procedures.

By adhering to these guidelines, researchers can confidently and safely handle ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate, ensuring a secure laboratory environment conducive to groundbreaking scientific discovery.

References

  • eSafety Supplies. (2025, August 6). Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. Retrieved from [Link]

  • Imperial College London. (n.d.). Emergency procedures. Retrieved from [Link]

  • University of California, San Diego. (2015, February 17). How to Handle Chemical Spills in Laboratories. Retrieved from [Link]

  • University of Pittsburgh, Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (2016, February 12). Personal Protective Equipment (PPE) in Laboratories. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.